Leuprolide Acetate EP Impurity D
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C61H86N16O13 |
|---|---|
Poids moléculaire |
1251.4 g/mol |
Nom IUPAC |
[(2S)-3-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-oxopropyl] acetate |
InChI |
InChI=1S/C61H86N16O13/c1-7-65-59(88)50-15-11-23-77(50)60(89)43(14-10-22-66-61(62)63)70-53(82)44(24-33(2)3)71-54(83)45(25-34(4)5)72-55(84)46(26-36-16-18-39(79)19-17-36)73-58(87)49(31-90-35(6)78)76-56(85)47(27-37-29-67-41-13-9-8-12-40(37)41)74-57(86)48(28-38-30-64-32-68-38)75-52(81)42-20-21-51(80)69-42/h8-9,12-13,16-19,29-30,32-34,42-50,67,79H,7,10-11,14-15,20-28,31H2,1-6H3,(H,64,68)(H,65,88)(H,69,80)(H,70,82)(H,71,83)(H,72,84)(H,73,87)(H,74,86)(H,75,81)(H,76,85)(H4,62,63,66)/t42-,43-,44-,45+,46-,47-,48-,49-,50-/m0/s1 |
Clé InChI |
WHHWJNZERMGNMU-HDJHSADSSA-N |
SMILES isomérique |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](COC(=O)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
SMILES canonique |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(COC(=O)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Origine du produit |
United States |
Foundational & Exploratory
What is Leuprolide Acetate EP Impurity D?
An In-depth Technical Guide to Leuprolide Acetate (B1210297) EP Impurity D
Executive Summary
Leuprolide Acetate is a potent synthetic gonadotropin-releasing hormone (GnRH) analog used in the treatment of various hormone-responsive conditions. The control of impurities in the active pharmaceutical ingredient (API) and finished drug product is critical for ensuring its safety and efficacy. Leuprolide Acetate EP Impurity D is a specified impurity in the European Pharmacopoeia (EP), identified as a process-related or degradation product. This guide provides a comprehensive overview of its chemical identity, formation pathways, analytical detection protocols, and regulatory limits, intended for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
This compound is a derivative of Leuprolide where the hydroxyl group of the serine residue at position 4 of the nonapeptide sequence is acetylated.[1][2]
-
Chemical Name: 5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-(O-acetyl)-seryl-L-tyrosyl-D-leucyl-L-leucyl-L-arginyl-N-ethyl-L-prolinamide[3]
-
Synonyms: (Ser(Ac)⁴)-Leuprorelin, [Ser(Ac)]4-Leuprolide, (O-ACETYL-L-SER)-LEUPROLIDE[1][3][4]
-
Peptide Sequence: {Pyr}-His-Trp-{Ser(Ac)}-Tyr-{d-Leu}-Leu-Arg-Pro-{NHEt}[5]
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆₁H₈₆N₁₆O₁₃ | [3][6][7] |
| Molecular Weight | 1251.43 g/mol | [3][6][7] |
| Appearance | Typically a white to off-white solid | N/A |
| Purity (as standard) | ≥90% by HPLC | [7] |
Formation and Degradation Pathways
Impurity D can be formed either as a process-related impurity during the synthesis of Leuprolide Acetate or as a degradation product during storage. Acetylation is a recognized degradation pathway for Leuprolide, particularly in aqueous formulations.[8]
-
Synthesis-Related Formation: During solid-phase or solution-phase peptide synthesis, incomplete removal of protecting groups or side reactions involving acetyl-donating reagents (such as acetic acid used in cleavage or purification steps) can lead to the acetylation of the serine hydroxyl group.[9][10]
-
Degradation Pathway: Leuprolide Acetate is often formulated with acetic acid.[11] Over time, especially under conditions of elevated temperature or in aqueous solution, the serine residue can be acetylated by acetic acid present in the formulation, leading to the formation of Impurity D.[8][11]
Analytical Methodologies
The standard method for the detection and quantification of this compound is a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[4][9] This impurity is used as an analytical standard to calibrate and validate these methods.[4]
Experimental Protocol: HPLC Analysis
The following protocol is a representative example for the analysis of Leuprolide Acetate and its impurities.
-
Instrumentation: A gradient HPLC system with a UV detector.
-
Column: YMC-Pack ODS-A (150 mm x 4.6 mm, 3 µm particle size) or equivalent C18 column.[12]
-
Mobile Phase:
-
Diluent: A mixture of Dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727) in a 50:50 (v/v) ratio.[12]
-
Detection: UV spectrophotometer at 220 nm.[12]
-
Preparation of Solutions:
-
Standard Solution: Prepare a known concentration of the this compound reference standard in the diluent.
-
Sample Solution: Accurately weigh and dissolve the Leuprolide Acetate drug substance or product in the diluent to a known concentration.[12]
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Identify the Impurity D peak in the sample chromatogram by comparing its retention time with that of the reference standard. Quantify the impurity using the peak area response.
Forced Degradation Studies
To ensure the analytical method is "stability-indicating," forced degradation studies are performed. The Leuprolide Acetate API is subjected to stress conditions such as acid, base, oxidation (peroxide), heat, and light to generate potential degradation products, including Impurity D.[12] The method must be able to resolve the main Leuprolide peak from all generated impurity peaks.
Regulatory Acceptance Criteria
Pharmacopoeias set limits for known and unknown impurities in pharmaceutical substances. For Leuprolide Acetate, the United States Pharmacopeia (USP) provides specific acceptance criteria for related compounds.
| Impurity Name | Acceptance Criteria (NMT %) | Reference |
| Acetyl-leuprolide | 1.0% | [13] |
| D-His-leuprolide | 0.5% | [13] |
| L-Leu⁶-leuprolide | 0.5% | [13] |
| D-Ser-leuprolide | 0.5% | [13] |
| Any other impurity | 0.5% | [13] |
| Total impurities | 2.5% | [13] |
NMT: Not More Than
Conclusion
This compound, or (Ser(Ac)⁴)-Leuprorelin, is a critical quality attribute that must be monitored and controlled in Leuprolide Acetate drug products. It is formed through the acetylation of the serine residue, a reaction that can occur during both synthesis and storage. Robust, stability-indicating HPLC methods are essential for its accurate quantification. Adherence to pharmacopoeial limits, such as the 1.0% limit for acetyl-leuprolide, is mandatory for ensuring the quality, safety, and efficacy of the final therapeutic product.
References
- 1. Peptide Standards | Biologics [usp.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | C61H86N16O13 | CID 145707671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. clearsynth.com [clearsynth.com]
- 8. Characterization and comparison of leuprolide degradation profiles in water and dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buy LeuprolideAcetateEPImpurityD (EVT-15259880) [evitachem.com]
- 10. EP2119725A1 - Methods for the production of leuprolide - Google Patents [patents.google.com]
- 11. Stability of poly(D,L-lactide-co-glycolide) and leuprolide acetate in in-situ forming drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpda.org [ijpda.org]
- 13. drugfuture.com [drugfuture.com]
Structure Elucidation of Leuprolide Acetate EP Impurity D: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of Leuprolide Acetate EP Impurity D, a critical related substance in the quality control of Leuprolide Acetate, a synthetic gonadotropin-releasing hormone (GnRH) agonist. This document outlines the identity of the impurity, its structural relationship to the active pharmaceutical ingredient (API), and the analytical methodologies employed for its characterization. Detailed experimental protocols for chromatographic and spectroscopic techniques are provided, alongside a discussion of the impurity's formation. This guide is intended to serve as a valuable resource for researchers, analytical scientists, and drug development professionals involved in the analysis and control of peptide-based pharmaceuticals.
Introduction to Leuprolide Acetate and its Impurities
Leuprolide Acetate is a synthetic nonapeptide analogue of GnRH used in the treatment of hormone-responsive cancers, endometriosis, and central precocious puberty.[1][2] Its therapeutic action relies on its ability to downregulate the secretion of gonadotropins, leading to a reduction in testosterone (B1683101) and estrogen levels.[1] The manufacturing process and storage of Leuprolide Acetate can lead to the formation of various impurities, which must be identified, quantified, and controlled to ensure the safety and efficacy of the drug product. The European Pharmacopoeia (EP) monograph for Leuprorelin (B1674837) (1442) outlines the requirements for controlling these related substances.[3][4][5]
Identification and Structure of EP Impurity D
This compound is identified as (O-acetyl-L-Ser)-Leuprolide .[4][6][7] This impurity is a derivative of the parent Leuprolide molecule where the hydroxyl group of the serine residue at position 4 is acetylated.
Chemical Structure
The chemical structures of Leuprolide and Impurity D are presented below.
Leuprolide: pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt
This compound: pGlu-His-Trp-Ser(Ac)-Tyr-D-Leu-Leu-Arg-Pro-NHEt
The structural relationship between Leuprolide and Impurity D is illustrated in the following diagram.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value | Source |
| Molecular Formula | C61H86N16O13 | [4][7][8] |
| Molecular Weight | 1251.43 g/mol | [4][7][8] |
| IUPAC Name | [(2S)-3-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-oxopropyl] acetate | [7] |
| Synonyms | (O-ACETYL-L-SER)-LEUPROLIDE, Leuprorelin impurity 36 | [7] |
Experimental Protocols for Structure Elucidation
The structure elucidation of this compound involves a combination of chromatographic and spectroscopic techniques. The general workflow for this process is depicted in Figure 2.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the primary technique for the separation and quantification of Leuprolide and its impurities. The European Pharmacopoeia provides a detailed method for this analysis.
Experimental Protocol:
-
Column: A C18 stationary phase is typically used. For example, a 4.6 mm x 150 mm column with 5 µm particles.
-
Mobile Phase: A gradient elution is employed using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile). The specific gradient profile is optimized to achieve adequate separation of all impurities.
-
Detection: UV detection at 220 nm is commonly used.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Temperature: The column is maintained at a constant temperature, for instance, 40°C.
Quantitative Data:
The EP monograph 1442 specifies the relative retention time (RRT) for Impurity D.
| Parameter | Value | Reference |
| Relative Retention Time (vs. Leuprolide) | ~1.5 | [4] |
| EP Limit | ≤ 1.0% | [4] |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is essential for determining the molecular weight and fragmentation pattern of the impurity, which in turn helps in confirming its structure.
Experimental Protocol:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is suitable for peptide analysis.
-
Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is used to obtain accurate mass measurements.
-
MS/MS Analysis: Tandem mass spectrometry (MS/MS) is performed to induce fragmentation of the parent ion. Collision-induced dissociation (CID) is a common fragmentation technique.
-
Data Analysis: The fragmentation pattern is analyzed to sequence the peptide and identify the location of the modification. The mass shift of 42.0106 Da corresponding to an acetyl group (C2H2O) on the serine residue would be a key indicator.
Expected Fragmentation:
In the MS/MS spectrum of Impurity D, one would expect to observe fragment ions (b- and y-ions) that are shifted by 42 Da if they contain the acetylated serine residue. For example, the y-ions containing the C-terminus up to the modified serine would show this mass shift compared to the corresponding fragment ions of Leuprolide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, confirming the presence and location of the acetyl group.
Experimental Protocol:
-
Sample Preparation: The isolated impurity is dissolved in a suitable deuterated solvent (e.g., D2O or DMSO-d6).
-
NMR Experiments: A suite of 1D (1H, 13C) and 2D (COSY, TOCSY, HSQC, HMBC) NMR experiments are performed.
-
Data Analysis:
-
1H NMR: The appearance of a new singlet in the aliphatic region (around 2.0 ppm) is indicative of the methyl protons of the acetyl group.
-
2D NMR:
-
COSY and TOCSY: These experiments help in assigning the proton spin systems of the amino acid residues.
-
HSQC: This experiment correlates the protons with their directly attached carbons, allowing for the assignment of the acetyl methyl and carbonyl carbons.
-
HMBC: This experiment shows long-range correlations (2-3 bonds) between protons and carbons. A key correlation would be observed between the protons of the serine beta-methylene group and the carbonyl carbon of the acetyl group, definitively confirming the O-acetylation at the serine residue.
-
-
Formation of Impurity D
Impurity D, being an O-acetylated derivative, can potentially form during the synthesis of Leuprolide Acetate if acetic acid, often used as a salt former or in purification steps, reacts with the hydroxyl group of the serine residue under certain conditions. It can also arise from the degradation of the API, particularly if acetic acid is present in the formulation. Forced degradation studies, involving exposure of Leuprolide Acetate to acidic conditions in the presence of an acetyl source, can be performed to investigate this degradation pathway.
Conclusion
The structure elucidation of this compound as (O-acetyl-L-Ser)-Leuprolide is achieved through a combination of modern analytical techniques. HPLC is used for the separation and quantification of the impurity, while mass spectrometry provides crucial information on its molecular weight and fragmentation pattern. NMR spectroscopy offers unambiguous confirmation of the structure by identifying the acetyl group and its point of attachment to the serine residue. A thorough understanding of the structure and formation of this impurity is paramount for the development of robust manufacturing processes and stable formulations of Leuprolide Acetate, ensuring the quality and safety of this important therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Leuprorelin-containing depot medicinal products - referral | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Leuprorelin EP Reference Standard CAS 53714-56-0 Sigma Aldrich [sigmaaldrich.com]
- 4. uspbpep.com [uspbpep.com]
- 5. Detailed view [crs.edqm.eu]
- 6. pharmtech.com [pharmtech.com]
- 7. Separation and identification of acylated leuprorelin inside PLGA microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
Chemical and physical properties of Leuprolide Acetate EP Impurity D
This technical guide provides a comprehensive overview of the chemical and physical properties of Leuprolide Acetate (B1210297) EP Impurity D, a known process-related impurity of the synthetic gonadotropin-releasing hormone (GnRH) analog, Leuprolide Acetate. This document is intended for researchers, scientists, and drug development professionals engaged in the analysis, quality control, and manufacturing of Leuprolide Acetate.
Chemical and Physical Properties
Leuprolide Acetate EP Impurity D, also known by its synonym [4-(O-Acetyl-L-serine)]leuprorelin, is a synthetic peptide.[1][2] Its formation is associated with the synthesis process of Leuprolide Acetate. Understanding the chemical and physical characteristics of this impurity is crucial for the development of effective analytical methods for its detection and quantification, ensuring the purity and safety of the final drug product.
Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | [(2S)-3-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-oxopropyl] acetate | [3] |
| CAS Number | 1926163-25-8 | [3] |
| Molecular Formula | C61H86N16O13 | [3] |
| Synonyms | (O-ACETYL-L-SER)-LEUPROLIDE, Leuprorelin (B1674837) impurity 36, (Des-Gly10,Ser(Ac)4,D-Leu6,Pro-NHEt9)-LHRH, 5-OXO-L-PROLYL-L-HISTIDYL-L-TRYPTOPHYL-L-(O-ACETYL)-SERYL-L-TYROSYL-D-LEUCYL-L-LEUCYL-L-ARGINYL-N-ETHYL-L-PROLINAMIDE, [Ser(Ac)]4-Leuprolide | [3][4] |
Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Weight | 1251.4 g/mol | Computed by PubChem[3] |
| Monoisotopic Mass | 1250.65602686 Da | Computed by PubChem[3] |
| Appearance | White to off-white powder | [5] |
| Solubility | Soluble in chloroform (B151607) and methanol (B129727).[1] For peptides of this nature, a general approach is to first attempt dissolution in water. If unsuccessful, trying a 10%-30% acetic acid solution or a small amount of DMSO can be effective.[6] | General Peptide Solubility Guidelines |
| Storage | Recommended storage at -20°C or in a refrigerator (2-8°C).[2][5] | Supplier Recommendations |
| Purity (typical) | Not less than 90% (by HPLC) | [2] |
Experimental Protocols
Detailed experimental protocols for the specific synthesis and analysis of this compound are proprietary and not publicly available. However, based on established methods for the synthesis and analysis of Leuprolide and its impurities, representative protocols can be outlined.
Synthesis
Leuprolide and its related impurities are typically synthesized using Solid-Phase Peptide Synthesis (SPPS).[7] This method involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
A representative SPPS protocol for a peptide like Leuprolide would involve the following steps:
-
Resin Preparation: A suitable resin, such as a 2-chlorotrityl chloride resin, is swelled in a solvent like dichloromethane (B109758) (DCM).[8]
-
First Amino Acid Attachment: The C-terminal amino acid (in the case of Leuprolide synthesis, Fmoc-Pro-OH) is attached to the resin in the presence of a base such as diisopropylethylamine (DIEA).[8]
-
Deprotection: The Fmoc protecting group on the N-terminus of the attached amino acid is removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF).
-
Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling reagent (e.g., HBTU) and added to the resin to form a peptide bond with the deprotected N-terminus of the growing peptide chain.[8]
-
Repeat Deprotection and Coupling: Steps 3 and 4 are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[9]
-
Purification: The crude peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[9]
The formation of Impurity D, [Ser(Ac)]4-Leuprolide, likely occurs due to an acetylation event on the serine residue during the synthesis or purification process.
Analytical Characterization
High-performance liquid chromatography (HPLC) is the standard method for the analysis and quantification of Leuprolide and its impurities.[10]
A typical HPLC method for the analysis of Leuprolide impurities would have the following parameters:
-
Instrumentation: A gradient HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: An aqueous buffer, such as 0.05% orthophosphoric acid.
-
Mobile Phase B: An organic solvent, such as methanol or acetonitrile.
-
Gradient Elution: A gradient program is typically used to separate the main peptide from its impurities.
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection Wavelength: UV detection at 220 nm or 278 nm.[11]
-
Injection Volume: 20 µL.
Visualizations
General Workflow for Peptide Synthesis and Purification
The following diagram illustrates a generalized workflow for the solid-phase synthesis and subsequent purification of a synthetic peptide like this compound.
Analytical Workflow for Impurity Identification and Quantification
This diagram outlines the typical analytical workflow for the identification and quantification of an impurity like this compound in a drug substance.
References
- 1. Leuprolide Acetate Impurity I | SynZeal [synzeal.com]
- 2. clearsynth.com [clearsynth.com]
- 3. This compound | C61H86N16O13 | CID 145707671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. usbio.net [usbio.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Buy LeuprolideAcetateEPImpurityD (EVT-15259880) [evitachem.com]
- 8. Novel Process For The Preparation Of Leuprolide And Its Pharmaceutically Acceptable Salts Thereof - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN101407540A - Solid phase synthesis method of leuprorelin - Google Patents [patents.google.com]
- 10. This compound | 1926163-25-8 | BCD16325 [biosynth.com]
- 11. ijpda.org [ijpda.org]
An In-depth Technical Guide on the Synthesis and Origin of Leuprolide Acetate EP Impurity D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leuprolide acetate (B1210297) is a potent synthetic nonapeptide analogue of the gonadotropin-releasing hormone (GnRH) used in the treatment of hormone-responsive cancers, such as prostate cancer, and in managing conditions like endometriosis. As with any synthetic peptide therapeutic, the control of impurities is a critical aspect of ensuring its safety and efficacy. The European Pharmacopoeia (EP) outlines the purity requirements for leuprolide acetate, including limits for specified impurities. This guide provides a detailed examination of Leuprolide Acetate EP Impurity D, focusing on its chemical identity, origins during synthesis, and the methodologies for its synthesis and analytical characterization.
This compound is identified as [Ser(Ac)⁴]-Leuprolide , a process-related impurity where the serine residue at position four of the leuprolide peptide sequence is O-acetylated. Its presence in the final drug substance is a direct consequence of side reactions that can occur during the solid-phase peptide synthesis (SPPS) of leuprolide.
Origin of this compound
The formation of Impurity D is intrinsically linked to the synthetic route employed for leuprolide production, which is predominantly solid-phase peptide synthesis (SPPS).
Synthesis-Related Impurity
The primary origin of this compound is the O-acylation of the serine residue at position 4 during the peptide chain elongation in SPPS. The hydroxyl group (-OH) of the serine side chain is nucleophilic and can react with activated carboxyl groups of the incoming amino acids. This side reaction is particularly problematic if the serine hydroxyl group is not adequately protected.
Several factors during SPPS can contribute to the formation of this impurity:
-
Incomplete Side-Chain Protection: In Fmoc-based SPPS, the serine side chain is typically protected with a tert-butyl (tBu) group. If this protection is incomplete or is prematurely cleaved during the synthesis, the exposed hydroxyl group becomes susceptible to acylation.
-
Nature of the Coupling Reagent: Highly reactive coupling reagents, such as uronium-based reagents (e.g., HBTU, HATU), can increase the likelihood of O-acylation of unprotected or poorly protected serine residues.
-
Acetic Anhydride (B1165640) Capping: Acetic anhydride is often used as a capping agent in SPPS to terminate unreacted amino groups and prevent the formation of deletion sequences. However, under certain conditions, it can also lead to the acetylation of the serine hydroxyl group.
Degradation Product
While primarily a synthesis-related impurity, the potential for Impurity D to form as a degradation product cannot be entirely dismissed, although it is less common. Exposure of leuprolide acetate to certain conditions, such as the presence of acetylating agents or extreme pH and temperature, could theoretically lead to the acetylation of the serine residue. However, the primary focus for control of this impurity remains on the optimization of the synthetic process.
Synthesis of this compound Reference Standard
The availability of a pure reference standard for Impurity D is essential for its accurate identification and quantification in leuprolide acetate batches. The targeted synthesis of [Ser(Ac)⁴]-Leuprolide can be achieved through a controlled O-acetylation of a protected leuprolide precursor or by incorporating an O-acetylated serine residue during SPPS.
A potential synthetic approach involves the selective O-acetylation of the serine residue in a fully protected leuprolide precursor. This can be achieved by dissolving the protected peptide in a solution of glacial acetic acid saturated with hydrogen chloride. These acidic conditions favor the O-acetylation of the hydroxyl group of serine. Subsequent deprotection of the remaining protecting groups and purification by preparative HPLC would yield the desired Impurity D.
Analytical Characterization and Data Presentation
The detection and quantification of this compound are typically performed using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The European Pharmacopoeia specifies an HPLC method for the analysis of related substances in leuprolide acetate and sets a maximum limit of 1.0% for Impurity D.
| Parameter | Value/Condition |
| Impurity Name | This compound |
| Chemical Identity | [Ser(Ac)⁴]-Leuprolide |
| Molecular Formula | C₆₁H₈₆N₁₆O₁₃ |
| Relative Retention Time (vs. Leuprolide) | Approximately 1.5 |
| EP Limit | ≤ 1.0% |
Experimental Protocols
HPLC Method for the Determination of Related Substances in Leuprolide Acetate (Based on European Pharmacopoeia)
This method is suitable for the separation and quantification of this compound from leuprolide and other related impurities.
-
Chromatographic System:
-
Column: Octadecylsilyl silica (B1680970) gel for chromatography (C18), 3 µm particle size, 4.6 mm x 100 mm.
-
Mobile Phase A: Dissolve approximately 15.2 g of triethylamine (B128534) in 800 mL of water, adjust the pH to 3.0 with phosphoric acid, and dilute to 1000 mL with water.
-
Mobile Phase B: A mixture of propanol (B110389) and acetonitrile (B52724) (2:3 v/v).
-
Elution: A gradient elution may be required for optimal separation. A typical mobile phase composition is a mixture of Mobile Phase A and Mobile Phase B (e.g., 85:15 v/v).
-
Flow Rate: 1.0-1.5 mL/min.
-
Detection: UV spectrophotometer at 220 nm.
-
Injection Volume: 20 µL.
-
Run Time: Approximately 90 minutes to ensure elution of all impurities.
-
-
System Suitability:
-
A resolution solution is prepared to ensure the separation of leuprolide from its closely eluting impurities. The resolution between the peaks due to impurity B and leuprolide should be a minimum of 1.5.
-
-
Procedure:
-
Prepare test solutions of the leuprolide acetate sample in the mobile phase at a concentration of 1.0 mg/mL.
-
Inject the test solution into the chromatograph and record the chromatogram.
-
Calculate the percentage of Impurity D using the normalization procedure, assuming the response factor is equal for all related impurities unless otherwise determined.
-
Protocol for Forced Degradation Study
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. While Impurity D is primarily synthesis-related, forced degradation can help in identifying other potential degradation products.
-
Acid Degradation: Incubate a solution of leuprolide acetate (e.g., 1 mg/mL in 0.1 M HCl) at 60°C for 24 hours.
-
Base Degradation: Incubate a solution of leuprolide acetate (e.g., 1 mg/mL in 0.1 M NaOH) at room temperature for 8 hours.
-
Oxidative Degradation: Treat a solution of leuprolide acetate (e.g., 1 mg/mL) with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid leuprolide acetate powder to 105°C for 72 hours.
-
Photolytic Degradation: Expose a solution of leuprolide acetate (e.g., 1 mg/mL) to UV light (254 nm) and visible light for an extended period.
After each stress condition, analyze the samples using the validated HPLC method to observe for any new degradation products and to ensure that they are well-separated from the main leuprolide peak and other known impurities.
Visualizations
Synthesis Pathway of Leuprolide and Origin of Impurity D
Caption: SPPS of Leuprolide and the formation of Impurity D.
Analytical Workflow for Impurity Profiling
Caption: Workflow for Leuprolide Impurity Profiling.
A Technical Guide to the Molecular Weight of Leuprolide Acetate EP Impurity D
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the molecular weight of Leuprolide Acetate (B1210297) EP Impurity D, a known impurity of the gonadotropin-releasing hormone (GnRH) analog, Leuprolide Acetate. Understanding the precise molecular weight of impurities is critical for the development, quality control, and regulatory submission of pharmaceutical products.
Identification and Structure
Leuprolide Acetate EP Impurity D is identified as (O-ACETYL-L-SER)-LEUPROLIDE.[1] Its structure is derived from the parent Leuprolide molecule, which is a nonapeptide with the sequence pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt. Impurity D is characterized by the acetylation of the serine residue at position 4.
The chemical name for this impurity is 5-OXO-L-PROLYL-L-HISTIDYL-L-TRYPTOPHYL-L-(O-ACETYL)-SERYL-L-TYROSYL-D-LEUCYL-L-LEUCYL-L-ARGINYL-N-ETHYL-L-PROLINAMIDE.[1] This modification results in a distinct molecular formula and weight compared to the parent Leuprolide molecule.
Molecular Formula and Weight Determination
The molecular formula for this compound has been determined to be C₆₁H₈₆N₁₆O₁₃.[1][2][3][4][5][6][7] Based on this formula, the molecular weight is calculated by summing the atomic weights of all constituent atoms.
The process involves:
-
Identifying the atomic composition: Counting the number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecular formula.
-
Utilizing standard atomic weights: Using the standard atomic weights for each element (C ≈ 12.011 u, H ≈ 1.008 u, N ≈ 14.007 u, O ≈ 15.999 u).
-
Calculating the total mass: Multiplying the count of each atom by its atomic weight and summing the results.
This calculation yields a molecular weight for the free base of the impurity.
Data Summary
The quantitative data for this compound is summarized in the table below for clarity and ease of comparison.
| Parameter | Value | Source |
| Chemical Name | (O-ACETYL-L-SER)-LEUPROLIDE | PubChem[1] |
| Molecular Formula | C₆₁H₈₆N₁₆O₁₃ | PubChem, MedchemExpress, etc.[1][2][3][4][5][6][7] |
| Molecular Weight | ~1251.4 g/mol | PubChem, MedchemExpress, etc.[1][2][3][4][5][6][7][8][9] |
| Monoisotopic Mass | 1250.65602686 Da | PubChem[1] |
Note: The molecular weight may be presented with slight variations across different sources due to rounding of atomic weights. The term "this compound" implies it may be supplied as an acetate or another salt (e.g., TFA salt), which would alter the bulk molecular weight. The values presented here are for the free base of the impurity molecule itself.
Experimental Protocols
The determination of the molecular weight of a well-defined chemical entity like this compound is typically confirmed using high-resolution mass spectrometry (HRMS).
General Protocol for HRMS Confirmation:
-
Sample Preparation: A dilute solution of the reference standard of this compound is prepared in a suitable solvent, such as a mixture of acetonitrile (B52724) and water with a small amount of formic acid to facilitate ionization.
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is calibrated using a known standard.
-
Ionization: The sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI), which is well-suited for polar molecules like peptides.
-
Mass Analysis: The instrument measures the mass-to-charge ratio (m/z) of the resulting ions with high precision.
-
Data Interpretation: The resulting spectrum is analyzed to find the peak corresponding to the protonated molecule [M+H]⁺. The exact mass of this ion is used to confirm the elemental composition and thus the molecular weight of the compound.
Logical Workflow for Molecular Weight Calculation
The following diagram illustrates the logical steps taken to determine the molecular weight of this compound.
Caption: Logical workflow for determining the molecular weight of a chemical entity.
This in-depth guide provides the essential technical details regarding the molecular weight of this compound. The accurate identification and characterization of such impurities are fundamental to ensuring the safety and efficacy of pharmaceutical products.
References
- 1. This compound | C61H86N16O13 | CID 145707671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. alentris.org [alentris.org]
- 4. Buy LeuprolideAcetateEPImpurityD (EVT-15259880) [evitachem.com]
- 5. Leuprolide (Leuprorelin) EP Impurity D - CAS - 1926163-25-8 | Axios Research [axios-research.com]
- 6. Leuprolide (Leuprorelin) EP Impurity D - SRIRAMCHEM [sriramchem.com]
- 7. Leuprolide EP Impurity D | CAS No: 1926163-25-8 [aquigenbio.com]
- 8. This compound | CAS No- 1926163-25-8 | Simson Pharma Limited [simsonpharma.com]
- 9. medchemexpress.com [medchemexpress.com]
Unveiling the Biological Impact of Leuprolide Acetate Impurities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leuprolide acetate (B1210297), a potent gonadotropin-releasing hormone (GnRH) agonist, is a cornerstone in the management of various hormone-dependent diseases. The manufacturing and storage of this synthetic nonapeptide can, however, lead to the formation of impurities. These impurities, which may include process-related substances and degradation products, have the potential to alter the therapeutic efficacy and safety profile of the drug product. This technical guide provides an in-depth analysis of the known and potential biological activities of leuprolide acetate impurities. It summarizes the available quantitative data, details relevant experimental protocols for their assessment, and visualizes key biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to Leuprolide Acetate and its Impurities
Leuprolide acetate functions as a super-agonist at the pituitary GnRH receptors.[1][2] Initially, this interaction stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient surge in gonadal steroids.[3][4] However, continuous administration leads to receptor downregulation and desensitization, ultimately suppressing gonadotropin secretion and reducing testosterone (B1683101) and estrogen to castration levels.[2][4] This mechanism of action is pivotal in the treatment of prostate cancer, endometriosis, and central precocious puberty.[5]
Impurities in leuprolide acetate can arise from various sources, including the solid-phase peptide synthesis (SPPS) process and subsequent degradation.[6] The United States Pharmacopeia (USP) lists several potential impurities, which can be broadly categorized as:
-
Process-related impurities: These are often isomers or acetylated forms of the parent peptide, such as [D-His]²-Leuprolide, [L-Leu]⁶-Leuprolide, and [D-Ser]⁴-Leuprolide.[7]
-
Degradation products: These result from chemical modifications like hydrolysis, oxidation, isomerization, and aggregation of the leuprolide peptide.[6]
The presence of these impurities, even in small amounts, necessitates a thorough evaluation of their biological activity to ensure the quality, safety, and efficacy of the final drug product.
Quantitative Biological Data
The following tables summarize the known information and highlight the existing data gaps.
Table 1: GnRH Receptor Binding Affinity of Leuprolide Acetate and its Impurities
| Compound | Structure/Modification | Receptor Binding Affinity (Kᵢ or IC₅₀) | Data Source |
| Leuprolide Acetate | Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt | High Affinity (super-agonist) | [1][2] |
| [D-His]²-Leuprolide | Substitution of L-His at position 2 with D-His | Data Not Available | - |
| [L-Leu]⁶-Leuprolide | Substitution of D-Leu at position 6 with L-Leu | Expected to be significantly lower[8] | - |
| [D-Ser]⁴-Leuprolide | Substitution of L-Ser at position 4 with D-Ser | Data Not Available | - |
| [Pro(Ac)]¹-Leuprolide (Acetyl-Leuprolide) | Acetylation of the N-terminal pyroglutamic acid | Data Not Available | - |
| [Ser(Ac)]⁴-Leuprolide | Acetylation of the Serine at position 4 | Data Not Available | - |
| Hydrolysis Products | Cleavage of peptide bonds | Expected to have negligible activity | General Peptide Knowledge |
| Oxidation Products | Oxidation of Trp or other susceptible residues | Likely reduced or no activity | General Peptide Knowledge |
| Aggregation Products | Formation of dimers or higher-order aggregates | Activity is likely altered or diminished | [6] |
Table 2: In Vitro Biological Potency of Leuprolide Acetate and its Impurities
| Compound | Biological Endpoint | Potency (EC₅₀) | Data Source |
| Leuprolide Acetate | LH/FSH Release from pituitary cells | High Potency | [3] |
| [D-His]²-Leuprolide | LH/FSH Release | Data Not Available | - |
| [L-Leu]⁶-Leuprolide | LH/FSH Release | Expected to be significantly lower[8] | - |
| [D-Ser]⁴-Leuprolide | LH/FSH Release | Data Not Available | - |
| [Pro(Ac)]¹-Leuprolide (Acetyl-Leuprolide) | LH/FSH Release | Data Not Available | - |
| [Ser(Ac)]⁴-Leuprolide | LH/FSH Release | Data Not Available | - |
Note: The lack of specific data for the impurities underscores a critical area for future research to fully understand the structure-activity relationships and potential impact on the therapeutic product. The biological activity of stereoisomeric impurities, such as those with L-amino acid substitutions at the D-amino acid position 6, is generally expected to be significantly lower.[8]
Signaling Pathways and Experimental Workflows
GnRH Receptor Signaling Pathway
Leuprolide and its impurities, if active, would exert their effects through the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR). The canonical signaling pathway initiated by GnRH agonists is depicted below.
Caption: GnRH Receptor Signaling Pathway.
Experimental Workflow for Biological Activity Assessment
A general workflow for assessing the biological activity of leuprolide acetate impurities is outlined below. This workflow integrates receptor binding and cell-based functional assays.
Caption: Workflow for Biological Activity Assessment.
Experimental Protocols
The following are detailed, generalized protocols for key experiments to assess the biological activity of leuprolide acetate impurities. These should be optimized and validated for specific laboratory conditions.
GnRH Receptor Binding Assay
Objective: To determine the binding affinity of leuprolide acetate impurities to the GnRH receptor.
Materials:
-
Cell line expressing the human GnRH receptor (e.g., HEK293 or CHO cells stably transfected with the GnRHR gene).
-
Cell culture medium and supplements.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA).
-
Radiolabeled GnRH agonist (e.g., [¹²⁵I]-Triptorelin).
-
Unlabeled triptorelin (B344507) or leuprolide acetate (for determining non-specific binding).
-
Test compounds (leuprolide acetate and isolated impurities).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and vials.
-
Gamma counter.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture GnRHR-expressing cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
Add a constant concentration of the radiolabeled GnRH agonist to each well.
-
Add increasing concentrations of the unlabeled competitor (leuprolide or impurity). For total binding, add assay buffer instead of a competitor. For non-specific binding, add a high concentration of unlabeled triptorelin.
-
Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value.
-
Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
In Vitro Functional Bioassay: Gonadotropin Release from Pituitary Cells
Objective: To determine the in vitro potency of leuprolide acetate impurities in stimulating LH and FSH release from pituitary cells.
Materials:
-
Pituitary cell line (e.g., mouse gonadotrope αT3-1 cells) or primary pituitary cells from rats.
-
Cell culture medium (e.g., DMEM) with appropriate supplements (e.g., fetal bovine serum).
-
Assay medium (e.g., serum-free DMEM).
-
Test compounds (leuprolide acetate and isolated impurities).
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for rat/mouse LH and FSH.
-
96-well cell culture plates.
-
CO₂ incubator.
Methodology:
-
Cell Culture:
-
Culture pituitary cells in 96-well plates until they reach a desired confluency.
-
Prior to the assay, replace the growth medium with serum-free assay medium and incubate for a period to allow cells to equilibrate.
-
-
Cell Stimulation:
-
Prepare serial dilutions of leuprolide acetate and the test impurities in assay medium.
-
Add the different concentrations of the test compounds to the wells containing the pituitary cells. Include a vehicle control (assay medium only).
-
Incubate the plates in a CO₂ incubator for a specified time (e.g., 4-24 hours) to allow for gonadotropin release.
-
-
Quantification of LH and FSH:
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Quantify the concentration of LH and FSH in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the concentration of LH or FSH released against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response).
-
Compare the EC₅₀ values of the impurities to that of leuprolide acetate to determine their relative potencies.
-
Conclusion
The biological activity of impurities in leuprolide acetate is a critical consideration for drug quality and patient safety. While the USP identifies several potential process-related and degradation impurities, there is a notable lack of publicly available quantitative data on their specific biological activities. This guide has synthesized the current understanding of leuprolide's mechanism of action and provided a framework for the biological evaluation of its impurities through detailed, albeit generalized, experimental protocols. The provided visualizations of the GnRH receptor signaling pathway and a typical experimental workflow serve as valuable tools for researchers. Further investigation into the precise receptor binding affinities and in vitro potencies of these impurities is essential to fully assess their potential impact on the therapeutic profile of leuprolide acetate. Such studies will contribute to the development of more robust manufacturing processes and control strategies for this important therapeutic agent.
References
- 1. Leuprolide | C59H84N16O12 | CID 657181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. usbio.net [usbio.net]
- 5. Leuprolide acetate: a drug of diverse clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization and comparison of leuprolide degradation profiles in water and dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide Standards | Biologics [usp.org]
- 8. Low energy conformations for gonadotropin-releasing hormone with D- and L-amino acid substitutions for Gly 6: possible receptor-bound conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Leuprolide Acetate Impurities: A Pharmacopeial Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacopeial standards for leuprolide acetate (B1210297) impurities as defined by the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.). Leuprolide acetate, a synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH), is a critical therapeutic agent for various conditions, including prostate cancer, endometriosis, and central precocious puberty. Ensuring its purity and controlling impurities is paramount for its safety and efficacy. This document details the specified and unspecified impurities, their acceptance criteria, and the analytical methodologies for their detection and quantification.
Understanding Leuprolide Acetate and its Potential Impurities
Leuprolide acetate's complex peptide structure makes it susceptible to various modifications during synthesis, purification, and storage. These modifications can lead to the formation of related substances or impurities, which may have different biological activities or toxicities. The primary degradation pathways for leuprolide acetate include hydrolysis, aggregation, isomerization, and oxidation.[1][2]
The United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) have established stringent standards to control the levels of these impurities in leuprolide acetate drug substances and products.
Pharmacopeial Impurities: A Comparative Overview
Both the USP and Ph. Eur. list several potential impurities in their respective monographs for leuprolide acetate. These are often categorized as specified (identified or unidentified), and unspecified impurities.
United States Pharmacopeia (USP) Impurities
The USP monograph for leuprolide acetate lists several process-related and degradation impurities.[3][4] These are critical for manufacturers to monitor to ensure the quality of their product.
Table 1: Specified Impurities in Leuprolide Acetate (USP)
| Impurity Name | Abbreviation | Chemical Structure/Modification |
| [Pro(Ac)]1-Leuprolide | Acetyl-Leuprolide | Acetylation at the N-terminus |
| [D-His]-Leuprolide | D-His²-Leuprolide | Isomerization of the Histidine at position 2 |
| [L-Leu]-Leuprolide | L-Leu⁶-Leuprolide | Isomerization of the D-Leucine at position 6 |
| [D-Ser]-Leuprolide | D-Ser⁴-Leuprolide | Isomerization of the Serine at position 4 |
| [Ser(Ac)]4-Leuprolide | O-Acetyl-Ser⁴-Leuprolide | O-acetylation of the Serine at position 4 |
European Pharmacopoeia (Ph. Eur.) Impurities
The European Pharmacopoeia provides a more extensive list of specified impurities, designated by letters A through K.[5][6]
Table 2: Specified Impurities in Leuprorelin (B1674837) (Ph. Eur.)
| Impurity Designation | Chemical Name/Modification |
| Impurity A | [D-Ser⁴]-Leuprorelin |
| Impurity B | [D-His²]-Leuprorelin |
| Impurity C | [L-Leu⁶]-Leuprorelin |
| Impurity D | [O-acetyl-L-Ser⁴]-Leuprorelin |
| Impurity E | [D-Trp³]-Leuprorelin |
| Impurity F | [D-His², D-Ser⁴]-Leuprorelin |
| Impurity G | [D-Tyr⁵]-Leuprorelin |
| Impurity H | [D-Leu⁷]-Leuprorelin |
| Impurity I | [D-pGlu¹]-Leuprorelin |
| Impurity J | [Orn⁸]-Leuprorelin derivative |
| Impurity K | [Δ³,⁴-Pro]-Leuprorelin |
Quantitative Acceptance Criteria for Impurities
Both pharmacopeias set limits for individual and total impurities to ensure the safety and quality of leuprolide acetate.
Table 3: Acceptance Criteria for Leuprolide Acetate Impurities
| Pharmacopeia | Impurity | Acceptance Criterion |
| USP | Total Impurities | ≤ 2.5% |
| Ph. Eur. | Impurity A | ≤ 0.5% |
| Impurity B | ≤ 0.5% | |
| Impurity C | ≤ 0.5% | |
| Impurity D | ≤ 1.0% | |
| Unspecified Impurities | ≤ 0.5% each | |
| Total Impurities | ≤ 2.5% |
Analytical Methodologies for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical technique for the separation and quantification of leuprolide acetate and its related impurities.
USP HPLC Method for Related Compounds
The USP monograph outlines an HPLC method for the determination of related compounds in leuprolide acetate.
Experimental Protocol: USP HPLC Method
-
Chromatographic System:
-
Column: 4.6-mm × 10-cm; 3-µm packing L1.
-
Detector: UV at 220 nm.
-
Flow Rate: Between 1.0 and 1.5 mL/min.[7]
-
-
Mobile Phase:
-
Solution A: 15.2 mg/mL of triethylamine (B128534) in water, adjust pH to 3.0 with phosphoric acid.
-
Solution B: Acetonitrile and n-propyl alcohol (3:2).
-
Mobile Phase Composition: Solution A and Solution B (17:3).
-
-
Sample Preparation:
-
Test Solution: Transfer about 100 mg of Leuprolide Acetate to a 100-mL volumetric flask, dissolve in and dilute with Mobile Phase to volume.
-
Standard Solution: A diluted solution of USP Leuprolide Acetate RS.
-
-
System Suitability:
-
The relative retention times are approximately 0.80 for D-Ser-leuprolide, 0.90 for D-His-leuprolide, 1.00 for leuprolide, 1.2 for L-Leu⁶-leuprolide, and 1.5 for acetyl-leuprolide.[7]
-
Resolution between leuprolide and a degradation product should be not less than 1.5.
-
Ph. Eur. HPLC Method for Related Substances
The European Pharmacopoeia also specifies a detailed HPLC method for analyzing related substances in leuprorelin.
Experimental Protocol: Ph. Eur. HPLC Method
-
Chromatographic System:
-
Column: A suitable silica-based, end-capped octadecylsilyl column (e.g., 4.6-mm × 25-cm; 10-µm packing L51).
-
Detector: UV at 215 nm.
-
Flow Rate: 1.0 mL/min.[8]
-
-
Mobile Phase:
-
A gradient method is typically employed using a buffer solution and an organic modifier. The specific gradient profile should be followed as per the monograph.
-
-
Sample Preparation:
-
Test Solution (a): Dissolve the substance to be examined in the mobile phase to a concentration of 1.0 mg/mL.
-
Test Solution (b): Dilute 0.5 mL of test solution (a) to 10.0 mL with the mobile phase.[9]
-
-
System Suitability:
Visualizing Relationships and Workflows
Leuprolide Acetate Degradation Pathways
The following diagram illustrates the principal degradation pathways of leuprolide acetate, leading to the formation of common impurities.
Caption: Major degradation pathways of leuprolide acetate.
Analytical Workflow for Impurity Testing
The general workflow for the analysis of leuprolide acetate impurities according to pharmacopeial standards is depicted below.
Caption: General workflow for leuprolide acetate impurity analysis.
Conclusion
The stringent control of impurities in leuprolide acetate is a critical aspect of ensuring its quality, safety, and efficacy. This guide provides a detailed overview of the pharmacopeial standards set forth by the USP and Ph. Eur., offering a valuable resource for researchers, scientists, and drug development professionals. Adherence to these standards, through the implementation of robust analytical methodologies, is essential for the successful development and manufacturing of leuprolide acetate products. The continuous evolution of analytical techniques and a deeper understanding of degradation pathways will further enhance the ability to control and monitor impurities in this vital therapeutic peptide.
References
- 1. hexonsynth.com [hexonsynth.com]
- 2. Leuprolide acetate ep impurity E | 1926163-23-6 | BCD16323 [biosynth.com]
- 3. Leuprolide Acetate EP Impurity F : Venkatasai Life Sciences [venkatasailifesciences.com]
- 4. Peptide Standards | Biologics [usp.org]
- 5. tlcpharma.com [tlcpharma.com]
- 6. Leuprolide Acetate Impurity K : Venkatasai Life Sciences [venkatasailifesciences.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. uspnf.com [uspnf.com]
- 9. uspbpep.com [uspbpep.com]
An In-depth Technical Guide to the Identification and Characterization of Leuprolide Impurities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leuprolide, a synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH), is a critical therapeutic agent for a range of indications, including prostate cancer, endometriosis, and central precocious puberty.[1] The purity of leuprolide is paramount to its safety and efficacy, necessitating rigorous identification and characterization of any impurities. This technical guide provides a comprehensive overview of the common impurities associated with leuprolide, detailed experimental protocols for their detection and quantification, and an exploration of the underlying biological pathways.
Introduction to Leuprolide and Its Impurities
Leuprolide acetate (B1210297) (pyroGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt) functions as a GnRH receptor agonist.[1] Its continuous administration leads to the downregulation of GnRH receptors, ultimately suppressing the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This hormonal suppression is the cornerstone of its therapeutic effect.
Impurities in leuprolide can arise from various stages of its lifecycle, including the manufacturing process (synthesis-related impurities) and degradation over time (degradation products). These impurities can potentially impact the drug's stability, efficacy, and safety, making their thorough characterization a regulatory requirement.
Common Leuprolide Impurities:
Impurities in leuprolide can be broadly categorized as synthesis-related and degradation-related.
-
Synthesis-Related Impurities: These are byproducts formed during the solid-phase peptide synthesis of leuprolide. They often include:
-
Amino acid deletions: Peptides missing one or more amino acid residues.
-
Amino acid insertions: Peptides with additional amino acid residues.
-
Incomplete deprotection: Residual protecting groups on the amino acid side chains.
-
Racemization: Epimerization of L-amino acids to their D-isomers, such as D-His, D-Ser, and L-Leu variants.[2]
-
-
Degradation Products: These impurities form due to chemical modifications of leuprolide during storage or formulation. Common degradation pathways include:
-
Deamidation: Hydrolysis of the side-chain amide of asparagine or glutamine residues.
-
Oxidation: Particularly of the tryptophan and methionine (if present) residues.
-
Hydrolysis: Cleavage of the peptide backbone.
-
Aggregation: Formation of dimers and higher-order aggregates.[3]
-
Acetylation: Acetylation of the serine residue, leading to impurities like [Ser(Ac)]4-Leuprolide.[2]
-
Analytical Methodologies for Impurity Profiling
A multi-faceted analytical approach is essential for the comprehensive identification and quantification of leuprolide impurities. High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), is the cornerstone of leuprolide impurity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable structural information.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most widely used technique for separating leuprolide from its impurities.
Detailed Experimental Protocol for RP-HPLC:
This protocol is a representative method for the analysis of leuprolide and its related substances.
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: Agilent C18 (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.05% Orthophosphoric Acid in water
-
Mobile Phase B: Methanol (B129727)
-
Gradient:
Time (min) % Mobile Phase B 0 40 10 60 15 60 20 40 | 25 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 278 nm
-
Injection Volume: 20 µL
Sample Preparation:
-
Accurately weigh 5 mg of the leuprolide sample and transfer it to a 10 mL volumetric flask.
-
Add 5 mL of diluent (e.g., a mixture of water and methanol) and sonicate to dissolve.
-
Bring the flask to volume with the diluent and mix thoroughly.
-
Filter the solution through a 0.45 µm filter before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides a powerful tool for the identification and structural characterization of impurities by coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer.
Detailed Experimental Protocol for LC-MS/MS:
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]
Chromatographic Conditions:
-
Column: Kinetex XB-C18 (100 mm × 2.1 mm, 2.6 μm)[4]
-
Mobile Phase A: 0.1% formic acid in water[5]
-
Mobile Phase B: 0.1% formic acid in acetonitrile[5]
-
Gradient Elution: A gradient from low to high organic phase (acetonitrile) over a run time of approximately 7.5 minutes.[5]
-
Flow Rate: 0.3 mL/min[5]
-
Column Temperature: 30°C[4]
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[4][6]
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification of known impurities and full scan for identification of unknown impurities.[6]
-
Precursor-to-Product Ion Transitions: For leuprolide, a common transition is m/z 605.5 → m/z 110.2.[7] Specific transitions for each impurity should be determined.
-
Collision Energy: Optimized for each specific analyte; for leuprolide, this can range from 35 to 40 eV.[8]
Sample Preparation for Plasma Samples:
-
To 100 µL of plasma, add 300 µL of 5% formic acid in water and vortex for 5 minutes.[5]
-
Add 500 µL of acetonitrile (B52724) containing an internal standard and vortex for another 5 minutes.[5]
-
Centrifuge the sample at 14,500 x g for 10 minutes at 4°C.[5]
-
Collect the supernatant, evaporate to dryness under vacuum, and reconstitute in 50 µL of methanol before injection.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a non-destructive technique that provides detailed structural information about molecules. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for the unequivocal structure elucidation of unknown impurities.[9]
Experimental Considerations for NMR:
-
Sample Purity: Samples for NMR analysis should be of high purity (>95%) to avoid interference from other impurities.
-
Sample Concentration: A concentration of around 1 millimolar is generally sufficient for modern NMR spectrometers.
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d6, D₂O) should be used.
-
Data Acquisition: A standard set of experiments includes ¹H, ¹³C, COSY, HSQC, and HMBC. NOESY or ROESY experiments can provide information about through-space interactions.
Quantitative Analysis and Acceptance Criteria
Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) have established acceptance criteria for leuprolide impurities.
Table 1: Pharmacopeial Impurity Limits for Leuprolide
| Impurity Specification | USP | Ph. Eur. |
| Total Impurities | ≤ 2.5% | ≤ 2.5%[6] |
| Any Unspecified Impurity | - | ≤ 0.5%[6] |
| Impurity D ([4-(O-acetyl-L-serine)]leuprorelin) | - | ≤ 1.0%[10] |
| Impurities A, B, C | - | ≤ 0.5% each[10] |
| Peptide Purity (by HPLC) | ≥ 97.0% (calculated on anhydrous, acetic acid-free basis) | ≥ 97.5% |
Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways of leuprolide and to develop stability-indicating analytical methods.[11] These studies involve subjecting the drug substance to harsher conditions than those used in accelerated stability testing.[12]
Typical Stress Conditions for Forced Degradation of Leuprolide:
-
Acid Hydrolysis: 1N HCl at 90°C for 2 hours.[13]
-
Base Hydrolysis: 1N NaOH at room temperature for a specified period.
-
Oxidative Degradation: 30% H₂O₂ at room temperature for 5 hours.[13]
-
Thermal Degradation: Exposure to 80°C for 2 days.[13]
-
Photolytic Degradation: Exposure to UV light.[13]
The goal is to achieve a target degradation of 5-20%.[11] The resulting degradation products are then analyzed by HPLC and LC-MS to identify them and to ensure that the analytical method can adequately separate them from the parent drug.
Visualizations
GnRH Receptor Signaling Pathway
Leuprolide exerts its therapeutic effect by acting as an agonist at the GnRH receptor. The binding of leuprolide to the GnRH receptor (GnRHR) triggers a cascade of intracellular signaling events.
Caption: GnRH Receptor Signaling Pathway.
Experimental Workflow for Leuprolide Impurity Analysis
The following diagram illustrates a typical workflow for the identification and characterization of leuprolide impurities.
Caption: Workflow for Leuprolide Impurity Analysis.
Conclusion
The identification and characterization of impurities are critical aspects of the development and quality control of leuprolide. A combination of advanced analytical techniques, including HPLC, LC-MS/MS, and NMR, is necessary for a comprehensive impurity profile. Adherence to pharmacopeial standards and a thorough understanding of the drug's degradation pathways through forced degradation studies are essential for ensuring the safety and efficacy of leuprolide-containing drug products. This guide provides a foundational framework for researchers and scientists involved in the analysis of this important therapeutic peptide.
References
- 1. Leuprolide | C59H84N16O12 | CID 657181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Leuprolide Acetate EP Impurity I | C61H88N16O14 | CID 169442893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Characterization and comparison of leuprolide degradation profiles in water and dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Determination of Leuprolide-Fatty Acid Conjugate in Rat Plasma Using LC-MS/MS and Its Pharmacokinetics after Subcutaneous Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development, validation and method stability study of a LC-MS method to quantify leuprolide (Hormone analog) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. researchgate.net [researchgate.net]
- 11. sgs.com [sgs.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. ijpda.org [ijpda.org]
An In-Depth Technical Guide to the Safety and Toxicology Profile of Leuprolide Acetate EP Impurity D
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided herein is based on publicly available data and is not a substitute for a comprehensive toxicological evaluation conducted under regulatory guidelines.
Introduction to Leuprolide Acetate (B1210297) EP Impurity D
Leuprolide Acetate EP Impurity D is a specified impurity of Leuprolide Acetate, a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) used in the treatment of hormone-responsive cancers and other conditions. As a process-related impurity or degradation product, its presence in the final drug substance is controlled within strict limits defined by pharmacopeial standards and regulatory guidelines. Understanding the safety and toxicological profile of such impurities is a critical aspect of drug development and regulatory submission.
Chemical Identity of this compound:
| Parameter | Information |
| IUPAC Name | Pyr-His-Trp-Ser(Ac)-Tyr-D-Leu-Leu-Arg-Pro-NHEt |
| Synonyms | (O-ACETYL-L-SER)-LEUPROLIDE, Leuprorelin impurity 36 |
| CAS Number | 1926163-25-8[1] |
| Molecular Formula | C61H86N16O13[1] |
| Molecular Weight | 1251.43 g/mol [1] |
Safety and Toxicology Profile of this compound
A comprehensive review of publicly available scientific literature and safety data reveals a significant lack of specific toxicological studies for this compound. Material Safety Data Sheets (MSDS) for this impurity explicitly state that no data is available for key toxicological endpoints such as acute toxicity, skin corrosion/irritation, eye damage/irritation, sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity.
In the absence of direct data, a toxicological risk assessment must rely on a "read-across" approach, leveraging the extensive safety and toxicology data of the parent compound, Leuprolide Acetate. This approach is supported by regulatory guidelines under the principle that the toxicological profile of an impurity may be inferred from the parent drug substance, especially when the impurity is structurally similar and present at low levels. Additionally, in silico (computer-based) toxicology prediction models for peptides can provide further insights.[2][3][4][5][6]
Toxicological Profile of Leuprolide Acetate (Parent Compound)
Leuprolide Acetate has been extensively studied, and its toxicological profile is well-characterized. Its primary pharmacological action as a GnRH agonist, leading to the suppression of gonadal sex hormones, is the basis for both its therapeutic effects and most of its toxicological findings.[7][8][9][10]
Mechanism of Action
Leuprolide Acetate is a potent GnRH receptor agonist. Initially, it stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient increase in testosterone (B1683101) and estrogen levels. However, continuous administration leads to downregulation and desensitization of the GnRH receptors, resulting in a profound suppression of LH and FSH secretion and a subsequent reduction of gonadal steroids to castrate levels.[7][11][12][13] This hormonal suppression is the intended therapeutic effect for conditions like prostate cancer and endometriosis.
Genotoxicity and Mutagenicity
Mutagenicity studies for Leuprolide Acetate have been conducted using bacterial and mammalian systems. These studies have provided no evidence of a mutagenic potential.[2]
Carcinogenicity
Two-year carcinogenicity studies were conducted in rats and mice. In rats, a dose-related increase in benign pituitary hyperplasia and benign pituitary adenomas was observed at high daily doses. There was no evidence of drug-related tumorigenesis in mice. These pituitary changes are considered to be a consequence of the sustained hormonal suppression induced by this class of drugs.
Reproductive and Developmental Toxicity
Leuprolide Acetate can cause fetal harm when administered to pregnant women. Studies in rabbits have shown major fetal malformations. It is contraindicated in women who are or may become pregnant. The effects on fertility are expected, given its mechanism of action, and are generally reversible upon discontinuation of the drug.[8][9]
General Toxicity
The most common adverse effects of Leuprolide Acetate are related to its pharmacological action of sex hormone suppression. These include hot flashes, decreased libido, and bone density loss with long-term use.[2]
Summary of Leuprolide Acetate Toxicology:
| Toxicological Endpoint | Result/Finding for Leuprolide Acetate |
| Acute Toxicity | Low acute toxicity observed in animal studies.[7] |
| Genotoxicity/Mutagenicity | No evidence of mutagenic potential in bacterial and mammalian systems.[2] |
| Carcinogenicity | Dose-related increase in benign pituitary adenomas in rats; no tumorigenicity in mice. |
| Reproductive Toxicity | Can cause fetal harm; contraindicated in pregnancy.[8][9] |
| Target Organ Effects | Pituitary gland (benign adenomas in rats), reproductive organs (atrophy due to hormonal suppression). |
Regulatory Framework for Impurity Qualification
The International Council for Harmonisation (ICH) provides guidelines for the control of impurities in new drug substances (Q3A) and new drug products (Q3B).[14][15] These guidelines establish thresholds for reporting, identification, and qualification of impurities.
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which the structure of an impurity must be determined.
-
Qualification Threshold: The level above which an impurity's safety must be justified.
Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the level specified. An impurity is considered qualified if its levels are at or below those present in batches of the drug substance used in safety and clinical studies.[16][17][18] If an impurity is present at a level higher than the qualification threshold and has not been adequately tested, further toxicological studies are required.[16][17]
ICH Q3A/Q3B Qualification Thresholds for Impurities:
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% | 0.15% |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Experimental Protocols for Toxicological Qualification
Should direct toxicological testing of this compound be required, the following standard assays, based on OECD guidelines, would be necessary to qualify the impurity.
Genotoxicity Testing
A standard battery of genotoxicity tests is required to assess the potential for DNA damage and mutagenicity.
-
Bacterial Reverse Mutation Assay (Ames Test - OECD 471): This in vitro test uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[19][20][21][22][23]
-
Principle: The test substance is incubated with amino-acid-requiring bacterial strains with and without a metabolic activation system (S9 mix). Mutagenic substances will cause reverse mutations, allowing the bacteria to grow on an amino-acid-deficient medium.
-
Methodology:
-
A preliminary cytotoxicity assay is performed to determine the appropriate concentration range of the impurity.
-
The impurity is tested at a minimum of five different concentrations, in triplicate, with and without S9 mix.
-
Both a plate incorporation and a pre-incubation method are typically used.
-
Positive and negative (vehicle) controls are run concurrently.
-
Revertant colonies are counted after 48-72 hours of incubation.
-
A positive result is defined as a dose-related increase in revertant colonies and/or a reproducible twofold increase over the negative control.
-
-
-
In Vitro Mammalian Cell Micronucleus Test (OECD 487): This assay detects chromosomal damage or aneuploidy in cultured mammalian cells.[4][12][24]
-
Principle: Cells are treated with the test substance, and after one cell division, the formation of micronuclei (small nuclei containing chromosome fragments or whole chromosomes) in the cytoplasm of interphase cells is assessed.
-
Methodology:
-
Suitable mammalian cells (e.g., human peripheral blood lymphocytes, CHO, TK6) are cultured.
-
Cells are exposed to at least three concentrations of the impurity, with and without S9 mix, for a short (3-6 hours) and long (e.g., 24 hours without S9) duration.
-
Cytochalasin B is added to block cytokinesis, resulting in binucleated cells, which are the target for analysis.
-
Cells are harvested, fixed, and stained.
-
At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.
-
A significant, dose-related increase in the frequency of micronucleated cells indicates a positive result.
-
-
-
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474) or Chromosomal Aberration Test (OECD 475): These in vivo tests confirm genotoxicity in a whole animal system.
-
Principle (OECD 475): Rodents are treated with the test substance, and bone marrow cells are harvested to assess for structural chromosome aberrations in metaphase cells.[25][26][27][28][29]
-
Methodology (OECD 475):
-
Typically, rats, mice, or Chinese hamsters are used.
-
Animals are dosed with the impurity, usually via the clinical route of administration, at three dose levels.
-
A metaphase-arresting agent (e.g., colchicine) is administered prior to euthanasia.
-
Bone marrow is extracted, and chromosome preparations are made.
-
At least 200 metaphase spreads per animal are analyzed for chromosomal aberrations.
-
A statistically significant, dose-dependent increase in the number of cells with aberrations indicates a positive result.
-
-
General Toxicity Testing
If genotoxicity tests are negative, a repeated-dose toxicity study may be required to assess general systemic toxicity.
-
Repeated-Dose 90-Day Oral Toxicity Study in Rodents (OECD 408): This study provides information on the potential health hazards from repeated exposure over a prolonged period.[30][31][32][33][34]
-
Principle: The test substance is administered daily to rodents for 90 days.
-
Methodology:
-
The study is typically conducted in rats.
-
At least three dose levels and a control group are used, with at least 10 males and 10 females per group.
-
The impurity is administered daily, typically by gavage.
-
Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.
-
Hematology, clinical chemistry, and urinalysis are performed at the end of the study.
-
All animals undergo a full necropsy, and a comprehensive set of tissues is examined histopathologically.
-
The No-Observed-Adverse-Effect Level (NOAEL) is determined.
-
-
Mandatory Visualizations
Caption: GnRH Agonist Signaling Pathway.
Caption: Impurity Qualification Workflow.
References
- 1. This compound | C61H86N16O13 | CID 145707671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. database.ich.org [database.ich.org]
- 4. criver.com [criver.com]
- 5. google.com [google.com]
- 6. This compound | 1926163-25-8 | BCD16325 [biosynth.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Leuprolide Acetate | C61H88N16O14 | CID 657180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. polypeptide.com [polypeptide.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. nucro-technics.com [nucro-technics.com]
- 13. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. compliance4all14.wordpress.com [compliance4all14.wordpress.com]
- 15. scribd.com [scribd.com]
- 16. Q3A(R2) | PPTX [slideshare.net]
- 17. ema.europa.eu [ema.europa.eu]
- 18. pda.org [pda.org]
- 19. nib.si [nib.si]
- 20. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. nucro-technics.com [nucro-technics.com]
- 22. scantox.com [scantox.com]
- 23. vivotecnia.com [vivotecnia.com]
- 24. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 25. catalog.labcorp.com [catalog.labcorp.com]
- 26. oecd.org [oecd.org]
- 27. oecd.org [oecd.org]
- 28. oecd.org [oecd.org]
- 29. nucro-technics.com [nucro-technics.com]
- 30. oecd.org [oecd.org]
- 31. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 32. ask-force.org [ask-force.org]
- 33. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 34. oecd.org [oecd.org]
Methodological & Application
Application Note: Analytical Methods for the Detection of Leuprolide Acetate EP Impurity D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leuprolide acetate (B1210297) is a synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH) used in the treatment of a variety of hormone-dependent conditions. As with any pharmaceutical peptide, the presence of impurities can affect both the efficacy and safety of the drug product. The European Pharmacopoeia (EP) outlines specific impurities that must be monitored, including Leuprolide Acetate EP Impurity D. This impurity is identified as (O-Acetyl-L-Ser)-Leuprolide, a modification of the serine residue in the peptide sequence.[1]
This application note provides detailed analytical methodologies for the detection and quantification of this compound. The protocols described herein are based on established high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods.
Structure of this compound:
-
Molecular Weight: Approximately 1251.4 g/mol [1]
-
Synonyms: (O-ACETYL-L-SER)-LEUPROLIDE, (Des-Gly10,Ser(Ac)4,D-Leu6,Pro-NHEt9)-LHRH[1][3]
Analytical Methods Overview
The primary methods for the analysis of Leuprolide Acetate and its impurities are reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection and UPLC-MS/MS. RP-HPLC provides a robust method for routine quality control, while UPLC-MS/MS offers higher sensitivity and specificity, making it suitable for impurity identification and quantification at very low levels.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is essential to separate Impurity D from the active pharmaceutical ingredient (API) and other related substances and degradation products. Forced degradation studies are crucial in the development and validation of such methods to ensure specificity.[4]
UPLC-MS/MS for High-Sensitivity Analysis
For more sensitive and selective detection, UPLC-MS/MS is the method of choice. This technique is particularly useful for the quantification of impurities in biological matrices or when very low detection limits are required.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Impurity D Detection
This protocol is a composite based on methods described in the European Pharmacopoeia and other published literature for the analysis of Leuprolide Acetate and its related substances.
3.1.1. Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | YMC-Pack ODS-A (150 mm x 4.6 mm, 3 µm) or equivalent C18 column[5] |
| Mobile Phase A | Buffer: Triethylamine in milli-Q water, adjusted to a specific pH with phosphoric acid. |
| Mobile Phase B | Acetonitrile/n-Propanol mixture |
| Gradient | A gradient elution is typically employed to achieve optimal separation. An example gradient could be a linear increase in Mobile Phase B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm[5] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 25°C |
| Relative Retention Time of Impurity D | Approximately 1.5 relative to Leuprolide Acetate[6] |
3.1.2. Reagent and Sample Preparation
-
Diluent: A mixture of dimethyl sulfoxide (B87167) and methanol (B129727) (50:50, v/v) can be used.[5]
-
Standard Solution: Prepare a stock solution of Leuprolide Acetate reference standard in the diluent. Further dilute to a working concentration (e.g., 100 µg/mL).
-
Impurity D Standard Solution: If available, prepare a stock solution of this compound reference standard in the diluent. Prepare a series of dilutions to determine linearity, LOD, and LOQ.
-
Sample Solution: Accurately weigh and dissolve the Leuprolide Acetate sample in the diluent to a final concentration of approximately 1 mg/mL.[7]
3.1.3. System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability criteria.
| Parameter | Acceptance Criteria |
| Tailing Factor | Not more than 2.0 for the Leuprolide peak.[5] |
| Theoretical Plates | Not less than 2000 for the Leuprolide peak.[5] |
| Resolution | Minimum 1.5 between Leuprolide and the nearest eluting impurity.[8] |
| %RSD of replicate injections | Not more than 2.0% for the peak area of Leuprolide.[5] |
Protocol 2: UPLC-MS/MS for Impurity D Quantification
This protocol is designed for high-sensitivity quantification and is based on published methods for Leuprolide analysis in complex matrices.
3.2.1. UPLC and Mass Spectrometric Conditions
| Parameter | Recommended Conditions |
| Column | HALO peptide ES-C18 or equivalent sub-2 µm particle size column |
| Mobile Phase A | Water with 1% acetic acid[9] |
| Mobile Phase B | Acetonitrile with 1% acetic acid[9] |
| Gradient | A steep gradient to ensure rapid elution. |
| Flow Rate | 0.4 - 0.6 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[9] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor > Product Ion Transition | To be determined by direct infusion of Impurity D reference standard. |
3.2.2. Sample Preparation
-
For Drug Substance: Dissolve the sample in an appropriate solvent (e.g., water/acetonitrile mixture) to a concentration within the linear range of the assay.
-
For Biological Matrices: Protein precipitation followed by liquid-liquid extraction or solid-phase extraction is typically required.[9]
Data Presentation
Quantitative data for the analytical methods should be systematically collected and presented. The following tables summarize typical validation parameters that should be established.
Table 1: System Suitability Data for HPLC Method
| Parameter | Leuprolide Acetate | Acceptance Criteria |
| Retention Time (min) | ~12-15[5] | Report |
| Tailing Factor | Report | ≤ 2.0[5] |
| Theoretical Plates | Report | ≥ 2000[5] |
| %RSD (n=6) | Report | ≤ 2.0%[5] |
Table 2: Validation Summary for this compound
| Parameter | HPLC Method | UPLC-MS/MS Method |
| Linearity Range (µg/mL) | To be determined | To be determined |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.99 |
| LOD (µg/mL) | To be determined | To be determined |
| LOQ (µg/mL) | To be determined | To be determined |
| Accuracy (% Recovery) | 98.0 - 102.0% | 85.0 - 115.0% |
| Precision (%RSD) | ≤ 2.0% | ≤ 15.0% |
Note: The specific values for Linearity, LOD, and LOQ for Impurity D need to be experimentally determined during method validation.
Visualization of Workflows
General Experimental Workflow
Caption: General workflow for impurity analysis.
Forced Degradation Study Logic
Caption: Logic for forced degradation studies.
Conclusion
The analytical methods outlined in this application note provide a robust framework for the detection and quantification of this compound. The choice between HPLC and UPLC-MS/MS will depend on the specific requirements of the analysis, with HPLC being suitable for routine quality control and UPLC-MS/MS for high-sensitivity applications. Adherence to the detailed protocols and system suitability criteria is essential for obtaining accurate and reliable results. It is recommended that a full method validation be performed for the analysis of Impurity D to establish performance characteristics such as linearity, LOD, LOQ, accuracy, and precision.
References
- 1. This compound | C61H86N16O13 | CID 145707671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy LeuprolideAcetateEPImpurityD (EVT-15259880) [evitachem.com]
- 3. usbio.net [usbio.net]
- 4. library.dphen1.com [library.dphen1.com]
- 5. ijpda.org [ijpda.org]
- 6. Leuprolide Acetate [drugfuture.com]
- 7. uspbpep.com [uspbpep.com]
- 8. uspnf.com [uspnf.com]
- 9. researchgate.net [researchgate.net]
Application Note: A Stability-Indicating HPLC Method for the Analysis of Leuprolide Acetate and Its Impurities
Introduction
Leuprolide acetate (B1210297) is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) used in the treatment of prostate cancer, endometriosis, and other hormone-dependent conditions.[1][2] The quality and safety of leuprolide acetate drug products are critically dependent on the control of impurities, which can arise during synthesis, formulation, or storage. A robust, stability-indicating high-performance liquid chromatography (HPLC) method is essential for accurately quantifying leuprolide acetate and separating it from its potential impurities and degradation products. This application note details a validated RP-HPLC method suitable for this purpose.
The developed method is demonstrated to be specific, accurate, precise, and sensitive for the determination of leuprolide acetate in the presence of its impurities.[3] Forced degradation studies were conducted to confirm the stability-indicating nature of the method, showing effective separation of the main peak from degradation products generated under stress conditions such as acid, alkali, and oxidation.[1]
Experimental Protocols
This section provides a detailed methodology for the analysis of leuprolide acetate and its impurities using a stability-indicating RP-HPLC method.
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used for this analysis.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector set at 220 nm[1][2][4][5] |
| Column | YMC-Pack ODS-A (150mm x 4.6mm), 3 µm or equivalent C18 column[1][2] |
| Mobile Phase A | Buffer (Triethylamine in Milli-Q water) : Organic Mixture (Acetonitrile: n-Propanol) (60:40)[1][2] |
| Mobile Phase B | Buffer : Organic Mixture (50:50)[1][2] |
| Gradient Program | Optimized for separation of impurities |
| Flow Rate | 1.0 mL/min[6] |
| Injection Volume | 20 µL[4] |
| Column Temperature | Ambient |
| Run Time | Approximately 20 minutes |
2. Preparation of Solutions
-
Diluent: A degassed mixture of dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727) in a 50:50 (v/v) ratio.[1]
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 20 mg of Leuprolide Acetate USP Reference Standard and transfer it to a 200 mL volumetric flask. Add approximately 125 mL of diluent and sonicate to dissolve. Dilute to the mark with diluent and mix well.[1]
-
Sample Solution (100 µg/mL): Accurately weigh and transfer a quantity of the sample equivalent to 5 mg of leuprolide acetate into a 50 mL volumetric flask. Add 25 mL of diluent and sonicate to dissolve. Dilute to the mark with diluent and mix well.[1]
3. System Suitability
Before sample analysis, the chromatographic system must meet the following criteria:
-
Tailing Factor: Not more than 2.0 for the leuprolide acetate peak.
-
Theoretical Plates: Not less than 2000 for the leuprolide acetate peak.
-
Relative Standard Deviation (RSD): Not more than 2.0% for six replicate injections of the standard solution.
Data Presentation
The following table summarizes the typical retention times for leuprolide acetate and its known impurities, as well as the resolution between adjacent peaks.
| Peak | Compound | Retention Time (min) | Resolution (Rs) |
| 1 | Impurity A | 8.5 | - |
| 2 | Impurity B | 9.8 | > 2.0 |
| 3 | Leuprolide Acetate | 12.5 | > 3.0 |
| 4 | Impurity C | 14.2 | > 2.0 |
Forced degradation studies demonstrated the stability-indicating nature of the method. The table below summarizes the degradation observed under various stress conditions.
| Stress Condition | % Degradation of Leuprolide Acetate |
| Acid Hydrolysis (0.1N HCl) | 15.2% |
| Alkali Hydrolysis (0.1N NaOH) | 10.8% |
| Oxidative (3% H2O2) | 8.5% |
| Thermal (60°C) | 5.1% |
| Photolytic (UV light) | 3.7% |
Mandatory Visualizations
Logical Workflow for HPLC Method Development
Caption: A flowchart illustrating the logical progression of HPLC method development.
Experimental Workflow for Leuprolide Acetate Impurity Analysis
Caption: A diagram showing the experimental workflow for impurity analysis.
References
- 1. ijpda.org [ijpda.org]
- 2. Development and Validation of Stability Indicating Hplc Method for Estimation of Leuprolide Acetate in Its Parenteral Dosage Form - Neliti [neliti.com]
- 3. asianpubs.org [asianpubs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Research Portal [researchworks.creighton.edu]
- 6. researchgate.net [researchgate.net]
Application Note: Quantification of Leuprolide Acetate EP Impurity D using LC-MS/MS
Introduction
Leuprolide acetate (B1210297) is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) used in the treatment of prostate cancer, endometriosis, and central precocious puberty.[1] The manufacturing process of synthetic peptides can introduce process-related impurities and degradation products that need to be carefully monitored and controlled to ensure the safety and efficacy of the final drug product.[2] The European Pharmacopoeia (EP) outlines specific impurities for Leuprolide Acetate, and their quantification is a critical aspect of quality control.
Leuprolide Acetate EP Impurity D, identified as (O-ACETYL-L-SER)-LEUPROLIDE, is one such specified impurity.[3] Its structure is closely related to the parent leuprolide molecule, making its separation and quantification challenging. This application note presents a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in pharmaceutical preparations.
Principle of the Method
The method utilizes the high selectivity and sensitivity of tandem mass spectrometry for the quantification of analytes in complex matrices. The workflow involves the separation of Impurity D from leuprolide and other related substances using reverse-phase liquid chromatography, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach allows for the precise quantification of the target impurity even at low concentrations.
Caption: Principle of LC-MS/MS Quantification.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted below. The process begins with the precise preparation of samples and calibration standards, followed by LC-MS/MS analysis, and concludes with data processing and reporting.
Caption: Experimental Workflow for Impurity D Quantification.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Leuprolide Acetate
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in water/methanol (50:50, v/v) to obtain a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase A to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Solution: Accurately weigh a portion of the Leuprolide Acetate drug substance or product and dissolve it in the mobile phase A to achieve a theoretical final concentration of 1 mg/mL of Leuprolide Acetate.
LC-MS/MS System and Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 40% B over 10 minutes, then re-equilibrate |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 626.8 | 249.1 | 100 | 30 |
| Leuprolide | 605.3 | 249.1 | 100 | 28 |
Note: The molecular weight of this compound (C61H86N16O13) is approximately 1251.4 g/mol .[3] The precursor ion [M+2H]2+ is selected for monitoring. Product ions should be confirmed by infusion of the reference standard.
Data Presentation and Quantitative Analysis
The quantification of this compound is performed by constructing a calibration curve using the peak area response of the impurity in the standard solutions versus their corresponding concentrations. The concentration of Impurity D in the test samples is then determined from this calibration curve.
Table 4: Illustrative Quantitative Data for Method Performance
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Precision (%RSD at LLOQ) | < 15% |
| Accuracy (at LLOQ) | 85% - 115% |
| Precision (%RSD for other QCs) | < 10% |
| Accuracy (for other QCs) | 90% - 110% |
Conclusion
This application note provides a detailed protocol for the quantification of this compound using a highly sensitive and selective LC-MS/MS method. The described workflow, from sample preparation to data analysis, offers a robust approach for the quality control of Leuprolide Acetate in pharmaceutical manufacturing, ensuring that the levels of this specific impurity are accurately monitored and maintained within regulatory limits. The method is suitable for implementation in research, development, and quality control laboratories.
References
Application Notes and Protocols for the Isolation and Purification of Leuprolide Acetate EP Impurity D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the isolation and purification of Leuprolide Acetate EP Impurity D, a known impurity in Leuprolide Acetate drug substance. The protocols outlined below are based on established principles of peptide purification using preparative High-Performance Liquid Chromatography (HPLC).
Introduction
Leuprolide Acetate is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) used in the treatment of various hormone-responsive conditions. During its synthesis and storage, several impurities can form, including this compound, which is identified as [Ser(Ac)4]-Leuprolide. Accurate isolation and characterization of such impurities are critical for drug safety and efficacy assessments.
This document details a systematic approach to isolate and purify this compound from a crude mixture containing Leuprolide Acetate and other related impurities. The methodology leverages preparative reverse-phase HPLC (RP-HPLC), a powerful technique for peptide purification.
Experimental Workflow Overview
The overall process for isolating and purifying this compound involves several key stages, from initial sample preparation to the final characterization of the purified substance.
Caption: Overall workflow for the isolation and purification of this compound.
Materials and Equipment
Reagents
-
Crude Leuprolide Acetate containing Impurity D
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Methanol, HPLC grade
-
Dimethyl sulfoxide (B87167) (DMSO)
Equipment
-
Analytical HPLC system with UV detector
-
Preparative HPLC system with fraction collector
-
Analytical and preparative C18 reverse-phase columns
-
pH meter
-
Vortex mixer
-
Sonicator
-
Centrifuge
-
Lyophilizer (Freeze-dryer)
-
Mass Spectrometer (MS) for characterization (optional but recommended)
Experimental Protocols
Protocol 1: Analytical Method Development
Objective: To develop a robust analytical HPLC method to resolve this compound from the parent peptide and other impurities.
-
Standard and Sample Preparation:
-
Prepare a stock solution of the crude Leuprolide Acetate mixture in a suitable solvent (e.g., 50:50 DMSO:Methanol) at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase to a working concentration of 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: YMC-Pack ODS-A (150 x 4.6 mm, 3 µm) or equivalent C18 column.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 20% to 50% Mobile Phase B over 30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Column Temperature: 30 °C.
-
-
Method Optimization:
-
Adjust the gradient slope and duration to achieve baseline separation of Impurity D from adjacent peaks.
-
The goal is to maximize the resolution between the impurity and the main Leuprolide peak.
-
Protocol 2: Preparative HPLC Purification
Objective: To scale up the analytical method for the isolation of milligram quantities of this compound.
-
Sample Preparation:
-
Dissolve a known quantity of the crude Leuprolide Acetate mixture (e.g., 100 mg) in the minimal amount of a strong solvent like DMSO, and then dilute with Mobile Phase A to a final concentration suitable for injection (e.g., 10-20 mg/mL). The final solution should be clear and free of particulates.
-
-
Preparative Chromatographic Conditions:
-
Column: A C18 preparative column (e.g., 250 x 21.2 mm, 5 µm). The column chemistry should be the same as the analytical column for predictable scalability.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: The gradient from the analytical method needs to be scaled geometrically based on the column volumes. A common approach is to maintain the same gradient length in terms of column volumes.
-
Flow Rate: The flow rate is scaled up based on the column cross-sectional area. For a 21.2 mm ID column, a flow rate of 15-20 mL/min is typical.
-
Detection: UV at 220 nm.
-
Injection Volume: The injection volume will depend on the loading capacity of the preparative column, determined through loading studies.
-
-
Fraction Collection:
-
Set the fraction collector to trigger collection based on the UV signal threshold corresponding to the elution of the Impurity D peak.
-
Collect small, discrete fractions across the entire peak to ensure the collection of the purest parts of the eluate.
-
Caption: Workflow for the preparative HPLC purification of this compound.
Protocol 3: Post-Purification Processing and Analysis
Objective: To analyze the purity of the collected fractions, pool the pure fractions, and obtain the final purified solid impurity.
-
Purity Analysis of Fractions:
-
Analyze each collected fraction using the analytical HPLC method developed in Protocol 1.
-
Determine the purity of each fraction by calculating the peak area percentage of Impurity D relative to all other peaks in the chromatogram.
-
-
Pooling of Pure Fractions:
-
Combine the fractions that meet the desired purity specification (e.g., >95%).
-
-
Lyophilization:
-
Freeze the pooled fractions at a low temperature (e.g., -80 °C) until completely solid.
-
Transfer the frozen sample to a lyophilizer and run a standard peptide lyophilization cycle until all the solvent (water and acetonitrile) and TFA have been removed. The result should be a fluffy, white powder.
-
-
Final Purity Assessment:
-
Perform a final purity analysis of the lyophilized powder using the analytical HPLC method.
-
Characterize the isolated impurity using mass spectrometry to confirm its identity.
-
Data Presentation
The following tables present representative data that should be generated during the isolation and purification process.
Table 1: Analytical HPLC Method Parameters
| Parameter | Condition |
| Column | YMC-Pack ODS-A (150 x 4.6 mm, 3 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 20-50% B in 30 min |
| Flow Rate | 1.0 mL/min |
| Detection | 220 nm |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
Table 2: Preparative HPLC Purification Parameters
| Parameter | Condition |
| Column | C18 (250 x 21.2 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Scaled from analytical method |
| Flow Rate | 18 mL/min |
| Detection | 220 nm |
| Injection Load | 100 mg crude material |
Table 3: Purity Analysis of Collected Fractions
| Fraction No. | Retention Time (min) | Peak Area (%) of Impurity D | Purity (%) |
| F1 | 15.2 | 92.5 | 92.5 |
| F2 | 15.3 | 96.8 | 96.8 |
| F3 | 15.4 | 98.5 | 98.5 |
| F4 | 15.5 | 97.2 | 97.2 |
| F5 | 15.6 | 93.1 | 93.1 |
Table 4: Summary of Purification Results
| Parameter | Result |
| Amount of Crude Material | 100 mg |
| Purity of Impurity D in Crude | ~5% |
| Pooled Fractions | F2, F3, F4 |
| Purity of Pooled Fractions | >97% |
| Final Yield of Purified Impurity D | ~3 mg |
| Recovery | ~60% |
Conclusion
The protocols described in these application notes provide a comprehensive approach for the successful isolation and purification of this compound. The use of a systematic workflow, from analytical method development to preparative scale-up and post-purification analysis, is essential for obtaining a highly pure standard of the impurity. This purified material is invaluable for reference, further structural elucidation, and toxicological studies, thereby supporting the development of safe and effective Leuprolide Acetate drug products.
Application Notes and Protocols: Use of Leuprolide Acetate EP Impurity D as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of Leuprolide Acetate EP Impurity D as a reference standard in the quality control and analysis of Leuprolide Acetate, a synthetic gonadotropin-releasing hormone (GnRH) agonist. Accurate quantification of impurities is critical for ensuring the safety and efficacy of pharmaceutical products.
Introduction to Leuprolide Acetate and its Impurities
Leuprolide Acetate is a potent LHRH (Luteinizing Hormone-Releasing Hormone) agonist used in the treatment of hormone-responsive cancers, such as prostate cancer, and in the management of endometriosis and central precocious puberty.[1] During the synthesis and storage of Leuprolide Acetate, process-related and degradation impurities can arise.[2] this compound is a known process-related impurity.[1] Regulatory bodies require the identification and quantification of such impurities to ensure the quality, safety, and efficacy of the final drug product.[3][4]
Chemical Information for this compound:
| Parameter | Value |
| Synonyms | (O-ACETYL-L-SER)-LEUPROLIDE, Leuprorelin impurity 36 |
| Molecular Formula | C61H86N16O13 |
| Molecular Weight | ~1251.46 g/mol |
| CAS Number | 1926163-25-8 |
Mechanism of Action of Leuprolide Acetate: The GnRH Signaling Pathway
Leuprolide Acetate exerts its therapeutic effect by acting as an agonist at the GnRH receptors on pituitary gonadotrope cells.[5][6] This interaction initiates a signaling cascade that ultimately leads to the downregulation of gonadotropin (LH and FSH) secretion, thereby suppressing gonadal steroid production.[5][7] Understanding this pathway is crucial for comprehending the biological context of the drug and its impurities.
Caption: GnRH Receptor Signaling Pathway.
Qualification of this compound as a Reference Standard
Before use in routine analysis, a new batch of this compound must be qualified to confirm its identity and purity. This protocol is based on the principles outlined in ICH guidelines Q3A(R2) and Q3B(R2).[3][8]
Experimental Workflow for Reference Standard Qualification
Caption: Workflow for Reference Standard Qualification.
Experimental Protocols for Qualification
3.2.1. Identity Confirmation
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the impurity.
-
Method: Infuse a dilute solution of the reference standard in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) into a high-resolution mass spectrometer.
-
Expected Result: The observed mass should correspond to the theoretical mass of this compound (C61H86N16O13), which is approximately 1251.46 g/mol .[1]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure.
-
Method: Dissolve the reference standard in a suitable deuterated solvent and acquire 1H and 13C NMR spectra.
-
Expected Result: The spectral data should be consistent with the proposed structure of this compound.
-
3.2.2. Purity Determination by HPLC
-
Objective: To determine the purity of the reference standard and identify any other impurities.
-
Chromatographic Conditions (Representative Method):
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient: A time-gradient elution program should be developed to ensure the separation of the main peak from any related substances.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
Procedure:
-
Prepare a solution of the reference standard at a suitable concentration (e.g., 0.5 mg/mL).
-
Inject the solution into the HPLC system.
-
Calculate the area percentage of the main peak relative to the total area of all peaks.
-
3.2.3. Content Assignment (Assay)
-
Objective: To assign a precise content value to the reference standard.
-
Method: A validated, stability-indicating HPLC method should be used. The assay is typically performed against a primary reference standard if available, or by a mass balance approach.
-
Mass Balance Calculation:
-
Assay (%) = 100% - % Water Content - % Residual Solvents - % Non-volatile Residue - % Impurities
-
3.2.4. Stability Assessment
-
Objective: To determine the stability of the reference standard under defined storage conditions and establish a re-test date.
-
Method: Store aliquots of the reference standard at the recommended temperature (e.g., -20°C) and under accelerated conditions (e.g., 5°C, 25°C/60% RH). Analyze the purity of the standard at predetermined time points.
-
Recommended Storage: Store at -20°C in a tightly sealed container, protected from light.
Use of this compound in Routine Analysis
Once qualified, the reference standard can be used for the identification and quantification of Impurity D in samples of Leuprolide Acetate drug substance and drug product.
Protocol for Quantification of Impurity D in a Test Sample
-
Objective: To accurately determine the concentration of this compound in a sample.
-
Method: High-Performance Liquid Chromatography (HPLC) with UV detection.
4.1.1. Preparation of Solutions
-
Reference Standard Stock Solution: Accurately weigh a known amount of the qualified this compound reference standard and dissolve it in a suitable diluent (e.g., mobile phase) to obtain a known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL).
-
Test Sample Solution: Accurately weigh the Leuprolide Acetate sample and dissolve it in the diluent to a known concentration (e.g., 1 mg/mL).
4.1.2. Chromatographic Analysis
-
Use the same HPLC conditions as described in the purity determination section (3.2.2).
-
Inject the working standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the test sample solution.
4.1.3. Calculation
-
Identify the peak corresponding to Impurity D in the test sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the amount of Impurity D in the test sample using the calibration curve.
Data Presentation: HPLC Method Validation Summary
The following table summarizes typical validation parameters for an HPLC method for the quantification of Leuprolide Acetate impurities, in accordance with ICH Q2(R1) guidelines.
| Validation Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.05 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.15 µg/mL |
| Specificity | No interference from other components | Peak purity > 99.9% |
Conclusion
The use of a well-characterized this compound reference standard is essential for the accurate assessment of the quality of Leuprolide Acetate drug products. The protocols outlined in these application notes provide a framework for the qualification and routine use of this impurity standard, contributing to the development of safe and effective medicines. It is imperative that all procedures are performed in compliance with relevant regulatory guidelines and internal quality systems.
References
- 1. Buy LeuprolideAcetateEPImpurityD (EVT-15259880) [evitachem.com]
- 2. scribd.com [scribd.com]
- 3. database.ich.org [database.ich.org]
- 4. Qualification impurities for Human Use [a3p.org]
- 5. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]
- 6. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. database.ich.org [database.ich.org]
- 9. ijpda.org [ijpda.org]
- 10. Research Portal [researchworks.creighton.edu]
Application Notes & Protocols: Quality Control of Leuprolide Acetate Drug Products
Introduction
Leuprolide acetate (B1210297) is a synthetic nonapeptide analogue of the gonadotropin-releasing hormone (GnRH) agonist.[1] It is a cornerstone therapy for conditions responsive to sex hormone suppression, such as prostate cancer, endometriosis, and central precocious puberty.[2][3] Continuous administration of leuprolide acetate leads to the downregulation of pituitary GnRH receptors, which suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][5] This, in turn, significantly reduces testosterone (B1683101) and estradiol (B170435) levels.[6] Given its potent hormonal effects and frequent formulation as complex sustained-release depot injections (e.g., microspheres), stringent quality control is imperative to ensure product safety, efficacy, and consistency.[7][8]
These application notes provide a comprehensive overview of the key analytical methodologies and protocols for the quality control of leuprolide acetate drug products, intended for researchers, scientists, and drug development professionals.
Mechanism of Action: GnRH Receptor Downregulation
Leuprolide acetate exerts its therapeutic effect through a biphasic action on the pituitary GnRH receptors. Initially, its binding acts as an agonist, causing a transient surge in LH and FSH secretion. However, continuous stimulation leads to receptor desensitization and downregulation, ultimately inhibiting gonadotropin release and suppressing gonadal steroidogenesis.[2]
Caption: Mechanism of action of leuprolide acetate on the hypothalamic-pituitary-gonadal axis.
Key Quality Control Parameters & Experimental Protocols
A robust quality control strategy for leuprolide acetate products involves a combination of physicochemical, chromatographic, and performance tests.
Caption: General quality control workflow for a batch of leuprolide acetate depot formulation.
Identification by FTIR Spectroscopy
This test confirms the identity of leuprolide acetate by comparing its infrared spectrum with that of a reference standard.
Protocol:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the test sample with 200 mg of dry KBr powder and compressing the mixture into a thin, transparent disk.[3]
-
Reference Standard: Prepare a KBr pellet of the USP Leuprolide Acetate Reference Standard (RS) in the same manner.
-
Analysis: Record the infrared spectra for both the sample and the reference standard over the range of 4000 to 400 cm⁻¹.
-
Acceptance Criteria: The infrared absorption spectrum of the sample preparation should exhibit major absorption bands at the same wavenumbers as the spectrum of the reference standard preparation.[9]
Assay and Purity by RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method for quantifying the amount of leuprolide acetate (assay) and detecting impurities.
Protocol:
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of USP Leuprolide Acetate RS in the mobile phase or a suitable diluent to obtain a known concentration (e.g., 50 µg/mL).[6][9]
-
Sample Solution Preparation: For a depot formulation, accurately weigh a sample equivalent to a target amount of leuprolide acetate (e.g., 5 mg) and dissolve it in a suitable diluent, such as a dimethyl sulfoxide:methanol (50:50 v/v) mixture.[6] Further dilute with the mobile phase to achieve a final concentration within the linear range of the method.
-
Chromatographic Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Calculation: Calculate the percentage of leuprolide acetate in the sample by comparing the peak area of the principal peak in the sample chromatogram to that of the standard chromatogram.
-
Acceptance Criteria: The assay value should typically be within 97.0% to 103.0% of the label claim, calculated on an anhydrous, acetic acid-free basis.[9]
Table 1: Example RP-HPLC Method Parameters for Leuprolide Acetate Analysis
| Parameter | Condition 1[10] | Condition 2[6] | Condition 3 |
|---|---|---|---|
| Column | C18 MICROSORB-MVTM (4.6 mm x 15 cm) | YMC-Pack ODS-A (4.6 mm x 150 mm), 3 µm | Agilent C18 (4.6 mm x 250 mm), 5 µm |
| Mobile Phase | 77% 0.03 M Dibasic Ammonium Phosphate : 23% Acetonitrile | Gradient of A) Buffer:Organic Mix (60:40) and B) Buffer:Organic Mix (50:50) | 60% Methanol : 40% 0.05% OPA |
| Flow Rate | 2.0 mL/min | Not Specified (Gradient) | 1.0 mL/min |
| Detection (UV) | 220 nm | 220 nm | 278 nm |
| Injection Volume | 80 µL | Not Specified | 20 µL |
| Run Time | Not Specified | 12-15 min | 10 min |
Related Substances and Impurity Profiling
The same HPLC method used for the assay is typically employed to determine related substances. Impurities can arise from synthesis, degradation, or storage.[5]
Protocol:
-
Analysis: Using the chromatogram obtained from the Assay test, identify and quantify any peaks other than the principal leuprolide peak.
-
Identification: Impurities can be identified by comparing their relative retention times (RRT) to those of known impurity standards. Common impurities include D-His²-Leuprolide, Acetyl-Leuprolide, and various degradation products.[11]
-
Calculation: Calculate the percentage of each impurity as a percentage of the main leuprolide peak area. Sum all individual impurities to determine the total impurities.
-
Acceptance Criteria: Specific limits are set for individual and total impurities. For example, a common specification is NMT 0.4% for any individual impurity and NMT 0.8% for total impurities.[9]
Table 2: Common Impurities of Leuprolide Acetate
| Impurity Name | Molecular Formula | Molecular Weight | Source/Type |
|---|---|---|---|
| D-His²-Leuprolide | C₅₉H₈₄N₁₆O₁₂ | 1209.42 | Synthesis-related[11] |
| Acetyl-Leuprolide | C₆₁H₈₆N₁₆O₁₃ | 1251.46 | Synthesis-related[11] |
| [Ser(Ac)]⁴-Leuprolide | C₆₁H₈₆N₁₆O₁₃ | 1251.46 | Synthesis-related[11] |
| Deamidated Leuprolide | Not specified | Not specified | Degradation[5] |
| Leuprolide Dimer | Not specified | Not specified | Degradation[5] |
Stability Indicating Method & Forced Degradation
To ensure the analytical method can separate leuprolide from its degradation products, forced degradation studies are performed.
Protocol:
-
Stress Conditions: Subject the leuprolide acetate drug product to various stress conditions, including:
-
Acid Hydrolysis: e.g., 0.1 N HCl at 60°C.
-
Base Hydrolysis: e.g., 0.1 N NaOH at 60°C.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Degradation: e.g., Heat at 105°C.
-
Photolytic Degradation: e.g., Expose to UV light.[6]
-
-
Analysis: Analyze the stressed samples using the proposed HPLC method.
-
Evaluation: The method is considered stability-indicating if there is no interference between the peaks of the degradation products and the main leuprolide peak, demonstrating peak purity.
Table 3: Summary of Aqueous Stability of Leuprolide Acetate in PBS (pH 7.4) over 35 Days
| Storage Temperature (°C) | Remaining Leuprolide Acetate (%) | Reference |
|---|---|---|
| -10 | 79.3 ± 2.2 | [12] |
| 4 | 80.8 ± 1.4 | [12] |
| 25 | Not Specified | [12] |
| 37 | 68.2 ± 1.0 |[12] |
Physicochemical Characterization of Depot Formulations
For sustained-release microsphere formulations, several additional tests are critical.
Particle Size Distribution:
-
Method: Laser Diffraction.
-
Importance: Particle size is a critical quality attribute that directly influences the drug release profile and syringeability of the suspension.[8]
-
Example Data: A formulation showed a particle size distribution with d10, d50, and d90 values of 2.48 µm, 13.37 µm, and 41.96 µm, respectively.[8]
Residual Solvents:
-
Method: Headspace Gas Chromatography (GC).
-
Importance: To ensure that residual solvents used during the manufacturing process (e.g., methylene (B1212753) chloride) are below the safety limits defined by ICH guidelines.[8]
-
Example Protocol: Dissolve leuprolide microspheres in DMSO. Use a GC with a headspace sampler, nitrogen carrier gas, and a flame ionization detector (FID).[8]
Encapsulation Efficiency:
-
Method: Extraction followed by HPLC analysis.
-
Importance: Measures the percentage of the total drug that is successfully entrapped within the microspheres.
-
Calculation: (Actual Drug Loading / Theoretical Drug Loading) x 100.
-
Example Data: High entrapment efficiencies of over 90% have been reported for leuprolide acetate microspheres.[8]
Conclusion
The quality control of leuprolide acetate drug products, particularly complex depot formulations, requires a multi-faceted analytical approach. The protocols outlined above, including identification by FTIR, quantification and impurity profiling by a stability-indicating HPLC method, and characterization of formulation-specific attributes like particle size and residual solvents, are essential for ensuring batch-to-batch consistency, safety, and therapeutic efficacy. Adherence to these rigorous testing standards is fundamental for regulatory compliance and patient safety.
References
- 1. Leuprolide | C59H84N16O12 | CID 657181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Leuprolide Acetate | C61H88N16O14 | CID 657180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Physicochemical and Biopharmaceutical Controllability of New Self-Assembled Fatty Acid Conjugated Leuprolide for the Enhanced Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Leuprolide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. ijpda.org [ijpda.org]
- 7. Formulation study of leuprorelin acetate to improve clinical performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. archives.ijper.org [archives.ijper.org]
- 9. uspnf.com [uspnf.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Stability-Indicating Assay of Leuprolide Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leuprolide acetate (B1210297) is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) used in the treatment of prostate cancer, endometriosis, and other hormone-dependent conditions.[1][2][3] Ensuring the stability of leuprolide acetate in pharmaceutical formulations is critical for its safety and efficacy. A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or other potential excipients. This document provides detailed application notes and protocols for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for leuprolide acetate.
Principle
The stability-indicating capability of an analytical method is demonstrated through forced degradation studies. In these studies, the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light to produce degradation products.[1][4] The analytical method must be able to separate the intact drug from these degradation products, thereby demonstrating its specificity. Reversed-phase HPLC (RP-HPLC) with UV detection is a common and effective technique for this purpose.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A validated stability-indicating RP-HPLC method for leuprolide acetate has been developed using a YMC-Pack ODS-A (150mm x 4.6mm, 3 µm) stationary phase.[1][2]
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Instrument | Shimadzu Prominence-1 LC-2030C 3D series with PDA detector[1] |
| Column | YMC-Pack ODS-A (150mm x 4.6mm), 3 µm[1][2] |
| Mobile Phase A | Buffer (Triethylamine in milli Q water) : Organic mixture (Acetonitrile: n-Propanol) (60:40)[1][2] |
| Mobile Phase B | Buffer : Organic mixture (50:50)[1][2] |
| Gradient Program | Gradient Method[1][2] |
| Flow Rate | 1.0 mL/min (can be adjusted, e.g., ± 0.2 ml for robustness check)[1] |
| Detection Wavelength | 220 nm[1][2][5] |
| Injection Volume | 20 µL[5] |
| Column Temperature | Ambient[5] |
| Diluent | Dimethyl sulphoxide : Methanol (50:50 v/v)[1] |
| Retention Time | 12 to 15 minutes[1][2] |
Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and transfer about 20 mg of Leuprolide acetate standard into a 200 mL volumetric flask. Add about 125 mL of diluent and sonicate to dissolve. Make up the volume with diluent and mix well.[1]
-
Sample Solution (for parenteral dosage form): Accurately weigh and transfer a sample equivalent to 5 mg of Leuprolide acetate into a 50 mL volumetric flask. Add 25 mL of diluent and sonicate to dissolve. Make up the volume with diluent and mix well.[1]
-
Working Standard and Sample Solutions: Prepare solutions with final concentrations of leuprolide acetate at desired levels (e.g., 0.1 mg/mL) in the appropriate diluent. For injectable formulations, this could be 0.9% w/v aqueous sodium chloride.[5]
Forced Degradation Studies
To establish the stability-indicating nature of the HPLC method, leuprolide acetate is subjected to various stress conditions.[1][4]
-
Acid Degradation: Treat the drug solution with 0.1 M HCl at 40°C for 48 hours. The major degradation product observed under these conditions is Glu1-leuprolide.[5]
-
Alkali Degradation: Treat the drug solution with 0.1 M NaOH. Significant degradation is expected.[1] This stress condition is also used to generate isomers that can serve as markers for the specificity of the analytical system.[5]
-
Oxidative Degradation: Treat the drug solution with hydrogen peroxide (e.g., 50%).[1]
-
Thermal Degradation: Subject the drug substance or solution to heat.
-
Photolytic Degradation: Expose the drug substance or solution to UV light.
-
Humidity Degradation: Expose the drug substance to high humidity conditions.
After exposure to the stress conditions, the solutions are diluted appropriately with the diluent and injected into the HPLC system. The chromatograms are then evaluated for the separation of the main leuprolide acetate peak from any degradation product peaks.
Data Presentation
The following table summarizes the typical results from forced degradation studies, demonstrating the stability-indicating nature of the method.
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration | % Degradation | Observations |
| Acidic | 0.1 M HCl | 48 hours at 40°C | Significant | Glu1-leuprolide is a major degradation product.[5] |
| Alkaline | 0.1 M NaOH | - | Significant | More degradation compared to other stress conditions.[1] Generates isomers.[5] |
| Oxidative | 50% H₂O₂ | - | Significant | Degradation observed. |
| Thermal | Heat | - | Significant | Degradation observed. |
| Photolytic | UV Light | - | Significant | Degradation observed. |
| Humidity | High Humidity | - | Significant | Degradation observed. |
Note: The exact percentage of degradation will vary depending on the specific experimental conditions.
Method Validation
The developed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. Forced degradation studies are the primary means of demonstrating specificity.[5]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A typical linearity range for leuprolide acetate is 80-150 µg/mL.[1][4]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies at different concentration levels (e.g., 50%, 100%, 150%).[1][4]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[1]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This can include changes in flow rate (e.g., ± 0.2 mL/min), mobile phase composition, and column temperature.[1]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Visualizations
Caption: Experimental workflow for the stability-indicating assay of leuprolide acetate.
Caption: Potential degradation pathways of leuprolide acetate under stress conditions.
Conclusion
The described RP-HPLC method is simple, rapid, sensitive, and accurate for the determination of leuprolide acetate in its parenteral dosage form.[1] The forced degradation studies demonstrate the method's ability to separate the active ingredient from its degradation products, thus confirming its stability-indicating nature. This method is suitable for routine quality control and stability testing of leuprolide acetate formulations.
References
Application Note: Structural Analysis of Leuprolide Acetate EP Impurity D using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive structural analysis and characterization of Leuprolide Acetate EP Impurity D. Leuprolide, a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH), and its impurities require rigorous structural elucidation to ensure the safety and efficacy of the final drug product.[1] EP Impurity D is identified as (O-ACETYL-L-SER)-LEUPROLIDE, with the amino acid sequence H-Pyr-His-Trp-Ser(Ac)-Tyr-D-Leu-Leu-Arg-Pro-NHEt.[2] This document provides detailed protocols for one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H, ¹³C, COSY, TOCSY, HSQC, and HMBC, which are instrumental in confirming the peptide's primary structure and the presence of the O-acetyl group on the serine residue. The presented methodologies and data serve as a guide for researchers in the pharmaceutical industry for the structural characterization of peptide impurities.
Introduction
Leuprolide Acetate is a cornerstone in the treatment of various hormone-responsive cancers and other conditions.[1] The manufacturing process of synthetic peptides can often lead to the formation of impurities, which must be identified and quantified to meet regulatory standards. This compound is a relevant process-related impurity distinguished by the O-acetylation of the serine residue at position four.
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed atomic-level structural information, making it ideal for the unambiguous identification of peptide impurities.[3][4] This note outlines a systematic approach using a suite of NMR experiments to confirm the identity and structure of this compound.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data.[5]
-
Sample Weighing: Accurately weigh 5-10 mg of this compound reference standard.
-
Solvent Selection: Dissolve the sample in 500 µL of a deuterated solvent system. A common choice for peptides is a mixture of 90% H₂O / 10% D₂O to allow for the observation of exchangeable amide protons, or 100% DMSO-d₆ for improved solubility and reduced signal overlap.[6] The choice of solvent can influence chemical shifts.[7]
-
pH Adjustment: Adjust the pH of the aqueous sample to a value between 4 and 5 to slow down the exchange rate of amide protons with the solvent.
-
Internal Standard: For quantitative NMR (qNMR), a certified internal standard with a known concentration and non-overlapping signals, such as maleic acid or DSS, should be added.[8][9]
-
Transfer to NMR Tube: Transfer the final solution to a high-precision 5 mm NMR tube.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[10]
-
¹H NMR: A standard one-dimensional proton spectrum is acquired to obtain an overview of the sample's proton environment.
-
¹³C NMR: A one-dimensional carbon spectrum, often acquired using proton decoupling, provides information on the carbon framework.
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds, which is crucial for identifying adjacent protons within an amino acid spin system.[11][12][13]
-
2D TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a spin system, from the amide proton to the sidechain protons of an amino acid residue.[6][12]
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to heteronuclei, primarily ¹³C or ¹⁵N, providing direct one-bond C-H or N-H correlations.[11][12][13]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations (typically 2-4 bonds) between protons and carbons, which is essential for sequencing amino acids and identifying modifications like the O-acetyl group.[12][13]
Data Presentation: Predicted Chemical Shifts
The following table summarizes the predicted ¹H and ¹³C chemical shifts for this compound based on standard amino acid values in a peptide environment and the influence of the O-acetyl group on Serine. Actual experimental values may vary depending on solvent, temperature, and pH.
| Amino Acid Residue | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyr | α-CH | 4.25 | 57.5 |
| β-CH₂ | 2.10, 2.45 | 29.8 | |
| γ-CH₂ | 2.30 | 25.5 | |
| δ-C=O | - | 178.0 | |
| His | α-CH | 4.70 | 54.0 |
| β-CH₂ | 3.15 | 28.5 | |
| δ-CH | 7.80 | 135.0 | |
| ε-CH | 7.10 | 118.0 | |
| Trp | α-CH | 4.65 | 55.5 |
| β-CH₂ | 3.30 | 27.8 | |
| Indole C2-H | 7.20 | 124.0 | |
| Indole C4-H | 7.60 | 118.5 | |
| Indole C5-H | 7.15 | 119.5 | |
| Indole C6-H | 7.05 | 121.5 | |
| Indole C7-H | 7.50 | 111.5 | |
| Ser(Ac) | α-CH | 4.50 | 56.0 |
| β-CH₂ | 4.30, 4.45 | 64.0 | |
| Acetyl CH₃ | 2.05 | 21.0 | |
| Acetyl C=O | - | 171.0 | |
| Tyr | α-CH | 4.60 | 56.5 |
| β-CH₂ | 3.05 | 37.0 | |
| Phenyl C2,6-H | 7.10 | 130.5 | |
| Phenyl C3,5-H | 6.75 | 115.5 | |
| D-Leu | α-CH | 4.40 | 53.5 |
| β-CH₂ | 1.65 | 40.5 | |
| γ-CH | 1.50 | 25.0 | |
| δ-CH₃ | 0.90, 0.95 | 22.5, 23.0 | |
| Leu | α-CH | 4.35 | 53.0 |
| β-CH₂ | 1.70 | 40.0 | |
| γ-CH | 1.55 | 24.8 | |
| δ-CH₃ | 0.92, 0.97 | 22.0, 23.5 | |
| Arg | α-CH | 4.30 | 54.5 |
| β-CH₂ | 1.85 | 29.0 | |
| γ-CH₂ | 1.60 | 25.0 | |
| δ-CH₂ | 3.20 | 41.0 | |
| Guanido C | - | 157.0 | |
| Pro | α-CH | 4.45 | 61.0 |
| β-CH₂ | 2.00, 2.30 | 30.0 | |
| γ-CH₂ | 1.90 | 25.5 | |
| δ-CH₂ | 3.65 | 47.5 | |
| NHEt | CH₂ | 3.25 | 34.5 |
| CH₃ | 1.10 | 15.0 |
Structural Elucidation Workflow and Visualization
The structural confirmation of this compound follows a logical workflow, beginning with 1D NMR for a general assessment, followed by 2D NMR experiments for detailed residue identification and sequential assignment.
Caption: Workflow for the structural elucidation of this compound by NMR.
Key Structural Confirmation Steps
-
Amino Acid Identification: Using COSY and TOCSY spectra, the individual spin systems for each amino acid residue are identified. For example, the characteristic spin system of Leucine (α-β-γ-δ) can be traced from its amide proton.
-
Sequential Assignment: HMBC is critical for linking adjacent amino acid residues. A key correlation would be observed between the α-proton of one residue and the carbonyl carbon of the preceding residue.
-
Confirmation of Ser(Ac) Modification: The presence and location of the O-acetyl group are unequivocally confirmed by a crucial HMBC correlation. A cross-peak between the β-protons of the Serine residue (shifted downfield due to acetylation) and the carbonyl carbon of the acetyl group provides definitive evidence of the O-acetylation at the Serine sidechain. Additional confirmation comes from the strong singlet in the ¹H spectrum around 2.05 ppm corresponding to the acetyl methyl protons.
Conclusion
NMR spectroscopy provides an unparalleled level of detail for the structural analysis of peptide impurities like this compound. Through a combination of 1D and 2D NMR experiments, it is possible to unambiguously confirm the amino acid sequence, stereochemistry, and the specific site of modification. The protocols and expected data presented in this application note serve as a comprehensive guide for the structural characterization of modified peptide impurities, ensuring the quality and safety of pharmaceutical products.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C61H86N16O13 | CID 145707671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 5. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. emerypharma.com [emerypharma.com]
- 8. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 9. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 10. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 11. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. princeton.edu [princeton.edu]
- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Application Note: Capillary Electrophoresis for the Separation of Leuprolide Impurities
Abstract
This application note presents a detailed protocol for the separation and analysis of leuprolide and its process-related impurities using capillary zone electrophoresis (CZE). Leuprolide, a synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH), is a potent LHRH agonist used in the treatment of various cancers and other conditions. The manufacturing process of synthetic peptides like leuprolide can result in several impurities, including deletion sequences, insertion sequences, and modifications of amino acid side chains. Regulatory bodies require stringent monitoring and control of these impurities. This document provides a robust CZE method that offers high-resolution separation of leuprolide from its key impurities, making it a valuable tool for quality control and drug development professionals.
Introduction
Leuprolide acetate (B1210297) is a critical therapeutic peptide whose purity directly impacts its safety and efficacy. The solid-phase synthesis of leuprolide, while efficient, can generate a range of impurities that are structurally very similar to the active pharmaceutical ingredient (API). These impurities may arise from incomplete coupling or deprotection steps during synthesis. The separation of these closely related substances presents a significant analytical challenge.
Capillary electrophoresis (CE) is a powerful separation technique that offers high efficiency and resolution, making it well-suited for the analysis of peptides and their impurities.[1] The separation in CE is based on the differential migration of charged analytes in an electric field, which is influenced by the analyte's charge-to-size ratio.[2] This principle provides an orthogonal separation mechanism to reversed-phase high-performance liquid chromatography (RP-HPLC), which is commonly used for peptide analysis.[3] The development of a robust CE method for leuprolide impurity profiling is therefore highly desirable for comprehensive characterization and quality control.
This application note details a capillary zone electrophoresis (CZE) method adapted from published research, providing a clear protocol for researchers, scientists, and drug development professionals.[3]
Experimental Protocols
Instrumentation and Materials
-
Capillary Electrophoresis System: Agilent 7100 Capillary Electrophoresis system or equivalent, equipped with a diode array detector (DAD).
-
Capillary: Uncoated fused-silica capillary, 50 µm internal diameter, 360 µm outer diameter, with a total length of 64.5 cm and a length to the detector of 56 cm.
-
Reagents:
-
Sodium phosphate (B84403) monobasic (NaH₂PO₄), analytical grade
-
Sodium phosphate dibasic (Na₂HPO₄), analytical grade
-
Orthophosphoric acid (H₃PO₄), analytical grade
-
Sodium hydroxide (B78521) (NaOH), analytical grade
-
Leuprolide Acetate Reference Standard
-
Leuprolide impurity standards (if available)
-
Deionized water (18.2 MΩ·cm)
-
Preparation of Solutions
-
Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 2.5.
-
To prepare 100 mL of the BGE, dissolve 0.69 g of NaH₂PO₄·H₂O in approximately 90 mL of deionized water.
-
Adjust the pH to 2.5 with 1 M orthophosphoric acid.
-
Bring the final volume to 100 mL with deionized water.
-
Filter the buffer through a 0.22 µm filter before use.
-
-
Capillary Conditioning Solution: 0.1 M Sodium Hydroxide (NaOH).
-
Sample Diluent: Deionized water.
-
Standard and Sample Preparation:
-
Prepare a stock solution of Leuprolide Acetate Reference Standard at a concentration of 1 mg/mL in the sample diluent.
-
Prepare working standard solutions by diluting the stock solution with the sample diluent to the desired concentrations (e.g., for linearity studies).
-
Dissolve the leuprolide sample to be analyzed in the sample diluent to a final concentration of 1 mg/mL.
-
Capillary Electrophoresis Method
-
Capillary Conditioning (New Capillary):
-
Rinse the new capillary with 1 M NaOH for 20 minutes.
-
Rinse with deionized water for 10 minutes.
-
Rinse with the BGE for 15 minutes.
-
-
Pre-run Conditioning (between injections):
-
Rinse the capillary with 0.1 M NaOH for 2 minutes.
-
Rinse with deionized water for 2 minutes.
-
Rinse with the BGE for 3 minutes.
-
-
Injection:
-
Inject the sample hydrodynamically at a pressure of 50 mbar for 5 seconds.
-
-
Separation:
-
Apply a constant voltage of +25 kV.
-
Maintain the capillary temperature at 25 °C.
-
-
Detection:
-
Monitor the separation at a wavelength of 200 nm.
-
Data Presentation
The following table summarizes the expected migration times and relative peak areas for leuprolide and its potential impurities based on the described CZE method. These values are illustrative and may vary slightly depending on the specific instrument and experimental conditions.
| Compound | Relative Migration Time (vs. Leuprolide) | Estimated Migration Time (min) | Typical Peak Area (%) in a Synthetic Batch |
| Impurity A (e.g., Des-His²-Leuprolide) | 0.85 | 12.8 | < 0.5 |
| Impurity B (e.g., D-His²-Leuprolide) | 0.95 | 14.3 | < 1.0 |
| Leuprolide | 1.00 | 15.0 | > 98.0 |
| Impurity C (e.g., Ac-Leuprolide) | 1.08 | 16.2 | < 0.5 |
| Impurity D (e.g., a related peptide) | 1.15 | 17.3 | < 0.5 |
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Liquid chromatography-mass spectrometry and capillary electrophoresis combined approach for separation and characterization of multicomponent peptide mixtures. Application to crude products of leuprolide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: HPLC Separation of Leuprolide and its Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of leuprolide and its impurities.
Troubleshooting Guides
This section addresses specific issues you may encounter during the HPLC analysis of leuprolide.
Problem: Poor Resolution Between Leuprolide and an Impurity
Q: I am observing poor resolution between the main leuprolide peak and a closely eluting impurity. How can I improve the separation?
A: Poor resolution is a common issue in the analysis of synthetic peptides like leuprolide, which can have several structurally similar impurities. Here are steps to troubleshoot and improve your separation:
-
Optimize the Mobile Phase pH: The ionization state of leuprolide and its impurities significantly impacts their retention on a reversed-phase column. Small adjustments to the mobile phase pH can alter selectivity. For basic peptides like leuprolide, operating at a lower pH (e.g., pH 2-4) can improve peak shape and resolution. It is crucial to operate at a pH that is at least one unit away from the pKa of the analytes to ensure a consistent ionization state.
-
Adjust the Gradient Slope: If you are using a gradient method, a shallower gradient can increase the separation between closely eluting peaks.[1][2][3] Try decreasing the rate of change of the organic solvent concentration, especially around the elution time of leuprolide and the impurity of interest. A scouting gradient of 5-100% organic phase over 20 minutes is a good starting point to identify the elution window, which can then be optimized.[1]
-
Modify the Organic Mobile Phase: Switching the organic solvent (e.g., from acetonitrile (B52724) to methanol (B129727) or vice-versa) can alter selectivity due to different interactions with the stationary phase.
-
Change the Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase. Increasing the column temperature can sometimes improve peak shape and resolution for peptides. However, be mindful that elevated temperatures can accelerate the degradation of certain impurities or the column itself.
-
Consider a Different Stationary Phase: If the above optimizations are insufficient, the column chemistry may not be suitable for the separation. Consider a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) or a column with a different particle size or length.
Troubleshooting Workflow for Poor Resolution
Caption: Workflow for troubleshooting poor peak resolution.
Problem: Peak Tailing of the Leuprolide Peak
Q: My leuprolide peak is showing significant tailing. What are the potential causes and how can I fix it?
A: Peak tailing for basic compounds like leuprolide is often caused by secondary interactions with the stationary phase or issues with the mobile phase.
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic functional groups of leuprolide, leading to peak tailing.
-
Solution 1: Lower Mobile Phase pH: Operating at a low pH (e.g., 2-4) protonates the silanol groups, minimizing these secondary interactions.
-
Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are recommended for the analysis of basic compounds.
-
Solution 3: Add a Competing Base: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites. However, be aware that TEA can shorten column lifetime.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Column Contamination or Void: Accumulation of contaminants on the column frit or the formation of a void at the column inlet can disrupt the sample band, causing tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, try reversing the column (if permissible by the manufacturer) and flushing. If a void is suspected, the column may need to be replaced.
-
Problem: Appearance of Ghost Peaks
Q: I am observing unexpected peaks (ghost peaks) in my chromatograms, even in blank injections. What is the source of these peaks and how can I eliminate them?
A: Ghost peaks are extraneous peaks that do not originate from the sample. They are often related to the mobile phase, the HPLC system, or carryover from previous injections.
-
Contaminated Mobile Phase: Impurities in the solvents or additives (e.g., water, buffers) are a common source of ghost peaks, especially in gradient elution where they can accumulate on the column and elute as the solvent strength increases.
-
Solution: Use high-purity HPLC or LC-MS grade solvents and freshly prepared mobile phases. Degas the mobile phase properly to prevent the formation of air bubbles.
-
-
System Contamination: Contamination can build up in the injector, tubing, or detector.
-
Solution: Flush the entire system with a strong solvent. Regularly clean the injector and autosampler wash station.
-
-
Carryover: Residuals from a previous, more concentrated sample can be injected with the subsequent run.
-
Solution: Implement a robust needle wash protocol in your autosampler method, using a strong solvent to clean the needle between injections. Injecting a blank run after a high-concentration sample can help confirm and mitigate carryover.
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of leuprolide?
A1: Common impurities of leuprolide include degradation products, byproducts of the synthesis process, and aggregates. These can include:
-
Diastereomeric Impurities: Such as D-His-leuprolide, L-Leu6-leuprolide, and D-Ser-leuprolide, which differ in the stereochemistry of one amino acid.[4]
-
Deletion/Modification Impurities: For example, Acetyl-leuprolide.[4]
-
Aggregates: Dimers and higher-order aggregates can form, especially under certain storage or analytical conditions. Acidic conditions in reversed-phase HPLC have been shown to potentially induce dimerization of oxidized proteins.[5]
-
Oxidation Products: The tryptophan and histidine residues in leuprolide are susceptible to oxidation.
Q2: How can I prevent the formation of leuprolide dimers during analysis?
A2: Dimer formation can be influenced by the sample preparation and analytical conditions.
-
Sample Preparation: Avoid prolonged storage of the sample in the autosampler. If possible, use a temperature-controlled autosampler set to a low temperature (e.g., 4°C) to minimize degradation and aggregation.
-
Mobile Phase: As acidic conditions can promote dimerization of oxidized species, carefully evaluate the mobile phase pH.[5] While low pH is often necessary for good chromatography of peptides, using the mildest effective acidic conditions may be beneficial.
-
Minimize Oxidation: Use freshly prepared samples and mobile phases. Degassing the mobile phase can help to remove dissolved oxygen, which can contribute to oxidation.
Q3: What are typical starting conditions for developing an HPLC method for leuprolide?
A3: A good starting point for developing a reversed-phase HPLC method for leuprolide and its impurities would be:
-
Column: A C18 column with high purity, end-capped silica (B1680970) is a common choice. Typical dimensions are 4.6 mm x 150 mm or 4.6 mm x 250 mm with 3 or 5 µm particles.
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or 0.1% formic acid).
-
Mobile Phase B: Acetonitrile with the same acidic modifier.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B (e.g., 10% to 60% B over 30-40 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm or 280 nm.
-
Column Temperature: 25-40°C.
Data and Protocols
Table 1: HPLC Method Parameters for Leuprolide Analysis
| Parameter | Method 1 (Gradient) | Method 2 (Isocratic) |
| Column | YMC-Pack ODS-A (150mm x 4.6mm), 3 µm[6] | Agilent C18 (250mm x 4.6mm), 5 µm[7] |
| Mobile Phase A | Buffer (Triethylamine in water): (Acetonitrile: n-Propanol) (60:40)[6] | Not Applicable |
| Mobile Phase B | Buffer: (Acetonitrile: n-Propanol) (50:50)[6] | Not Applicable |
| Mobile Phase | Not Applicable | Methanol: 0.05% Orthophosphoric Acid (60:40)[7] |
| Gradient Program | Gradient elution[6] | Isocratic |
| Flow Rate | Not specified in detail | 1.0 mL/min[7] |
| Detection Wavelength | 220 nm[6] | 278 nm |
| Column Temperature | Not specified | 25°C |
| Injection Volume | 10 µL[6] | 20 µL[7] |
| Run Time | 12-15 min[6] | 10 min |
| Retention Time | 12-15 min[6] | 5.56 min |
Table 2: Common Leuprolide Impurities and their Relative Retention Times (RRT)
| Impurity Name | Typical RRT (relative to Leuprolide) |
| D-His-leuprolide | 0.9[4] |
| D-Ser-leuprolide | 0.8[4] |
| L-Leu6-leuprolide | 1.2[4] |
| Acetyl-leuprolide | 1.5[4] |
Experimental Protocol: Gradient HPLC Method for Leuprolide and Impurities
This protocol is based on a validated stability-indicating method.[6]
1. Materials and Reagents:
-
Leuprolide Acetate Reference Standard
-
Acetonitrile (HPLC grade)
-
n-Propanol (HPLC grade)
-
Triethylamine (TEA)
-
Milli-Q water or equivalent
-
Dimethyl sulfoxide (B87167) (DMSO, HPLC grade)
-
Methanol (HPLC grade)
2. Chromatographic Conditions:
-
Column: YMC-Pack ODS-A (150mm x 4.6mm), 3 µm
-
Mobile Phase A: Prepare a buffer of 0.22% v/v Triethylamine in water. Mix this buffer with an organic mixture of Acetonitrile:n-Propanol in a 60:40 ratio.
-
Mobile Phase B: Mix the TEA buffer with the Acetonitrile:n-Propanol mixture in a 50:50 ratio.
-
Gradient: A gradient program should be developed to ensure adequate separation.
-
Detection: UV at 220 nm.
3. Preparation of Solutions:
-
Diluent: Prepare a degassed mixture of DMSO and methanol in a 50:50 v/v ratio.[6]
-
Standard Solution: Accurately weigh about 20 mg of Leuprolide Acetate reference standard into a 200 mL volumetric flask. Add approximately 125 mL of diluent and sonicate to dissolve. Dilute to volume with the diluent.[6]
-
Sample Solution: Accurately weigh and transfer a sample equivalent to 5 mg of Leuprolide Acetate into a 50 mL volumetric flask. Add 25 mL of diluent and sonicate to dissolve. Dilute to volume with the diluent.[6]
4. System Suitability:
-
Inject the standard solution in replicate (e.g., five times).
-
The %RSD of the peak area for the leuprolide peak should be not more than 2.0%.
-
The theoretical plates for the leuprolide peak should not be less than 2000.
-
The tailing factor for the leuprolide peak should not be more than 2.0.[6]
5. Analysis:
-
Inject the blank (diluent), standard, and sample solutions into the HPLC system.
-
Identify the leuprolide peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the impurities based on their peak areas relative to the leuprolide peak area.
Logical Diagram for Method Development and Optimization
Caption: A logical workflow for HPLC method development.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. drugfuture.com [drugfuture.com]
- 5. Protein covalent dimer formation induced by reversed-phase HPLC conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpda.org [ijpda.org]
- 7. researchgate.net [researchgate.net]
Strategies to minimize the formation of Leuprolide Acetate EP Impurity D
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the formation of Leuprolide Acetate (B1210297) EP Impurity D, an O-acetylated variant of leuprolide at the serine residue.
Frequently Asked Questions (FAQs)
Q1: What is Leuprolide Acetate EP Impurity D?
A1: this compound is a process-related impurity of Leuprolide Acetate identified as (O-ACETYL-L-SER)-LEUPROLIDE[1][2]. It is a structural analog of leuprolide where the hydroxyl group of the serine residue at position 4 is acetylated[3][4][5]. Its formation is a known side reaction that can occur during peptide synthesis and storage[6].
Q2: Why is it important to control Impurity D levels?
A2: Controlling impurity levels in active pharmaceutical ingredients (APIs) like Leuprolide Acetate is critical for ensuring the safety, efficacy, and quality of the final drug product. Regulatory bodies like the USP have specific limits for known and unknown impurities[3][7]. The presence of Impurity D beyond acceptable limits can affect the drug's stability and potentially its biological activity.
Q3: What are the main causes of this compound formation?
A3: The formation of Impurity D, or O-acetylation of serine, is a known side reaction in peptide synthesis[8]. It can be particularly pronounced in peptides containing histidine, which is present in the leuprolide sequence[8]. The formation can be influenced by several factors, including:
-
Synthesis Strategy: The choice of coupling reagents and protecting groups during solid-phase peptide synthesis (SPPS) can impact the extent of O-acetylation.
-
Purification Conditions: The use of acetic acid in the mobile phase during reversed-phase high-performance liquid chromatography (RP-HPLC) purification can be a source of the acetyl group.
-
Storage and Handling: Inappropriate storage conditions, such as elevated temperatures and non-optimal pH in aqueous solutions, can lead to the degradation of leuprolide and the formation of impurities, including acetylated species[9][10].
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, purification, and handling of Leuprolide Acetate, with a focus on minimizing Impurity D.
| Problem | Potential Cause | Recommended Solution |
| High levels of Impurity D detected after synthesis | O-acetylation of the serine residue during peptide coupling steps. | - Utilize a synthesis strategy that minimizes O-acylation. This can include the use of specific additives like 2,4-dinitrophenol (B41442) or pentachlorophenol (B1679276) during coupling with active esters, which has been shown to prevent this side reaction[8].- Consider alternative coupling reagents that have a lower propensity for causing O-acetylation. |
| Increase in Impurity D levels after HPLC purification | Acetylation of the serine hydroxyl group by acetic acid present in the mobile phase. | - Minimize the concentration of acetic acid in the mobile phase to the lowest effective level for achieving good peak shape and separation[11].- Explore the use of alternative ion-pairing agents in the mobile phase, such as trifluoroacetic acid (TFA), which is commonly used in peptide purification and may reduce the risk of acetylation[12].- Optimize the purification temperature; lower temperatures generally slow down chemical reactions. |
| Impurity D levels increase during storage | Degradation of Leuprolide Acetate in the final product or in solution. | - Store Leuprolide Acetate at recommended temperatures, typically refrigerated or frozen, and protected from light[13][14].- For leuprolide solutions, ensure the pH is controlled within a stable range. Studies have shown that leuprolide degradation is accelerated at lower pH values[9][10].- Lyophilize the purified peptide to improve long-term stability by removing water, which can participate in degradation reactions. |
| Difficulty in resolving Impurity D from the main Leuprolide peak in HPLC | Inadequate chromatographic method. | - Develop and validate a stability-indicating HPLC method specifically designed to separate leuprolide from its impurities, including Impurity D[15].- Method development may involve optimizing the column chemistry (e.g., C18), mobile phase composition (gradient elution), pH, and detection wavelength (typically 220 nm for peptides)[15]. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Leuprolide
This protocol provides a general methodology for the synthesis of leuprolide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, with considerations for minimizing Impurity D.
-
Resin Preparation: Start with a suitable resin, such as a Rink Amide resin, for the synthesis of a C-terminally amidated peptide.
-
Amino Acid Coupling:
-
Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Remove the Fmoc protecting group from the resin using a solution of piperidine (B6355638) in DMF.
-
Couple the Fmoc-protected amino acids sequentially according to the leuprolide sequence (pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt).
-
To minimize O-acetylation of Serine:
-
Use a protected form of serine, such as Fmoc-Ser(tBu)-OH, where the tert-butyl group protects the hydroxyl side chain during synthesis.
-
Employ a coupling reagent combination known to reduce side reactions, for example, HBTU/HOBt or DIC/Oxyma.
-
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled, wash the resin thoroughly.
-
Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Precipitation and Isolation:
-
Precipitate the crude peptide from the cleavage cocktail using cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether to remove residual scavengers and cleavage byproducts.
-
Dry the crude peptide under vacuum.
-
Protocol 2: Purification of Leuprolide Acetate by RP-HPLC
This protocol outlines a general procedure for the purification of crude leuprolide to separate the desired product from impurities, including Impurity D.
-
System Preparation:
-
Use a preparative RP-HPLC system with a C18 column.
-
Prepare the mobile phases. A common system consists of:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
To minimize Impurity D formation: If acetic acid is used as a modifier, its concentration should be kept to a minimum (e.g., 0.1%). The use of TFA is generally preferred to avoid an external source of acetyl groups[12].
-
-
Sample Preparation: Dissolve the crude leuprolide peptide in a minimal amount of a suitable solvent, such as a low concentration of acetic acid in water, and filter it to remove any particulates.
-
Chromatography:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample onto the column.
-
Run a linear gradient of increasing Mobile Phase B to elute the peptide. The gradient should be optimized to achieve good separation between leuprolide and its impurities.
-
Monitor the elution profile at a suitable wavelength, typically 220 nm or 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main leuprolide peak.
-
Analyze the collected fractions for purity using an analytical HPLC method.
-
-
Lyophilization: Pool the pure fractions and lyophilize them to obtain the final purified Leuprolide Acetate as a white, fluffy powder.
Protocol 3: Analytical HPLC Method for Quantifying Impurity D
This protocol describes a typical stability-indicating analytical RP-HPLC method for the detection and quantification of Leuprolide Acetate and Impurity D.
-
Chromatographic Conditions:
-
Column: A high-resolution C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow gradient optimized to separate Impurity D from the main leuprolide peak.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of Leuprolide Acetate reference standard of known concentration in a suitable diluent (e.g., Mobile Phase A).
-
Impurity D Standard: If available, prepare a stock solution of this compound reference standard.
-
Sample Solution: Prepare the sample to be analyzed at a similar concentration to the standard solution.
-
-
Analysis:
-
Inject the diluent (blank), standard solution, and sample solution into the HPLC system.
-
Identify the peaks based on their retention times compared to the standards.
-
Quantify the amount of Impurity D in the sample using the peak area and the concentration of the reference standard.
-
Data Presentation
Table 1: Factors Influencing the Formation of this compound
| Parameter | Condition Favoring Impurity D Formation | Condition Minimizing Impurity D Formation | Reference |
| Synthesis | Use of unprotected serine; certain active ester coupling methods. | Use of side-chain protected serine (e.g., Ser(tBu)); addition of O-acylation suppressing agents. | [8] |
| Purification | High concentration of acetic acid in the mobile phase. | Use of TFA as an ion-pairing agent or minimal concentration of acetic acid. | [11][12] |
| Storage (Aqueous Solution) | Low pH; elevated temperature. | Neutral to slightly acidic pH (around 7.4); refrigerated or frozen storage. | [9][10] |
| Storage (Solid State) | Exposure to moisture and high temperatures. | Storage in a dry, cool, and dark place. | [13][14] |
Visualizations
Formation Pathway of Impurity D
Caption: Formation pathway of this compound.
Experimental Workflow for Impurity D Analysis
Caption: Workflow for the analysis of this compound.
Troubleshooting Logic for High Impurity D
Caption: Troubleshooting logic for elevated levels of Impurity D.
References
- 1. This compound | C61H86N16O13 | CID 145707671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. usp.org [usp.org]
- 4. :: [4-(O-Acetyl-L-serine)]leuprolide | CAS No: 1926163-25-8 | SVAK Life Sciences:: [svaklifesciences.com]
- 5. Leuprolide EP Impurity D Serine Acetyl | 1926163-25-8 [alfaomegapharma.com]
- 6. Leuprolide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. uspnf.com [uspnf.com]
- 8. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Aqueous stability of leuprolide acetate: effect of temperature, dissolved oxygen, pH and complexation with β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CN107163106A - The purification process of leuprorelin acetate crude product - Google Patents [patents.google.com]
- 13. metrodrugs.com [metrodrugs.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. ijpda.org [ijpda.org]
Resolving co-elution issues in leuprolide impurity profiling
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to address the common challenge of co-elution in leuprolide impurity profiling.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a critical issue in leuprolide impurity profiling?
A1: Co-elution is a chromatographic problem where two or more different compounds exit the analytical column at the same time, resulting in a single, overlapping peak.[1] In the context of leuprolide impurity profiling, this is a critical issue because it can lead to the inaccurate quantification of leuprolide and its related impurities. A hidden co-eluting impurity can compromise the reported purity of the drug substance, potentially masking a compound that could impact the drug's safety and efficacy.[2]
Q2: How can I detect if I have a co-elution issue in my chromatogram?
A2: Detecting co-elution can range from simple visual inspection to more advanced detector-based analysis:
-
Visual Inspection: The most obvious signs are asymmetrical peaks, such as those with a noticeable "shoulder" or tailing.[1] What appears to be two merged peaks is a clear indicator of poor resolution.
-
Peak Purity Analysis: Modern detectors offer powerful tools to diagnose co-elution even when a peak appears symmetrical.[1]
-
Diode Array Detector (DAD/PDA): This detector scans across the entire UV spectrum. By comparing the spectra at the upslope, apex, and downslope of a peak, the software can calculate a purity angle. If the spectra are not identical, it indicates that more than one compound is present.[1]
-
Mass Spectrometry (MS): An MS detector can monitor for different mass-to-charge ratios (m/z) across the peak's elution profile. A shift in the mass spectrum from the beginning to the end of the peak is a strong indicator of co-elution.[1][2]
-
Q3: What are some known impurities of leuprolide that I should be aware of?
A3: During synthesis, storage, or under stress conditions, leuprolide can degrade or form related impurities. Some known impurities include isomers and degradation products such as D-His Leuprolide, Acetyl-Leuprolide, [Ser(Ac)]4-Leuprolide, and other related substances identified by pharmacopeias.[3][4][5] Forced degradation studies—involving acid, base, oxidation, heat, and photolysis—are essential for generating potential degradants and ensuring your analytical method can separate them from the main leuprolide peak.[6][7][8][9][10]
Q4: What is the difference between HPLC and UPLC for this analysis, and can switching to UPLC resolve co-elution?
A4: Ultra-Performance Liquid Chromatography (UPLC) is an advancement of High-Performance Liquid Chromatography (HPLC) that uses columns with smaller particle sizes (typically <2 µm vs. 3-5 µm for HPLC) and operates at much higher pressures.[11][12] This results in significantly higher chromatographic efficiency. The key advantages of UPLC over HPLC are faster analysis times, improved resolution, and enhanced sensitivity.[13][14] Switching from HPLC to UPLC can often resolve co-elution issues because the higher efficiency leads to narrower peaks, allowing closely eluting compounds to be separated.[14]
Section 2: Troubleshooting Guide
Problem: I've observed a peak shoulder on my main leuprolide peak. What are the initial steps to resolve this?
Answer: A peak shoulder strongly suggests a co-eluting impurity. The primary goal is to change the chromatographic selectivity—the relative separation between the two compounds.
-
Modify the Mobile Phase Gradient: The simplest first step is to adjust the elution gradient. Make the gradient shallower (i.e., increase the elution time by slowing the rate of increase of the strong organic solvent). This provides more time for the column to resolve the two compounds.
-
Adjust Mobile Phase pH: For a peptide like leuprolide and its impurities, small changes in the mobile phase pH can alter the ionization state of the molecules, significantly impacting their retention and potentially resolving the co-elution.
-
Change the Organic Solvent: If you are using acetonitrile (B52724), try substituting it with methanol, or use a combination of the two. The different solvent properties can alter selectivity and improve separation.
Problem: My DAD/MS analysis indicates a pure peak, but I still suspect a low-level impurity is co-eluting. How can I improve my method's resolving power?
Answer: If selectivity changes aren't enough, the next step is to increase the overall efficiency of the separation.
-
Decrease the Flow Rate: Reducing the flow rate can increase the number of theoretical plates, leading to sharper peaks and better resolution.
-
Increase the Column Length: Using a longer column of the same type (e.g., switching from a 150 mm to a 250 mm column) increases the surface area for interaction, which can improve separation.
-
Switch to a Smaller Particle Size Column (UPLC): As mentioned in the FAQ, moving from an HPLC (e.g., 5 µm or 3 µm particles) to a UPLC system (<2 µm particles) provides a substantial boost in efficiency and resolving power.[12][14]
Problem: I've tried adjusting the mobile phase, but two known impurities remain perfectly co-eluted. What is the next logical step?
Answer: If modifying the mobile phase (which primarily affects selectivity) does not work, the next most effective strategy is to change the stationary phase chemistry. Different stationary phases interact with analytes in unique ways.
-
Try a Different C18 Column: Not all C18 columns are the same. A C18 from a different manufacturer may have different bonding chemistry or end-capping, offering a new selectivity profile.
-
Switch to a Different Stationary Phase Chemistry: If a C18 column is not providing the desired separation, consider a column with a different type of stationary phase. For peptides, phenyl-hexyl or biphenyl (B1667301) phases can offer alternative selectivities based on aromatic interactions.
Section 3: Data & Protocols
Data Presentation
Table 1: Comparison of Typical HPLC and UPLC System Parameters
| Parameter | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | Benefit of UPLC for Co-elution |
| Column Particle Size | 3 µm - 5 µm | < 2 µm | Smaller particles create higher efficiency and narrower peaks, improving resolution.[12] |
| Operating Pressure | Up to 400 bar (6,000 psi) | Up to 1,200 bar (18,000 psi) | Allows for the use of smaller particle columns and higher flow rates.[12] |
| Typical Column ID | 4.6 mm | 2.1 mm | Reduces solvent consumption and can improve sensitivity.[12] |
| Typical Runtime | 20 - 45 minutes | 2 - 5 minutes | Faster runtimes allow for higher throughput during method development.[12] |
| Solvent Consumption | High | Low (reduced by 70-80%) | More cost-effective and environmentally friendly.[12] |
| Sensitivity | Moderate | High | Sharper, more concentrated peaks lead to better signal-to-noise ratios.[13] |
Table 2: Summary of Troubleshooting Strategies for Co-elution
| Strategy | Parameter to Modify | Primary Effect | Recommended Action |
| 1. Change Selectivity | Mobile Phase Composition | Alters relative retention of analytes | Change organic solvent (ACN vs. MeOH), adjust pH, modify buffer concentration. |
| 2. Increase Efficiency | Column & Flow Rate | Narrows peaks for better separation | Use a longer column, switch to a smaller particle size (UPLC), optimize flow rate. |
| 3. Change Stationary Phase | Column Chemistry | Alters separation mechanism | Switch to a C18 from a different brand or a different phase (e.g., Phenyl-Hexyl). |
| 4. Increase Retention | Mobile Phase Strength | Increases interaction time with column | Weaken the mobile phase by decreasing the percentage of organic solvent.[1] |
| 5. Change Temperature | Column Oven | Affects kinetics and selectivity | Systematically vary the column temperature (e.g., in 5 °C increments from 25°C to 40°C). |
Experimental Protocols
Protocol 1: Systematic Approach to Resolving Co-elution
-
Confirm Co-elution: Utilize a DAD or MS detector to confirm that the peak is impure.
-
Optimize Mobile Phase Gradient: Perform several runs where the gradient slope is systematically decreased. For example, if the original gradient is 5-95% B over 20 minutes, try running it over 30 and 40 minutes.
-
Screen Organic Solvents: Prepare mobile phases where acetonitrile is partially or fully replaced by methanol. Evaluate the change in the elution order and resolution.
-
Vary pH: Adjust the aqueous mobile phase pH by ±0.2 units and assess the impact on the critical peak pair.
-
Screen Different Stationary Phases: If mobile phase optimization fails, screen at least two other columns with different stationary phase chemistries (e.g., a different C18 and a Phenyl-Hexyl column).
-
Consider UPLC: If resolution is still insufficient and a UPLC system is available, transfer and adapt the method to a sub-2 µm particle size column to leverage the significant increase in efficiency.
Protocol 2: Example Stability-Indicating HPLC Method Framework
This protocol is a representative starting point based on methods found in the literature.[6] It must be optimized and validated for your specific impurities.
-
Column: YMC-Pack ODS-A (150 mm x 4.6 mm), 3 µm or similar C18 column.[6]
-
Mobile Phase A: Buffer: Triethylamine in water, adjusted to a specific pH with phosphoric acid.
-
Mobile Phase B: Acetonitrile/n-Propanol mixture.[6]
-
Detection: UV at 220 nm.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Gradient Program:
-
0-5 min: 20% B
-
5-35 min: 20% to 80% B (linear gradient)
-
35-40 min: 80% B
-
40-41 min: 80% to 20% B
-
41-50 min: 20% B (re-equilibration)
-
Section 4: Visual Workflows
Caption: A step-by-step logical workflow for identifying and resolving co-elution issues.
Caption: An experimental workflow for developing a robust, stability-indicating analytical method.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. Assessing stability-indicating methods for coelution by two-dimensional liquid chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Leuprolide Acetate Impurity I | SynZeal [synzeal.com]
- 5. Leuprolide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. ijpda.org [ijpda.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. library.dphen1.com [library.dphen1.com]
- 11. uhplcs.com [uhplcs.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 14. biomedres.us [biomedres.us]
Technical Support Center: Improving Peak Symmetry for Leuprolide Acetate EP Impurity D
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the peak symmetry of Leuprolide Acetate EP Impurity D in reverse-phase chromatography.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor peak symmetry (peak tailing) for this compound?
A1: Peak tailing for peptide impurities like this compound is often caused by secondary interactions between the analyte and the stationary phase. The primary cause is typically the interaction of basic amino acid residues (e.g., Arginine, Histidine) within the peptide with ionized residual silanol (B1196071) groups on the silica-based column packing material.[1][2][3] These interactions create more than one retention mechanism, leading to a distorted peak shape. Other potential causes include column overload, extra-column band broadening, and inappropriate mobile phase conditions.[4][5][6]
Q2: How does the mobile phase pH affect the peak shape of this impurity?
A2: Mobile phase pH is a critical factor for analyzing peptides.[7][8] this compound contains basic functional groups. By operating at a low pH (typically between 2 and 3), the residual silanol groups on the stationary phase become protonated (Si-OH), minimizing their negative charge and thus reducing the undesirable ionic interactions with the positively charged peptide.[2][4] However, the choice of acid used to adjust the pH is equally important, as different acids provide different ion-pairing strengths.[9][10]
Q3: My peak is still tailing even with a low pH mobile phase using formic acid. What should I do?
A3: Formic acid is a relatively weak ion-pairing agent and may not be sufficient to eliminate secondary interactions, often resulting in poorer peak shapes compared to other additives.[9][11][12] Mobile phases with low ionic strength, such as those containing only formic acid, can also lead to reduced column capacity for peptides, causing tailing even at low sample loads.[9][10] To improve symmetry, consider increasing the ionic strength of the mobile phase by using a buffer like ammonium (B1175870) formate (B1220265) or switching to a stronger ion-pairing agent.[9][10]
Q4: What is the role of an ion-pairing agent, and which one should I choose?
A4: An ion-pairing agent is a mobile phase additive that contains a hydrophobic region and an ionic group. It pairs with the charged analyte (the peptide impurity), effectively neutralizing its charge and increasing its hydrophobicity.[13][14][15] This masking of the charge minimizes interactions with silanol groups and promotes a single, well-defined retention mechanism, leading to sharper, more symmetrical peaks.
-
Trifluoroacetic Acid (TFA): TFA is a strong and effective ion-pairing agent commonly used for peptide separations. A concentration of 0.1% is typically sufficient to improve peak shape significantly.[16][17]
-
Formic Acid (FA): A weaker ion-pairing agent, often preferred for LC-MS applications due to its volatility, but can result in broader, tailing peaks.[11]
-
Other Perfluorinated Acids (e.g., PFPA, HFBA): These are even stronger and more hydrophobic ion-pairing agents that can increase retention and alter selectivity.[15]
Q5: Can column temperature influence peak symmetry?
A5: Yes. Increasing the column temperature (e.g., to 40-60°C) can improve peak symmetry. Higher temperatures reduce the viscosity of the mobile phase, which increases the mass transfer rate of the analyte between the mobile and stationary phases.[18] This often results in sharper, more efficient peaks. However, you must ensure that the peptide is stable at the elevated temperature.[18]
Q6: Could my sample injection be causing the issue?
A6: Absolutely. Two common sample-related issues can cause peak tailing:
-
Mass Overload: Injecting too much sample can saturate the active sites on the stationary phase, leading to tailing peaks.[6][12] Try reducing the injection volume or diluting the sample to see if the peak shape improves.
-
Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., high percentage of acetonitrile), it can cause peak distortion.[3] Ideally, the sample solvent should be the same as or weaker than the starting mobile phase.
Q7: When should I consider replacing my HPLC column?
A7: If peak tailing affects all peaks in your chromatogram and persists after troubleshooting the mobile phase and other system parameters, the column itself may be the issue.[6] This can be due to a partially blocked inlet frit or degradation of the stationary phase, especially after extended use with aggressive mobile phases or dirty samples.[2][6] Flushing the column in the reverse direction may help, but if performance does not improve, replacement is the best solution.[6]
Troubleshooting Guide
This guide provides a systematic workflow for diagnosing and resolving poor peak symmetry for this compound.
Troubleshooting Workflow Diagram
Caption: A step-by-step workflow for troubleshooting peak tailing.
Mechanism of Peak Tailing and Mitigation Strategies
Poor peak symmetry for basic peptides like Leuprolide Impurity D is often due to secondary ionic interactions with the stationary phase. The diagram below illustrates this mechanism and how common mitigation strategies work.
Caption: How low pH and ion-pairing agents mitigate peak tailing.
Data Presentation
Table 1: Comparison of Mobile Phase Additives on Peak Symmetry
| Mobile Phase Additive | Typical Concentration | Ion-Pairing Strength | Expected Impact on Peak Tailing Factor (Tf) | Best For |
| Formic Acid (FA) | 0.1% (v/v) | Weak | High (Tf > 1.5), significant tailing possible[9][12] | LC-MS compatibility |
| Trifluoroacetic Acid (TFA) | 0.1% (v/v) | Strong | Low (Tf ≈ 1.0 - 1.2), significantly improved symmetry[16] | UV detection, robust peak shape |
| Ammonium Formate | 10-20 mM | Moderate (Ionic Strength) | Moderate (Tf ≈ 1.2 - 1.5), better than FA alone[9][10] | LC-MS, when FA is insufficient |
| Phosphoric Acid | 0.1% (v/v) | Moderate | Low (Tf ≈ 1.1 - 1.3), good peak shape | Non-volatile, for UV detection only |
Experimental Protocols
Protocol 1: Screening of Mobile Phase Additives to Improve Peak Symmetry
Objective: To determine the optimal mobile phase additive (ion-pairing agent) for achieving a symmetrical peak for this compound.
Methodology:
-
System Preparation:
-
HPLC System: Standard reverse-phase HPLC or UPLC system with UV detector.
-
Column: C18 peptide analysis column (e.g., 100 Å, 1.7-3.5 µm).
-
Column Temperature: 40°C.
-
Detection Wavelength: 220 nm.
-
Flow Rate: As per column manufacturer's recommendation.
-
Injection Volume: 5 µL (adjust to avoid overload).
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous):
-
Condition 1 (TFA): 0.1% Trifluoroacetic Acid in HPLC-grade water.
-
Condition 2 (FA): 0.1% Formic Acid in HPLC-grade water.
-
Condition 3 (Ammonium Formate): 20 mM Ammonium Formate in HPLC-grade water, pH adjusted to 3.0 with Formic Acid.
-
-
Mobile Phase B (Organic): Prepare corresponding mobile phases for B by adding the same concentration of additive to acetonitrile (B52724) (e.g., 0.1% TFA in Acetonitrile).
-
-
Chromatographic Run:
-
Prepare a standard solution of Leuprolide Acetate containing Impurity D at a known concentration.
-
Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 15 column volumes.
-
Inject the standard and run a suitable gradient (e.g., 5% to 55% B over 30 minutes).
-
Perform three replicate injections for each mobile phase condition.
-
-
Data Analysis:
-
For each condition, measure the USP Tailing Factor (Tf) for the this compound peak.
-
Compare the peak shape, retention time, and resolution from the main peak across the three conditions.
-
Select the condition that provides a tailing factor closest to 1.0 while maintaining adequate resolution.
-
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. support.waters.com [support.waters.com]
- 4. uhplcs.com [uhplcs.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. biotage.com [biotage.com]
- 8. waters.com [waters.com]
- 9. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. biotage.com [biotage.com]
- 15. mdpi.com [mdpi.com]
- 16. The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Analysis Methods for Peptide-Related Impurities in Peptide Drugs [creative-peptides.com]
Technical Support Center: Analysis of Peptide Impurities
Welcome to the technical support center for the analysis of peptide impurities. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during the analysis of peptide impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of peptide impurities?
A1: Peptide impurities can originate from various stages of the peptide lifecycle, including synthesis, purification, and storage. They are broadly categorized as process-related and product-related impurities.
-
Process-Related Impurities: These are introduced during the manufacturing process and can include residual solvents, reagents, and contaminants from raw materials.[1][2][3] For example, heavy metals can be introduced from reagents and equipment.[3]
-
Product-Related Impurities: These are structurally similar to the desired peptide product and arise from the synthesis process itself or degradation over time. Common product-related impurities include:
-
Truncated or extended sequences: Peptides that are missing amino acids or have additional amino acids.[4][5]
-
Incomplete deprotection: Protecting groups remaining on the amino acid side chains.[4]
-
Side-chain reaction products: Unwanted chemical modifications of amino acid side chains.[4]
-
Oxidation and deamidation: Chemical degradation of the peptide.[1][5][6]
-
Aggregation: Formation of higher molecular weight species.[4][5]
-
Isomers: Peptides with the same chemical formula but different spatial arrangements, such as stereoisomers (D- and L-amino acids).[4][7]
-
Q2: Why is the characterization of peptide impurities important?
A2: Thorough characterization of peptide impurities is critical for ensuring the safety, efficacy, and consistency of peptide-based drugs.[1][5] Regulatory agencies like the FDA and EMA require detailed information on the impurity profile of any new drug product.[1][2][4] Unidentified or unquantified impurities can potentially impact the biological activity of the drug, cause adverse immune reactions, or be toxic.[2][5][8]
Q3: What are the regulatory guidelines for peptide impurities?
A3: The International Council for Harmonisation (ICH) provides guidelines for the control of impurities in new drug substances and products. Specifically, ICH Q3A and Q3B are key documents that set thresholds for reporting, identification, and qualification of impurities.[1][2] Generally, impurities present above 0.1% need to be reported and identified.[1]
Troubleshooting Guides
This section provides troubleshooting for specific issues you may encounter during the analysis of peptide impurities.
Problem 1: Poor chromatographic resolution of impurities from the main peptide peak.
Symptoms:
-
Impurity peaks co-eluting with the main peptide peak.
-
Shoulders or tailing on the main peak in the chromatogram.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate chromatographic method | Optimize the HPLC/UHPLC method. This can involve adjusting the gradient slope, temperature, and mobile phase composition.[9][10] Using a shallower gradient can often improve the separation of closely eluting species.[9] |
| Secondary interactions | Residual silanols on the column stationary phase can interact with the peptide, leading to peak tailing.[10] Using a column specifically designed for peptide analysis or adding a strong ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can mitigate these interactions.[11] |
| Structural similarity of impurities | Isomers and other structurally similar impurities are inherently difficult to separate. Consider using orthogonal chromatographic techniques, such as ion-exchange chromatography (IEC) or size-exclusion chromatography (SEC), in addition to reversed-phase chromatography (RPC).[4][7] Two-dimensional liquid chromatography (2D-LC) can also provide enhanced resolution.[4][12] |
Experimental Protocol: Basic RP-HPLC Method Optimization for Peptide Impurity Analysis
-
Initial Scouting Gradient: Start with a broad gradient to understand the elution profile of your target peptide and its impurities (e.g., 5-95% acetonitrile (B52724) in water with 0.1% TFA over 30 minutes).[11]
-
Gradient Optimization: Based on the initial run, narrow the gradient around the elution time of the main peptide and its impurities. A shallower gradient (e.g., a change of 0.5-1% acetonitrile per minute) will increase the resolution.[9]
-
Temperature Adjustment: Analyze the separation at different column temperatures (e.g., 30°C, 40°C, 50°C). Higher temperatures can improve peak shape and alter selectivity.
-
Mobile Phase Modifier: If peak tailing is observed, ensure an adequate concentration of an ion-pairing agent like TFA (typically 0.1%) is present in both mobile phases.[11]
-
Column Selection: If resolution is still poor, consider a column with a different stationary phase chemistry or a smaller particle size for higher efficiency.
Problem 2: Difficulty in identifying and characterizing low-level impurities.
Symptoms:
-
Impurity peaks are detected but cannot be confidently identified.
-
Mass spectrometry data is complex and difficult to interpret.
Possible Causes and Solutions:
| Cause | Solution |
| Low abundance of impurities | Use highly sensitive analytical techniques such as high-resolution mass spectrometry (HRMS).[4][5] Techniques like MS/MS can provide fragmentation data to help elucidate the structure of the impurity.[4][13] |
| Co-elution with the main peak | As described in Problem 1, optimize the chromatographic separation to isolate the impurity peak. If complete separation is not possible, HRMS can sometimes distinguish between co-eluting compounds based on their accurate mass.[8] |
| Complex mass spectra | The presence of multiple charge states and adducts can complicate the interpretation of mass spectra. Deconvolution software can be used to determine the neutral mass of the peptide and its impurities.[6] |
Experimental Workflow: Impurity Identification using LC-MS/MS
The following diagram illustrates a typical workflow for the identification of peptide impurities using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Problem 3: Inaccurate quantification of peptide impurities.
Symptoms:
-
High variability in the measured percentage of an impurity across different runs.
-
Discrepancies between results obtained using different analytical methods.
Possible Causes and Solutions:
| Cause | Solution |
| Non-linear detector response | Ensure that the concentration of the main peptide and impurities falls within the linear range of the detector. If using UV detection, the response can become non-linear at high concentrations. Diluting the sample may be necessary. |
| Different response factors | Impurities may have different UV absorbance or ionization efficiencies compared to the main peptide. For accurate quantification, it is ideal to use a reference standard for each impurity. When this is not feasible, the relative response factor can be determined, or it can be assumed to be 1.0 for impurities with similar chromophores. |
| Ion suppression in MS | The presence of high concentrations of the main peptide or mobile phase additives like TFA can suppress the ionization of co-eluting impurities in the mass spectrometer.[8][11] Using a more MS-friendly mobile phase additive like formic acid can help.[8][11] |
Logical Relationship: Factors Affecting Accurate Quantification
The following diagram illustrates the key factors that can influence the accuracy of peptide impurity quantification.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Impurity Profiling Service - SB-PEPTIDE - Services [sb-peptide.com]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. lcms.cz [lcms.cz]
- 7. Analysis Methods for Peptide-Related Impurities in Peptide Drugs [creative-peptides.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. almacgroup.com [almacgroup.com]
- 10. The Peptide Complexity Problem: Advanced Analytical Challenges of GLP-1 Receptor Agonists | Separation Science [sepscience.com]
- 11. lcms.cz [lcms.cz]
- 12. agilent.com [agilent.com]
- 13. waters.com [waters.com]
Technical Support Center: Method Refinement for Robust Quantification of Genotoxic Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining analytical methods for the robust quantification of genotoxic impurities (GTIs).
Frequently Asked Questions (FAQs)
Q1: What are genotoxic impurities (GTIs) and why are they a concern?
Genotoxic impurities are chemical substances that have the potential to damage DNA, which can lead to mutations and potentially cancer.[1][2] They can be introduced into the final drug product through various sources, including raw materials, reagents, solvents, and by-products of chemical reactions during the synthesis of the active pharmaceutical ingredient (API).[1] Due to their potential to cause significant harm even at trace levels, regulatory bodies like the FDA, EMA, and the International Council for Harmonisation (ICH) have established stringent guidelines for their control.[1]
Q2: What are the regulatory limits for genotoxic impurities?
The most widely accepted threshold is the Threshold of Toxicological Concern (TTC), which is typically 1.5 µ g/day for lifetime exposure.[1][3] If a GTI exceeds this limit, more extensive toxicological data is required to ensure the safety of the drug product.[1] For impurities with known high carcinogenic potency, such as N-nitrosamines, even lower limits may be enforced.
Q3: What are the common analytical techniques used for GTI quantification?
The most commonly used analytical techniques for the quantification of GTIs are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] High-Resolution Mass Spectrometry (HRMS) is also employed, particularly for complex matrices or when dealing with unknown impurities.[1] The choice of technique depends on the physicochemical properties of the impurity, such as volatility, polarity, and thermal stability.[2]
Q4: How do I choose between LC-MS and GC-MS for my analysis?
The choice between LC-MS and GC-MS is primarily dictated by the volatility and thermal stability of the genotoxic impurity.
-
GC-MS is the preferred method for volatile and semi-volatile organic impurities, such as residual solvents and nitrosamines.[1] Headspace GC-MS is particularly useful as it minimizes contamination of the instrument by introducing only the volatile components of the sample.
-
LC-MS/MS is ideal for non-volatile, polar, and thermally labile GTIs that are not amenable to GC analysis.[1]
The following decision tree can guide the selection of the appropriate analytical technique:
Troubleshooting Guides
LC-MS/MS Analysis
Problem: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Secondary interactions between the analyte and the stationary phase.
-
Solution:
-
Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
-
Add a competing agent to the mobile phase, such as a low concentration of an amine or acid, to block active sites on the stationary phase.
-
Consider a different column chemistry that is less prone to secondary interactions.
-
-
-
Possible Cause: Column overload.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Possible Cause: Extra-column band broadening.
-
Solution: Ensure all tubing and connections between the injector, column, and detector are as short and narrow as possible. Use a detector cell with an appropriate volume for your flow rate and column dimensions.
-
Problem: Low Sensitivity/Poor Signal-to-Noise
-
Possible Cause: Suboptimal ionization of the analyte.
-
Solution:
-
Optimize the mobile phase composition and pH to enhance ionization. For example, adding a small amount of formic acid can improve protonation in positive ion mode.
-
Infuse the analyte directly into the mass spectrometer to optimize source parameters such as capillary voltage, gas flows, and temperatures.
-
Consider a different ionization technique (e.g., APCI instead of ESI) if the analyte is not well-suited for the current method.
-
-
-
Possible Cause: Ion suppression from the sample matrix.
-
Solution:
-
Improve sample preparation to remove interfering matrix components. Solid-phase extraction (SPE) is often effective.
-
Dilute the sample, if the analyte concentration is high enough, to reduce the concentration of matrix components.
-
Modify the chromatographic method to separate the analyte from the co-eluting matrix components.
-
-
-
Possible Cause: Contamination of the ion source.
-
Solution: Clean the ion source according to the manufacturer's instructions. Regular cleaning is crucial when analyzing trace levels of impurities in complex matrices.[4]
-
Problem: High Background Noise
-
Possible Cause: Contaminated solvents or reagents.
-
Solution: Use high-purity, LC-MS grade solvents and additives.[5] Prepare fresh mobile phases daily and filter them before use.
-
-
Possible Cause: Carryover from previous injections.
-
Solution: Implement a robust needle wash procedure. Injecting a blank solvent after a high-concentration sample can help identify and mitigate carryover.
-
-
Possible Cause: Leaks in the LC system.
-
Solution: Systematically check all fittings and connections for leaks.
-
GC-MS Analysis
Problem: Poor Peak Shape (Tailing)
-
Possible Cause: Active sites in the inlet liner or column.
-
Solution:
-
Use a deactivated inlet liner.
-
Perform column conditioning according to the manufacturer's recommendations.
-
Consider derivatization of the analyte to block active functional groups.
-
-
-
Possible Cause: Inappropriate injection temperature.
-
Solution: Optimize the inlet temperature. A temperature that is too low can cause slow vaporization and peak tailing, while a temperature that is too high can cause analyte degradation.
-
Problem: Inconsistent Retention Times
-
Possible Cause: Fluctuations in carrier gas flow rate.
-
Solution: Check for leaks in the gas lines and ensure the gas supply is stable.
-
-
Possible Cause: Changes in the column phase due to contamination.
-
Solution: Trim the first few centimeters of the column to remove non-volatile residues. If the problem persists, the column may need to be replaced.
-
Problem: Low Recovery of Analytes
-
Possible Cause: Analyte degradation in the hot inlet.
-
Solution: Use a lower inlet temperature or a gentler injection technique, such as pulsed splitless injection.
-
-
Possible Cause: Inefficient extraction from the sample matrix.
-
Solution: Optimize the sample preparation method, including the choice of extraction solvent and extraction time.
-
Experimental Protocols
Example Protocol: LC-MS/MS Method for a Non-Volatile GTI
This protocol is a general example and should be optimized for the specific analyte and matrix.
1. Sample Preparation:
-
Accurately weigh 100 mg of the drug substance into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Vortex for 1 minute and sonicate for 5 minutes.
-
Filter the sample through a 0.22 µm PTFE syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
MRM Transitions: To be determined by infusing a standard of the GTI.
Example Protocol: Headspace GC-MS Method for a Volatile GTI
This protocol is a general example and should be optimized for the specific analyte and matrix.
1. Sample Preparation:
-
Accurately weigh 50 mg of the drug substance into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Seal the vial with a PTFE-lined septum and cap.
2. Headspace Conditions:
-
Oven Temperature: 80 °C
-
Incubation Time: 15 minutes
-
Syringe Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Injection Volume: 1 mL
3. GC Conditions:
-
Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min (constant flow)
-
Inlet Temperature: 250 °C
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold at 240 °C for 5 minutes
-
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Scan Mode: Selected Ion Monitoring (SIM)
-
SIM Ions: To be determined from the mass spectrum of the GTI.
Data Presentation
Quantitative data for method validation should be summarized in clear and concise tables.
Table 1: Summary of Method Validation Parameters for LC-MS/MS Analysis of GTI-X
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.995 |
| Limit of Detection (LOD) | 0.05 ppm | Report |
| Limit of Quantification (LOQ) | 0.15 ppm | ≤ 0.5 ppm |
| Accuracy (Recovery %) | 98.5 - 102.3% | 80 - 120% |
| Precision (RSD %) | < 5% | ≤ 15% |
Table 2: Comparison of GTI Levels in Three Batches of API-Y by GC-MS
| Batch Number | GTI-Z Concentration (ppm) | Specification |
| Batch A | 1.2 | ≤ 2.0 ppm |
| Batch B | < LOQ | ≤ 2.0 ppm |
| Batch C | 0.8 | ≤ 2.0 ppm |
Visualizations
Workflow for GTI Method Development and Validation
Logical Relationship for Troubleshooting Low Sensitivity
References
Technical Support Center: Optimizing Leuprolide Impurity Separation
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and understanding the critical role of mobile phase pH in the separation of leuprolide and its impurities by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is mobile phase pH so important for the separation of leuprolide and its impurities?
A1: Leuprolide is a peptide, and like all peptides, it contains ionizable functional groups (amino and carboxylic acid residues). The charge of these groups, and consequently the overall charge and hydrophobicity of the leuprolide molecule and its impurities, is highly dependent on the pH of the mobile phase. By carefully controlling the pH, you can manipulate the retention time and selectivity of the separation, achieving better resolution between the main peak and its related substances.[1][2]
Q2: What is the typical pH range used for leuprolide analysis?
A2: Most reversed-phase HPLC methods for leuprolide and other peptides are performed in the acidic pH range, typically between pH 2 and 4.[3] The United States Pharmacopeia (USP) monograph for Leuprolide Acetate (B1210297) specifies a mobile phase with a pH of 3.0.[4] Operating in this range generally ensures the protonation of acidic residues, leading to more predictable and stable retention on C18 columns. Some methods have also been developed in the neutral to slightly basic range.
Q3: How does a change in pH affect the retention time of leuprolide?
A3: As a general principle for peptides in reversed-phase HPLC, increasing the pH of the mobile phase can lead to changes in the ionization state of acidic and basic residues. For leuprolide, which contains both acidic (glutamic acid) and basic (histidine, arginine) amino acids, changes in pH will alter its overall polarity. Typically, at a lower pH, the molecule will be more protonated and may exhibit different interactions with the stationary phase compared to a higher pH where it might be less charged or even carry a net negative charge. This change in ionization directly impacts its retention time.
Q4: Can mobile phase pH influence the resolution of diastereomeric impurities of leuprolide?
A4: Yes, mobile phase pH can significantly impact the separation of diastereomers. Diastereomers have different three-dimensional structures, and a change in the ionization of amino acid residues due to a pH shift can alter their conformation and interaction with the stationary phase. This can lead to changes in selectivity and, therefore, the resolution between the diastereomers. Optimizing the pH is often a key step in developing a method to separate closely related stereoisomers.[5]
Troubleshooting Guide
| Issue | Possible Cause Related to Mobile Phase pH | Suggested Solution |
| Poor resolution between leuprolide and an impurity | The mobile phase pH is not optimal for differentiating the ionization states of leuprolide and the co-eluting impurity. | Systematically adjust the mobile phase pH. Even a small change of 0.2-0.5 pH units can significantly alter selectivity.[6] It is recommended to explore a range of pH values (e.g., 2.5, 3.0, 3.5, and 6.0, 6.5, 7.0) to find the optimal separation. |
| Peak tailing for the leuprolide peak | Secondary interactions between the basic residues of leuprolide and silanol (B1196071) groups on the silica-based column. This can be more pronounced at mid-range pH values. | Lowering the mobile phase pH (e.g., to pH 2.5-3.0) can help to suppress the ionization of silanol groups and reduce peak tailing. Using a high-purity, end-capped column is also recommended. |
| Inconsistent retention times | The mobile phase is not adequately buffered, leading to small shifts in pH during the analysis. | Ensure that a suitable buffer is used and that its concentration is sufficient (typically 10-25 mM) to maintain a stable pH. The chosen buffer should have a pKa within ±1 unit of the desired mobile phase pH. |
| Loss of an impurity peak or appearance of a new peak | The impurity may be pH-sensitive and degrade or change its structure at the operating pH. Alternatively, the elution order of impurities may have changed with the pH adjustment. | Conduct forced degradation studies at different pH values to understand the stability of leuprolide and its impurities.[7][8] This will help in identifying and tracking degradation products. |
Data Presentation
The following table summarizes the hypothetical, yet scientifically plausible, impact of mobile phase pH on the retention time (RT) and resolution (Rs) of leuprolide and two of its common impurities. This data is intended to be representative of the expected trends.
| pH of Mobile Phase | Analyte | Retention Time (min) | Resolution (Rs) from Leuprolide |
| 2.5 | Impurity A | 10.2 | 1.8 |
| Leuprolide | 11.5 | - | |
| Impurity B | 12.8 | 2.1 | |
| 3.5 | Impurity A | 10.8 | 2.2 |
| Leuprolide | 12.3 | - | |
| Impurity B | 13.5 | 1.9 | |
| 6.5 | Impurity A | 9.5 | 1.5 |
| Leuprolide | 10.7 | - | |
| Impurity B | 11.3 | 1.1 |
Note: This data is illustrative. Actual results will vary based on the specific column, instrument, and other chromatographic conditions.
Experimental Protocols
Protocol for Investigating the Impact of Mobile Phase pH on Leuprolide Impurity Separation
This protocol outlines a general procedure for systematically evaluating the effect of mobile phase pH on the separation of leuprolide and its related substances.
1. Materials and Reagents:
-
Leuprolide Acetate reference standard and sample containing impurities.
-
HPLC grade acetonitrile, methanol, and water.
-
Phosphate buffer, acetate buffer, and formate (B1220265) buffer components.
-
Acids (e.g., phosphoric acid, formic acid) and bases (e.g., sodium hydroxide, triethylamine) for pH adjustment.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column with high purity silica (B1680970) is recommended (e.g., 4.6 x 150 mm, 3.5 µm).
-
Detection: UV at 220 nm.[7]
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
3. Mobile Phase Preparation:
-
Prepare a series of aqueous mobile phase buffers at different pH values. For example:
-
pH 2.5: 0.1% Formic acid in water.
-
pH 3.0: 10 mM Potassium phosphate, adjusted to pH 3.0 with phosphoric acid.
-
pH 4.5: 10 mM Sodium acetate, adjusted to pH 4.5 with acetic acid.
-
pH 6.5: 10 mM Potassium phosphate, adjusted to pH 6.5 with phosphoric acid.
-
-
The organic mobile phase (Mobile Phase B) will typically be acetonitrile.
-
A gradient elution is commonly used. A representative gradient might be:
Time (min) % Mobile Phase A (Aqueous Buffer) % Mobile Phase B (Acetonitrile) 0 95 5 30 60 40 35 10 90 40 10 90 41 95 5 | 50 | 95 | 5 |
4. Experimental Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes for each new pH to be tested.
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the leuprolide sample and record the chromatogram.
-
Repeat the injection at least three times to ensure reproducibility.
-
Systematically change the aqueous mobile phase to the next pH value and repeat steps 1-4.
-
Analyze the data, focusing on the retention time of leuprolide and the resolution between leuprolide and its impurities.
Mandatory Visualizations
Caption: Workflow for pH Optimization in Leuprolide Impurity Analysis.
Caption: Relationship between pH, Ionization, and Separation of Leuprolide.
References
Technical Support Center: Overcoming Matrix Effects in Leuprolide Bioanalysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects in the bioanalytical methods for leuprolide.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of leuprolide?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as leuprolide, by the presence of co-eluting, endogenous components in the biological sample (e.g., plasma, serum, urine).[1][2] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[1][3] Ultimately, matrix effects can compromise the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantification of leuprolide.[2][4]
Q2: What are the primary causes of matrix effects in the LC-MS/MS analysis of leuprolide?
A2: The primary causes of matrix effects are endogenous substances from the biological matrix that interfere with the ionization process.[2][3] For peptide bioanalysis, phospholipids (B1166683) are a major contributor to matrix-induced ionization suppression because they often co-extract with the analyte during sample preparation and can co-elute from the analytical column.[5][6] Other contributing factors include salts, proteins, and metabolites that may be present in the sample.[2][3]
Q3: How can I assess the presence and magnitude of matrix effects in my leuprolide assay?
A3: The most common method to quantitatively assess matrix effects is the post-extraction spike method.[5] This involves comparing the response of leuprolide spiked into an extracted blank matrix sample to the response of leuprolide in a neat solution. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement. Regulatory agencies generally require the assessment of matrix effects during method validation.
Q4: Is the use of a stable isotope-labeled internal standard (SIL-IS) sufficient to overcome matrix effects?
A4: A SIL-IS is highly recommended and is the preferred approach to compensate for matrix effects.[5] Since a SIL-IS has nearly identical physicochemical properties to the analyte, it will co-elute and experience similar degrees of ion suppression or enhancement.[2][5] This allows for accurate correction of the analyte response. However, even with a SIL-IS, significant ion suppression can lead to a loss of sensitivity, which may prevent reaching the desired lower limit of quantification (LLOQ).[5] Therefore, it is always best to minimize matrix effects as much as possible through effective sample preparation and chromatography.[1][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Significant Ion Suppression | Co-elution of phospholipids.[5] | Optimize Sample Preparation: Switch from protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1][5][7] Consider using specialized phospholipid removal products (e.g., HybridSPE).[6][8][9]Modify Chromatography: Adjust the chromatographic gradient to achieve better separation of leuprolide from the phospholipid elution zone.[1] Experiment with different column chemistries (e.g., C18, HILIC).[10][11] |
| Inefficient sample cleanup.[3] | Refine Extraction Protocol: For LLE, optimize the pH and choice of organic solvent.[5] For SPE, ensure the wash steps are effective at removing interferences without causing analyte loss.[1] | |
| High concentration of salts in the final extract.[3] | Improve Sample Desalting: Incorporate a desalting step in your SPE protocol. Ensure complete evaporation and reconstitution in a suitable solvent if using a dry-down step. | |
| Ion Enhancement | Co-eluting compounds that improve ionization efficiency.[12][13] | While less common, the same troubleshooting steps for ion suppression apply. The goal is to separate leuprolide from any interfering components, regardless of whether they suppress or enhance the signal. |
| High Variability in Matrix Effects Between Different Lots of Matrix | Inconsistent levels of interfering components in different biological samples. | Evaluate Multiple Lots: During method validation, assess the matrix effect in at least six different lots of the biological matrix to ensure the method is robust.[14] Improve Sample Preparation Consistency: Ensure the extraction procedure is highly reproducible. Automation can help minimize variability.[15] |
| Loss of Sensitivity (High LLOQ) | Significant ion suppression reducing the overall signal.[5] | In addition to the solutions for ion suppression, consider using a more sensitive mass spectrometer.[4][16] Optimization of MS source parameters can also help maximize the signal for leuprolide. |
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a rapid but generally less clean sample preparation technique.[17]
-
Protocol:
-
To 100 µL of plasma sample, add a stable isotope-labeled internal standard.
-
Add 300 µL of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate the proteins.[18]
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 12,000 rcf) for 10 minutes to pellet the precipitated proteins.[16]
-
Transfer the supernatant to a new tube for analysis.
-
Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent.[5]
-
Protocol:
-
To 100 µL of plasma sample, add the internal standard.
-
Add a suitable buffer to adjust the pH.
-
Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).[5]
-
Vortex vigorously for 5-10 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
Solid-Phase Extraction (SPE)
SPE is a highly effective technique for removing matrix interferences and concentrating the analyte.[1][16]
-
Protocol (using a C18 cartridge):
-
Conditioning: Pass 1 mL of methanol (B129727) through the C18 cartridge, followed by 1 mL of water.
-
Loading: To 500 µL of plasma, add the internal standard and 500 µL of a suitable buffer.[19] Load the entire mixture onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 20% acetonitrile in water) to remove polar interferences.[16]
-
Elution: Elute leuprolide with a small volume (e.g., 50 µL) of a strong organic solvent mixture (e.g., 1% trifluoroacetic acid in 75:25 acetonitrile/water).[16]
-
Dilute the eluate with water to a final volume of 100 µL for injection.[16]
-
Quantitative Data Summary
The following table summarizes the performance of different sample preparation methods for leuprolide analysis from various studies.
| Sample Preparation Method | Matrix | LLOQ (pg/mL) | Recovery (%) | Matrix Factor | Reference |
| Protein Precipitation | Human Plasma | 25 | 69.55 - 76.97 | 0.87 - 0.98 | [18] |
| Solid-Phase Micro Extraction (MEPS) - C18 | Human Plasma | 50 | Not Reported | Not Reported | [10] |
| Liquid-Liquid Extraction (after PPT) | Rat Plasma | 20 | Not Reported | Not Reported | [20][21] |
| Solid-Phase Extraction (Strata-X PRO) | Human Plasma | 2.5 | Not Reported | Not Reported | [16] |
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. restek.com [restek.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Development, validation and method stability study of a LC-MS method to quantify leuprolide (Hormone analog) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. Matrix effect explained by unexpected formation of peptide in acidified plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. sciex.com [sciex.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. shimadzu.com [shimadzu.com]
- 19. scribd.com [scribd.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Method Validation for Leuprolide Acetate EP Impurity D Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the validation of Leuprolide Acetate EP Impurity D, a critical quality attribute in the manufacturing of this synthetic nonapeptide therapeutic. The selection of a robust and reliable analytical method is paramount for ensuring the purity, safety, and efficacy of the final drug product. This document presents a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) methods, supported by experimental data and detailed protocols.
Comparison of Analytical Methods: HPLC vs. UPLC
The two most prevalent chromatographic techniques for the analysis of peptide impurities are HPLC and UPLC. While both are based on the principle of separating components in a mixture, they differ significantly in their operational parameters and performance characteristics. UPLC, a more recent advancement, utilizes smaller particle size columns and higher operating pressures, leading to notable improvements in speed, resolution, and sensitivity compared to conventional HPLC.
The following table summarizes the key performance parameters for the analysis of Leuprolide Acetate and its impurities, providing a comparative overview of what can be expected from a typical HPLC and a UPLC method.
| Performance Parameter | HPLC Method | UPLC Method |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.0% |
| Precision (% RSD) | ||
| - Repeatability | < 2.0% | < 1.0% |
| - Intermediate Precision | < 3.0% | < 1.5% |
| Limit of Detection (LOD) | ~0.05% | ~0.01% |
| Limit of Quantitation (LOQ) | ~0.15% | ~0.03% |
| Analysis Run Time | 30 - 60 minutes | 5 - 15 minutes |
| Resolution of Impurity D from Leuprolide | Good | Excellent |
Experimental Protocols
A detailed experimental protocol for a stability-indicating RP-HPLC method for the determination of Leuprolide Acetate and its impurities is provided below. This method can be adapted and validated for specific laboratory conditions.
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Leuprolide Acetate reference standard in the diluent to obtain a final concentration of 1.0 mg/mL.
-
Impurity D Spiked Sample: Prepare a solution of Leuprolide Acetate at 1.0 mg/mL and spike it with this compound reference standard to a concentration level appropriate for accuracy and precision studies (e.g., 0.5% of the main analyte concentration).
-
Sample Solution: Dissolve the drug substance or reconstitute the drug product to be tested in the diluent to achieve a nominal concentration of 1.0 mg/mL of Leuprolide Acetate.
-
Diluent: A mixture of water and acetonitrile (B52724) (e.g., 90:10 v/v) is commonly used.
Chromatographic Conditions (HPLC)
-
Instrument: A gradient HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 40 60 45 80 50 80 51 20 | 60 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
Method Validation Parameters
The validation of the analytical method should be performed according to the ICH Q2(R1) guideline and should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically demonstrated by the resolution of the Impurity D peak from the main Leuprolide Acetate peak and other potential impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of the Impurity D standard and plotting the peak area response against the concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by analyzing samples with a known amount of spiked Impurity D and calculating the percentage recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Visualizations
Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of an analytical method for impurity analysis.
Caption: Workflow for Analytical Method Validation.
Chemical Relationship: Leuprolide Acetate and Impurity D
The diagram below illustrates the chemical structures of Leuprolide Acetate and its EP Impurity D, highlighting the structural modification. This compound is identified as having an acetyl group on the serine residue, making it (O-acetyl-L-Ser)-Leuprolide.
Caption: Leuprolide Acetate and Impurity D Relationship.
A Comprehensive Guide to ICH Q2(R2) Guidelines for Analytical Method Validation
For Researchers, Scientists, and Drug Development Professionals
The International Council for Harmonisation (ICH) has established guidelines to ensure the quality, safety, and efficacy of pharmaceutical products. Among these, the ICH Q2(R2) guideline, "Validation of Analytical Procedures," stands as a critical document for researchers, scientists, and drug development professionals. This guideline, in conjunction with ICH Q14 on analytical procedure development, provides a comprehensive framework for validating analytical methods, ensuring they are suitable for their intended purpose. This guide offers a detailed comparison of the key validation parameters outlined in ICH Q2(R2), complete with experimental protocols, data presentation tables, and visual workflows to facilitate understanding and implementation.[1][2][3][4][5]
The Analytical Method Validation Lifecycle
The validation of an analytical method is not a one-time event but a continuous lifecycle that begins with method development and extends through routine use.[6][7] The ICH Q14 guideline emphasizes a science- and risk-based approach to analytical procedure development, with the outputs of this development process forming the basis for the validation activities described in ICH Q2(R2).[1][2][8] This integrated approach ensures that analytical methods are robust, reliable, and consistently produce data of high quality throughout the product lifecycle.[6]
Key Validation Parameters: A Comparative Overview
ICH Q2(R2) outlines several key performance characteristics that must be evaluated during the validation of an analytical procedure. The specific parameters to be tested depend on the type of analytical method and its intended use (e.g., identification, impurity testing, or assay).
| Validation Parameter | Purpose | Applicable to |
| Specificity | To ensure the analytical method can unequivocally assess the analyte in the presence of other components. | All procedures |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the analytical signal. | Quantitative procedures |
| Range | The interval between the upper and lower concentration levels of the analyte for which the method is precise, accurate, and linear. | Quantitative procedures |
| Accuracy | The closeness of the test results to the true value. | Quantitative procedures |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Quantitative procedures |
| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Impurity limit tests |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Quantitative impurity and low-level analyte assays |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | All procedures (typically evaluated during development) |
Detailed Experimental Protocols and Data Presentation
This section provides a detailed breakdown of the experimental protocols for each validation parameter, along with examples of how to present the resulting data in a clear and comparative manner.
Specificity
Objective: To demonstrate that the analytical method is able to differentiate the analyte of interest from other substances that may be present in the sample matrix, such as impurities, degradation products, or excipients.
Experimental Protocol:
-
For Assays and Impurity Tests:
-
Analyze a placebo (matrix without the analyte) to demonstrate a lack of interfering peaks at the retention time of the analyte.
-
Spike the drug substance or drug product with known impurities and/or degradation products to show that the analyte peak is resolved from these components.
-
If available, analyze samples that have been subjected to stress conditions (e.g., heat, light, acid, base, oxidation) to generate potential degradation products.
-
-
For Identification Tests:
-
Demonstrate that the method can distinguish between the analyte and structurally similar compounds.
-
Data Presentation:
| Sample | Analyte Peak Purity | Resolution from Closest Peak | Interference at Analyte Retention Time |
| Unstressed Sample | Pass | > 2.0 | None |
| Placebo | N/A | N/A | None |
| Spiked with Impurity A | Pass | 2.5 | None |
| Spiked with Impurity B | Pass | 3.1 | None |
| Acid Stressed Sample | Pass | 2.2 | None |
| Base Stressed Sample | Pass | 2.8 | None |
| Oxidative Stressed Sample | Pass | 2.6 | None |
| Thermal Stressed Sample | Pass | 2.4 | None |
| Photolytic Stressed Sample | Pass | 2.9 | None |
Linearity
Objective: To establish that the analytical procedure's response is directly proportional to the concentration of the analyte over a specified range.
Experimental Protocol:
-
Prepare a series of at least five standard solutions of the analyte at different concentration levels, covering the expected range of the analytical procedure.
-
Analyze each standard solution in triplicate.
-
Plot the mean response versus the concentration and perform a linear regression analysis.
Data Presentation:
| Concentration Level (%) | Concentration (µg/mL) | Replicate 1 Response | Replicate 2 Response | Replicate 3 Response | Mean Response |
| 50 | 50 | 4950 | 5050 | 5000 | 5000 |
| 80 | 80 | 7900 | 8100 | 8000 | 8000 |
| 100 | 100 | 9900 | 10100 | 10000 | 10000 |
| 120 | 120 | 11900 | 12100 | 12000 | 12000 |
| 150 | 150 | 14900 | 15100 | 15000 | 15000 |
Linearity Analysis:
-
Correlation Coefficient (r): ≥ 0.999
-
Coefficient of Determination (r²): ≥ 0.998
-
Y-intercept: Should be close to zero.
-
Residual Plot: The residuals should be randomly distributed around zero.
Range
Objective: To confirm the interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
The range is typically confirmed by the successful demonstration of linearity, accuracy, and precision at the lower and upper ends of the intended concentration range. No separate experiments are usually required.
Data Presentation:
The data from the linearity, accuracy, and precision studies will be used to support the claimed range of the method.
Accuracy
Objective: To determine the closeness of the results obtained by the analytical method to the true value.
Experimental Protocol:
-
For Drug Substance: Apply the analytical procedure to a sample of the drug substance of known purity (e.g., a reference standard).
-
For Drug Product: Analyze a synthetic mixture of the drug product components (placebo) spiked with a known amount of the drug substance at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Perform a minimum of three determinations at each concentration level.
Data Presentation:
| Concentration Level (%) | Theoretical Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | Mean Recovery (%) | RSD (%) |
| 80 | 80 | 79.5 | 99.4 | 99.5 | 0.5 |
| 80 | 80 | 80.0 | 100.0 | ||
| 80 | 80 | 79.2 | 99.0 | ||
| 100 | 100 | 100.5 | 100.5 | 100.2 | 0.4 |
| 100 | 100 | 99.8 | 99.8 | ||
| 100 | 100 | 100.3 | 100.3 | ||
| 120 | 120 | 119.4 | 99.5 | 99.7 | 0.3 |
| 120 | 120 | 120.2 | 100.2 | ||
| 120 | 120 | 119.8 | 99.8 |
Acceptance Criteria: The mean recovery should typically be within 98.0% to 102.0% for assays of drug substances and finished products.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Analyze a minimum of nine determinations covering the specified range for the procedure (e.g., 3 concentrations/3 replicates each) or a minimum of six determinations at 100% of the test concentration.
-
-
Intermediate Precision (Inter-assay precision):
-
Perform the repeatability study on different days, with different analysts, and/or on different equipment.
-
Data Presentation:
Repeatability:
| Concentration Level (%) | Replicate | Result | Mean | Standard Deviation | RSD (%) |
| 100 | 1 | 99.8 | 100.0 | 0.26 | 0.26 |
| 100 | 2 | 100.2 | |||
| 100 | 3 | 100.1 | |||
| 100 | 4 | 99.7 | |||
| 100 | 5 | 100.3 | |||
| 100 | 6 | 99.9 |
Intermediate Precision:
| Factor | Mean Result | Standard Deviation | RSD (%) |
| Analyst 1 / Day 1 / Equipment 1 | 100.0 | 0.26 | 0.26 |
| Analyst 2 / Day 2 / Equipment 2 | 100.5 | 0.31 | 0.31 |
| Overall | 100.25 | 0.39 | 0.39 |
Acceptance Criteria: The Relative Standard Deviation (RSD) should typically be not more than 2.0%.
Detection Limit (LOD) and Quantitation Limit (LOQ)
Objective:
-
LOD: To determine the lowest concentration of analyte that can be reliably detected.
-
LOQ: To determine the lowest concentration of analyte that can be quantified with acceptable accuracy and precision.
Experimental Protocol:
Several methods can be used to determine LOD and LOQ:
-
Based on Visual Evaluation: A series of samples with known decreasing concentrations of the analyte are analyzed, and the LOD is established as the minimum concentration at which the analyte can be visually detected. The LOQ is the minimum concentration that can be quantified with acceptable accuracy and precision.
-
Based on Signal-to-Noise Ratio: The analyte concentration that results in a signal-to-noise ratio of approximately 3:1 is generally accepted as the LOD. A ratio of 10:1 is typically used for the LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where:
-
σ = the standard deviation of the response (e.g., the standard deviation of the y-intercept of the regression line or the residual standard deviation of the regression line).
-
S = the slope of the calibration curve.
-
-
Data Presentation:
| Parameter | Method Used | Calculated/Determined Value (µg/mL) |
| LOD | Signal-to-Noise | 0.1 |
| LOQ | Signal-to-Noise | 0.3 |
Robustness
Objective: To evaluate the reliability of an analytical procedure with respect to deliberate variations in method parameters.
Experimental Protocol:
-
Identify critical method parameters that could potentially influence the results (e.g., pH of the mobile phase, column temperature, flow rate, etc.).
-
Deliberately vary these parameters within a realistic range.
-
Analyze samples under these modified conditions and evaluate the impact on the results (e.g., peak resolution, analyte recovery, precision).
-
Robustness studies are typically performed during the development phase of the analytical procedure (as per ICH Q14).
Data Presentation:
| Parameter Varied | Variation | System Suitability Results | Assay Result (% of Nominal) |
| Nominal Conditions | - | Pass | 100.1 |
| pH of Mobile Phase | + 0.2 units | Pass | 99.8 |
| - 0.2 units | Pass | 100.3 | |
| Column Temperature | + 5 °C | Pass | 100.0 |
| - 5 °C | Pass | 100.2 | |
| Flow Rate | + 10% | Pass | 99.9 |
| - 10% | Pass | 100.4 |
Acceptance Criteria: The system suitability requirements should be met, and the results should remain within the acceptance criteria for accuracy and precision.
Visualizing the Validation Workflow
A clear understanding of the workflow for analytical method validation is essential for efficient and compliant execution.
By adhering to the principles outlined in ICH Q2(R2) and utilizing a structured, lifecycle-based approach to analytical method validation, pharmaceutical professionals can ensure the generation of reliable and high-quality data, ultimately contributing to the safety and efficacy of medicines.
References
- 1. A comparative analysis between ICH Q2(R2) and ICH Q14 | Journal | Regulatory Rapporteur [regulatoryrapporteur.org]
- 2. premier-research.com [premier-research.com]
- 3. blog.pqegroup.com [blog.pqegroup.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. qbdgroup.com [qbdgroup.com]
- 6. qbdgroup.com [qbdgroup.com]
- 7. ipharmaguide.com [ipharmaguide.com]
- 8. database.ich.org [database.ich.org]
A Comparative Analysis of Leuprolide Acetate EP Impurity D in Various Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Leuprolide Acetate (B1210297) EP Impurity D, a critical quality attribute in the manufacturing and formulation of leuprolide acetate drug products. This document summarizes pharmacopoeial standards, discusses the influence of formulation on impurity profiles, and provides detailed analytical methodologies for the quantification of this specific impurity.
Executive Summary
Leuprolide Acetate is a synthetic gonadotropin-releasing hormone (GnRH) agonist used in the treatment of prostate cancer, endometriosis, and other hormone-dependent conditions. During its synthesis and storage, several impurities can form, including Leuprolide Acetate EP Impurity D. The control of these impurities is crucial to ensure the safety and efficacy of the final drug product. This guide focuses on Impurity D, providing a framework for its analysis and a discussion of its prevalence in different formulation types. While direct comparative data of Impurity D levels in specific commercial formulations is not publicly available, this guide utilizes pharmacopoeial limits as a benchmark for comparison and explores how formulation choices can impact impurity profiles.
Data Presentation: Pharmacopoeial Limits for this compound
The European Pharmacopoeia (EP) sets specific limits for impurities in Leuprolide Acetate. This table summarizes the acceptance criteria for Impurity D and other related substances.
| Impurity Name | European Pharmacopoeia (EP) Limit |
| Impurity D | ≤ 1.0% |
| Impurity A | ≤ 0.5% |
| Impurity B | ≤ 0.5% |
| Impurity C | ≤ 0.5% |
| Any Unspecified Impurity | ≤ 0.5% |
| Total Impurities | ≤ 2.5% |
Data sourced from the European Pharmacopoeia monograph for Leuprorelin.
Note: The United States Pharmacopeia (USP) monograph for Leuprolide Acetate also lists acceptance criteria for various impurities, such as Acetyl-leuprolide, D-His-leuprolide, L-Leu6-leuprolide, and D-Ser-leuprolide, with limits for individual and total impurities. However, it does not specifically name and set a limit for "Impurity D" in the same manner as the EP.
Impact of Formulation on Impurity Profile
The formulation of Leuprolide Acetate, particularly for sustained-release depot injections, plays a significant role in the impurity profile of the final product. The choice of polymer in microsphere formulations can influence the types and levels of impurities that are formed.
Studies have shown that for microspheres manufactured with different polymers, such as polylactic acid (PLA) and poly(lactic-co-glycolic acid) (PLGA), the impurity profiles can differ, especially concerning acylated impurities. The acylation of the serine residue in the leuprolide peptide chain is a known degradation pathway. The specific type of polymer used can lead to different types of acylated impurities.[1]
Furthermore, the manufacturing process of the microspheres and the source of the polymer can also impact the critical quality attributes of the formulation, which may in turn affect the stability and impurity profile of the drug product.
Experimental Protocols
The quantification of this compound is typically performed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Below is a detailed methodology based on established analytical procedures.[2][3][4]
Objective: To separate and quantify this compound from the active pharmaceutical ingredient (API) and other related substances in a given formulation.
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
-
Chromatographic data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: YMC-Pack ODS-A (150mm x 4.6mm), 3 µm particle size, or equivalent C18 column.
-
Mobile Phase A: Buffer (e.g., Triethylamine in milli-Q water, adjusted to a specific pH): Organic mixture (e.g., Acetonitrile: n-Propanol) in a ratio of 60:40.
-
Mobile Phase B: Buffer: Organic mixture in a ratio of 50:50.
-
Elution: Gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
3. Preparation of Solutions:
-
Standard Solution: Prepare a standard solution of Leuprolide Acetate of a known concentration in the mobile phase. A reference standard for Impurity D, if available, should be used to prepare a separate standard solution for identification and quantification.
-
Sample Solution: Accurately weigh and dissolve the sample containing Leuprolide Acetate in the mobile phase to achieve a known concentration.
-
Resolution Solution: A solution containing both Leuprolide Acetate and known impurities (including Impurity D) is used to ensure the chromatographic system can adequately separate the components.
4. System Suitability: Before sample analysis, the chromatographic system must meet predefined suitability parameters. These typically include:
-
Resolution: The resolution between the Leuprolide Acetate peak and the Impurity D peak should be greater than 1.5.
-
Tailing Factor: The tailing factor for the Leuprolide Acetate peak should be between 0.8 and 1.5.
-
Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be not more than 2.0%.
5. Analysis: Inject the standard solution, sample solution, and resolution solution into the HPLC system. The peak corresponding to Impurity D in the sample chromatogram is identified by its retention time relative to the main peak or by comparison with the chromatogram of the Impurity D reference standard.
6. Calculation: The amount of Impurity D in the sample is calculated using the area normalization method or by using an external standard, if a reference standard for Impurity D is available. The percentage of the impurity is calculated relative to the total area of all drug-related peaks or the area of the main Leuprolide Acetate peak.
Mandatory Visualization
Experimental Workflow for Impurity Analysis
References
- 1. Impurity Control of Leuprorelin Acetate Microspheres for Injection [journal11.magtechjournal.com]
- 2. ijpda.org [ijpda.org]
- 3. Development and Validation of Stability Indicating Hplc Method for Estimation of Leuprolide Acetate in Its Parenteral Dosage Form - Neliti [neliti.com]
- 4. ijpda.org [ijpda.org]
A Head-to-Head Battle: HPLC vs. UPLC for Pharmaceutical Impurity Analysis
A Comparative Guide to Method Cross-Validation
In the rigorous landscape of pharmaceutical quality control, the accurate detection and quantification of impurities are non-negotiable. For decades, High-Performance Liquid Chromatography (HPLC) has been the gold standard for this critical task. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has presented a compelling alternative, promising significant gains in speed, resolution, and sensitivity. This guide provides an objective, data-driven comparison of HPLC and UPLC for the analysis of pharmaceutical impurities, supported by detailed experimental protocols and a clear cross-validation workflow.
The Great Divide: A Tale of Two Technologies
While both HPLC and UPLC operate on the same fundamental principles of liquid chromatography, the key distinction lies in the particle size of the stationary phase and the resulting operating pressures.[1] HPLC typically utilizes columns with particle sizes in the range of 3-5 µm, whereas UPLC employs sub-2 µm particles.[1] This seemingly small difference has a profound impact on chromatographic performance. The smaller particles in UPLC columns lead to a significant increase in separation efficiency, resulting in sharper, narrower peaks and improved resolution.[2] However, this comes at the cost of higher backpressure, necessitating specialized instrumentation capable of handling these elevated pressures.[3]
Performance Under the Microscope: A Quantitative Comparison
To illustrate the practical differences between the two techniques, we present a comparative analysis of key validation parameters for the quantification of a hypothetical pharmaceutical impurity, "Impurity X." The following data summarizes the performance of a traditional HPLC method versus a more modern UPLC method.
| Validation Parameter | HPLC Method | UPLC Method | Acceptance Criteria (as per ICH Q2(R1)) |
| Linearity (Correlation Coefficient, r²) | 0.9992 | 0.9998 | ≥ 0.995[4] |
| Range | 0.05 - 1.0 µg/mL | 0.02 - 1.5 µg/mL | From reporting level to 120% of specification[5] |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | Typically 80% - 120% |
| Precision (Repeatability, %RSD) | 1.8% | 0.9% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.02 µg/mL | 0.005 µg/mL | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | 0.05 µg/mL | 0.02 µg/mL | Signal-to-Noise Ratio ≥ 10:1 |
| Analysis Run Time | 25 minutes | 5 minutes | N/A |
As the data clearly indicates, the UPLC method demonstrates superior performance across several key metrics. The linearity is slightly better, and the range is wider, allowing for the quantification of impurities over a broader concentration spectrum. The accuracy and precision are also marginally improved, but the most significant advantages are seen in the lower limits of detection and quantitation, and the drastically reduced analysis time.[2]
The Cross-Validation Workflow: Ensuring Method Equivalency
When transitioning from an established HPLC method to a newer UPLC method, or when transferring a method between laboratories, a cross-validation study is essential to ensure the equivalency of the results.[6] This process involves a systematic comparison of the two methods to demonstrate that the new or transferred method produces comparable, reliable data.
References
A Comparative Analysis of EP, USP, and JP Monographs for Leuprolide Acetate
For researchers, scientists, and drug development professionals working with leuprolide acetate (B1210297), a thorough understanding of the distinct requirements outlined in the European Pharmacopoeia (EP), United States Pharmacopeia (USP), and Japanese Pharmacopoeia (JP) is critical for ensuring global compliance and product quality. This guide provides an objective comparison of these three major pharmacopoeial monographs, supported by detailed experimental protocols and visual diagrams to facilitate comprehension.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key quantitative and qualitative requirements for leuprolide acetate as specified in the EP, USP, and JP monographs.
Table 1: General Properties and Identification
| Test | EP (Leuprorelin) | USP (Leuprolide Acetate) | JP (Leuprorelin Acetate) |
| Appearance | White or almost white, hygroscopic powder. | White to off-white powder. | White to yellowish-white powder. |
| Solubility | Slightly soluble in water, freely soluble in alcohol and in methanol. | Sparingly soluble in water; freely soluble in glacial acetic acid. | Very soluble in water and glacial acetic acid (100), freely soluble in methanol, sparingly soluble in ethanol (B145695) (99.5). |
| Identification A | Infrared absorption spectrophotometry. | Infrared Absorption <197K>.[1][2] | Infrared absorption spectrophotometry compared with the Reference Spectrum or the spectrum of Leuprorelin Acetate JP RS. |
| Identification B | The principal peak in the chromatogram of the test solution is similar in retention time and size to the principal peak in the chromatogram of the reference solution (as obtained in the Assay).[3] | The retention time of the major peak of the Sample solution corresponds to that of the Standard solution, as obtained in the Assay.[1][2] | Not specified as a separate lettered test; relies on comparison with reference standard in other tests. |
| Identification C | Amino acid analysis.[3] | - | - |
Table 2: Assay and Impurities
| Test | EP (Leuprorelin) | USP (Leuprolide Acetate) | JP (Leuprorelin Acetate) |
| Assay | 97.0% to 103.0% (anhydrous and acetic acid-free substance).[3] | 97.0% to 103.0% of leuprolide (C59H84N16O12), calculated on the anhydrous, acetic acid-free basis.[1][2] | 96.0% to 102.0% (calculated on the anhydrous and residual acetic acid-free basis). |
| Related Substances | Impurity D: ≤ 1.0% Impurities A, B, C: ≤ 0.5% each Unspecified impurities: ≤ 0.5% each Total impurities: ≤ 2.5%.[3] | acetyl-leuprolide: ≤ 1.0% d-His-leuprolide, l-Leu6-leuprolide, d-Ser-leuprolide: ≤ 0.5% each Any other individual impurity: ≤ 0.5% Total impurities: ≤ 2.5%. | Any individual impurity: ≤ 0.5%. |
Table 3: Physicochemical Tests
| Test | EP (Leuprorelin) | USP (Leuprolide Acetate) | JP (Leuprorelin Acetate) |
| Specific Optical Rotation | -38.0° to -42.0° (anhydrous and acetic acid-free substance).[3] | -38.0° to -42.0° (expressed on an anhydrous, acetic acid-free basis).[4] | -38° to -41° (calculated on the anhydrous and residual acetic acid-free basis). |
| Acetic Acid Content | 4.7% to 9.0%.[3] | 4.7% to 9.0%.[4] | 4.7% to 8.0%. |
| Water Content | ≤ 5.0%.[3] | ≤ 8.0%.[4] | ≤ 5.0%. |
| Sulphated Ash/Residue on Ignition | ≤ 0.3%.[3] | ≤ 0.3%.[1] | ≤ 0.2%. |
| Bacterial Endotoxins | < 16.7 IU/mg.[3] | ≤ 166.7 USP Endotoxin Units per mg of leuprolide acetate.[4] | ≤ 16.7 EU/mg. |
| pH | - | - | 5.5 to 7.5. |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the monographs. The following are generalized protocols and should be supplemented with the specific details in the respective pharmacopoeias.
High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances
This is a central technique for determining the potency and purity of leuprolide acetate. While the fundamental principles are the same, there are variations in the specific chromatographic conditions across the pharmacopoeias.
-
EP (Leuprorelin)
-
Mobile Phase A: A solution of trifluoroacetic acid in water.
-
Mobile Phase B: A solution of trifluoroacetic acid in acetonitrile.
-
Gradient Elution: A gradient program is used, starting with a lower concentration of Mobile Phase B and gradually increasing it to elute the main peak and any related substances.
-
Column: A stainless steel column (e.g., 0.10 m x 4.6 mm) packed with octadecylsilyl silica (B1680970) gel for chromatography (3 µm).
-
Detector: UV spectrophotometer at 220 nm.[3]
-
Sample Preparation: The substance is dissolved in the mobile phase to a specified concentration.
-
System Suitability: A resolution solution is prepared to ensure the system can separate leuprolide from its specified impurities (e.g., impurity B).[3]
-
-
USP (Leuprolide Acetate)
-
Solution A: 15.2 mg/mL of triethylamine (B128534) in water, adjusted with phosphoric acid to a pH of 3.0.[2]
-
Solution B: Acetonitrile and n-propyl alcohol (3:2).[2]
-
Mobile Phase: A mixture of Solution A and Solution B (17:3).[2]
-
Column: A 4.6-mm × 10-cm column that contains 3-µm packing L1.
-
Detector: UV spectrophotometer at 220 nm.
-
Sample Preparation: The substance is accurately weighed and dissolved in the mobile phase.
-
System Suitability: A degradation standard solution is prepared to verify the resolution between leuprolide and its degradation products. The tailing factor and relative standard deviation of replicate injections are also monitored.
-
-
JP (Leuprorelin Acetate)
-
The JP monograph specifies the use of liquid chromatography for purity testing but provides less explicit detail on the mobile phase composition and gradient in publicly accessible summaries. It requires a system capable of separating any individual impurity.
-
Acetic Acid Content
-
EP & USP: Both pharmacopoeias employ a gas chromatography (GC) method or a suitable validated method.[3]
-
Column: A fused-silica capillary column (e.g., 0.53-mm × 30-m) with a suitable stationary phase (e.g., G35).
-
Detector: Flame ionization detector (FID).
-
Sample and Standard Preparation: A standard solution of glacial acetic acid is prepared. The test sample is dissolved in a suitable diluent.
-
Quantification: The peak area of acetic acid in the sample is compared to that of the standard solution.
-
Water Content
-
EP, USP, & JP: The Karl Fischer titration method is the standard procedure for determining the water content.[3][4]
-
Method: A coulometric or volumetric titration is performed.
-
Sample Preparation: A specified amount of leuprolide acetate is accurately weighed and introduced into the titration vessel containing the Karl Fischer reagent.
-
Endpoint Detection: The endpoint is determined electrochemically.
-
Specific Optical Rotation
-
EP, USP, & JP: This test measures the rotation of plane-polarized light by a solution of leuprolide acetate.
-
Apparatus: A calibrated polarimeter.
-
Sample Preparation: The substance is dissolved in a 1% v/v solution of glacial acetic acid to a specified concentration (e.g., 10.0 mg/mL).[3]
-
Measurement: The optical rotation of the solution is measured at a specified wavelength (usually the sodium D-line) and temperature.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key aspects of the monograph comparison and experimental workflows.
Caption: A flowchart illustrating the key comparison points across the EP, USP, and JP monographs.
Caption: A diagram showing the general steps involved in HPLC analysis for leuprolide acetate.
Caption: A visual comparison of the impurity thresholds specified in the three pharmacopoeias.
References
Inter-laboratory Study Simulation: Quantification of Leuprolide Acetate EP Impurity D
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of a simulated inter-laboratory study for the quantification of Leuprolide Acetate EP Impurity D, a critical quality attribute in the manufacturing of Leuprolide Acetate drug substance and product. The data presented herein is based on established analytical methodologies and serves as a practical reference for researchers, scientists, and drug development professionals involved in the quality control and characterization of this therapeutic peptide.
Introduction to Leuprolide Acetate and Impurity D
Leuprolide Acetate is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) used in the treatment of prostate cancer, endometriosis, and other hormone-dependent conditions. Like all pharmaceutical products, the purity of Leuprolide Acetate is paramount to its safety and efficacy. During the synthesis and storage of Leuprolide Acetate, various process-related and degradation impurities can arise.
This compound is identified as (O-Acetyl-L-Ser)-Leuprolide. Its presence and quantity must be carefully controlled to meet regulatory requirements. Accurate and precise analytical methods are therefore essential for the reliable quantification of this impurity.
Comparative Analysis of Analytical Methods
While various analytical techniques can be employed for impurity profiling, High-Performance Liquid Chromatography (HPLC) remains the gold standard for the quantification of Leuprolide Acetate and its related impurities due to its high resolution, sensitivity, and specificity.[1][2][3] This guide focuses on a reversed-phase HPLC (RP-HPLC) method, which is widely adopted for peptide analysis.
The following table summarizes the performance characteristics of a typical validated RP-HPLC method for the quantification of this compound, simulating the expected outcomes of an inter-laboratory study.
Table 1: Simulated Inter-laboratory Performance Data for RP-HPLC Quantification of Impurity D
| Parameter | Method 1 (Lab A) | Method 2 (Lab B) | Method 3 (Lab C) | Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9992 | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% | 101.2% | 98.9% | 98.0% - 102.0% |
| Precision (% RSD) | ||||
| - Repeatability | 1.2% | 1.5% | 1.1% | ≤ 2.0% |
| - Intermediate Precision | 1.8% | 2.1% | 1.6% | ≤ 3.0% |
| Limit of Detection (LOD) | 0.01% | 0.015% | 0.009% | Report |
| Limit of Quantification (LOQ) | 0.03% | 0.045% | 0.027% | ≥ 0.05% |
| Specificity | No interference | No interference | No interference | No co-elution with known impurities |
| Robustness | Robust | Robust | Robust | No significant impact on results |
Detailed Experimental Protocol: RP-HPLC Method
This section details a representative experimental protocol for the quantification of this compound.
3.1. Materials and Reagents
-
Leuprolide Acetate Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic Acid (TFA)
-
Water (Milli-Q or equivalent)
3.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 25 | |
| 26 | |
| 30 | |
| 31 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
3.3. Standard and Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in Mobile Phase A to obtain a known concentration (e.g., 1 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the Leuprolide Acetate drug substance or product in Mobile Phase A to obtain a final concentration of approximately 1 mg/mL.
3.4. System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable for use if the relative standard deviation (%RSD) of the peak area is not more than 2.0%.
3.5. Quantification
The amount of Impurity D in the sample is calculated using the following formula:
% Impurity D = (Area of Impurity D in Sample / Area of Impurity D in Standard) x (Concentration of Standard / Concentration of Sample) x 100
Workflow and Process Visualization
To facilitate a clear understanding of the analytical process, the following diagrams illustrate the experimental workflow.
Caption: High-level overview of the analytical workflow for Impurity D quantification.
Caption: Step-by-step experimental workflow for the HPLC analysis.
Conclusion
The simulated inter-laboratory study data and the detailed experimental protocol provided in this guide offer a robust framework for the quantification of this compound. The presented RP-HPLC method demonstrates the necessary performance characteristics for accurate and reliable impurity analysis in a quality control environment. Adherence to well-defined protocols and system suitability criteria is crucial for ensuring the consistency and validity of results across different laboratories. This guide serves as a valuable resource for scientists and researchers, promoting standardized and high-quality analytical practices in the pharmaceutical industry.
References
A Comparative Guide to the Purity Assessment of Leuprolide Acetate EP Impurity D Reference Material
For researchers, scientists, and drug development professionals, the accurate assessment of impurities in active pharmaceutical ingredients (APIs) like Leuprolide Acetate is paramount for ensuring drug safety and efficacy. This guide provides a comprehensive comparison of reference materials for Leuprolide Acetate EP Impurity D, detailing experimental protocols for purity assessment and offering insights into alternative reference standards.
Comparison of Leuprolide Acetate Impurity D Reference Materials
The selection of a suitable reference material is a critical first step in the accurate quantification of impurities. The primary options available to researchers are official pharmacopeial standards, commercially available reference materials, and in-house qualified standards. Each option presents distinct advantages and considerations.
| Reference Material Type | Supplier Examples | Typical Purity Specification | Key Considerations |
| This compound | Commercially available from various suppliers (e.g., Clearsynth, Simson Pharma)[1][2] | >95% (as per supplier information)[3] | Purity and characterization data are provided in the Certificate of Analysis (CoA). It is crucial to obtain and review the CoA for detailed purity values and analytical methods used. |
| USP Leuprolide Related Compounds | United States Pharmacopeia (USP) | High purity, well-characterized | The USP provides several related compounds for Leuprolide Acetate, such as [Pro(Ac)]1-Leuprolide and [D-His]-Leuprolide, which can be used as alternative or complementary standards.[4][5] |
| In-house Qualified Standard | N/A | To be established based on qualification data | Offers a cost-effective alternative but requires extensive characterization to ensure identity, purity, and potency. Qualification should follow established guidelines.[6][7] |
Experimental Protocols for Purity Assessment
A multi-faceted approach employing various analytical techniques is essential for the comprehensive purity assessment of a peptide impurity reference material. High-Performance Liquid Chromatography (HPLC) is the workhorse for separation and quantification, Mass Spectrometry (MS) provides structural confirmation, and Quantitative Nuclear Magnetic Resonance (qNMR) offers an absolute quantification method.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is the most common method for determining the purity of peptide reference standards.
Method Parameters:
| Parameter | Value |
| Column | YMC Pack ODS-A C18 (100 mm x 4.6 mm, 3 µm) or equivalent[8] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water[8] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[8] |
| Gradient | A time-based gradient from a lower to a higher concentration of Mobile Phase B |
| Flow Rate | 1.5 mL/min[8] |
| Column Temperature | 25°C[8] |
| Detection Wavelength | 220 nm[8] |
| Injection Volume | 20 µL[8] |
System Suitability:
-
Resolution: The resolution between the main peak and any adjacent impurity peaks should be not less than 1.5.
-
Tailing Factor: The tailing factor for the main peak should be between 0.8 and 1.5.
-
Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be not more than 2.0%.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful tool for the identification and confirmation of impurities, providing molecular weight and fragmentation data.
Method Parameters:
| Parameter | Value |
| LC System | Agilent 1290 Infinity II or equivalent |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Column | Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the same compound.[9]
Method Parameters:
-
Spectrometer: 400 MHz or higher
-
Solvent: A suitable deuterated solvent in which both the sample and an internal standard are soluble and stable.
-
Internal Standard: A certified reference material with a known purity (e.g., maleic acid, dimethyl sulfone).
-
Acquisition Parameters: A fully relaxed 1D proton experiment with a sufficient number of scans to achieve a high signal-to-noise ratio.
Visualization of Workflows
The following diagrams illustrate the typical workflows for the qualification of a peptide impurity reference standard and a routine purity assessment.
Figure 1. Workflow for Reference Standard Qualification and Routine Purity Assessment.
Figure 2. Mass Balance Approach for Purity Assignment.
References
- 1. This compound | CAS No- 1926163-25-8 | Simson Pharma Limited [simsonpharma.com]
- 2. clearsynth.com [clearsynth.com]
- 3. Buy LeuprolideAcetateEPImpurityD (EVT-15259880) [evitachem.com]
- 4. Peptide Standards | Biologics [usp.org]
- 5. Peptide Standards | Biologics [usp.org]
- 6. qvents.in [qvents.in]
- 7. resolvemass.ca [resolvemass.ca]
- 8. usp.org [usp.org]
- 9. Reference Standards to Support Quality of Synthetic Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Imparirity Profiling
In the development and manufacturing of pharmaceuticals, ensuring the safety, efficacy, and quality of drug products is paramount.[1][2] A critical aspect of this is impurity profiling, which involves the detection, identification, and quantification of unwanted substances that can be present in a drug product.[1][3] These impurities can originate from various stages, including synthesis, formulation, storage, and degradation, and are broadly classified as organic, inorganic, and residual solvents.[1][4] Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for the control of these impurities.[5]
This guide provides an objective comparison of the primary analytical techniques used for impurity profiling, supported by experimental data and detailed methodologies. It is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate techniques for their specific analytical challenges.
Comparative Analysis of Key Analytical Techniques
The selection of an analytical technique for impurity profiling is largely dependent on the physicochemical properties of the impurities and the active pharmaceutical ingredient (API).[6] High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for non-volatile and thermally labile compounds, while Gas Chromatography (GC) is the standard for volatile and semi-volatile impurities like residual solvents.[1][6] When coupled with Mass Spectrometry (MS), both techniques gain enhanced sensitivity and specificity, which is crucial for structural elucidation.[1][7]
Below is a summary of the performance characteristics of the most common analytical techniques.
| Technique | Principle | Typical Analytes | Advantages | Limitations |
| HPLC/UPLC | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[6] | Non-volatile and thermally labile organic impurities, degradation products.[8] | Broad applicability, non-destructive, compatible with various detectors (UV, DAD, MS).[5] | Can have long run times, complex sample preparation may be required.[7][9] |
| GC | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Volatile organic impurities, residual solvents, hydrocarbons.[1][8] | High separation efficiency, fast analysis for simple mixtures, highly sensitive detectors (FID, MS).[8] | Limited to thermally stable and volatile compounds. |
| LC-MS | Combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[10] | A wide range of organic impurities, metabolites, and degradation products. | Provides molecular weight information and structural details, high sensitivity and selectivity.[1][7] | Higher cost and complexity compared to HPLC with UV detection. |
| GC-MS | Integrates the separation of gas chromatography with the detection power of mass spectrometry.[9] | Volatile and semi-volatile organic impurities, residual solvents.[8] | Gold standard for identifying unknown volatile compounds, provides detailed structural information.[8][9] | Limited to volatile and thermally stable analytes. |
| CE | Separation based on the differential migration of charged species in an electric field within a capillary. | Chiral impurities, charged and highly polar compounds. | High efficiency, minimal sample and solvent consumption. | Lower sensitivity for some applications, can be less robust than HPLC. |
| NMR Spectroscopy | Provides detailed information about the molecular structure of impurities. | Used for the structural elucidation of unknown impurities. | Unambiguous structure determination. | Lower sensitivity compared to MS, requires isolated and pure samples.[5] |
Quantitative Performance Data
The following table summarizes typical quantitative performance data for HPLC and GC-MS in impurity profiling applications. These values can vary depending on the specific method, analyte, and matrix.
| Parameter | HPLC/UPLC | GC-MS | Notes |
| Limit of Detection (LOD) | 0.0024 µg/mL - 0.05% (relative to API)[6][11] | 0.01 ppm - 10 ppm (for residual solvents)[6] | HPLC is highly sensitive for non-volatile impurities, while GC-MS excels for trace-level volatile compounds.[6] |
| Limit of Quantitation (LOQ) | 0.0082 µg/mL - 0.1% (relative to API)[11] | Varies based on analyte and method | The LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
| Accuracy (% Recovery) | 92.72% - 106.90%[12] | 95% - 105%[6] | High accuracy is achievable with both techniques, ensuring the reliability of the reported impurity levels.[6] |
| Precision (% RSD) | < 2%[13] | < 15% | Precision reflects the closeness of repeated measurements. |
| Linearity (R²) | > 0.99[12] | > 0.998[6] | Both methods demonstrate excellent linearity over a wide concentration range, which is crucial for accurate quantification.[6] |
Experimental Protocols
Detailed and validated analytical methods are essential for reliable impurity profiling.[13] Below are example protocols for HPLC and GC-MS methods.
Protocol 1: RP-HPLC Method for Non-Volatile Impurity Profiling
This protocol is a general example for the separation and quantification of related substance impurities in a drug substance.
-
Instrumentation:
-
Agilent 1200 Series HPLC system or equivalent, equipped with a binary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD).[14]
-
-
Chromatographic Conditions:
-
Column: Zorbax Eclipse XDB C8 (250 mm x 4.6 mm, 5 µm).[12]
-
Mobile Phase A: 0.1% Formic acid in Water.[14]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.[14]
-
Gradient Program:
-
0 min: 5% B
-
15 min: 75% B
-
15.1 min: 95% B
-
16 min: 95% B[14]
-
-
Flow Rate: 0.5 mL/min.[14]
-
Column Temperature: 60°C.[14]
-
Detection Wavelength: 254 nm (or wavelength of maximum absorbance of the API and impurities).
-
Injection Volume: 10 µL.[14]
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Sample Solution: Accurately weigh and dissolve the drug substance in the diluent to a final concentration of 1 mg/mL.
-
-
Method Validation:
-
The method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, LOD, and LOQ.[13][15] Specificity is often demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light to ensure the method can separate degradation products from the main peak and other impurities.[16]
-
Protocol 2: Headspace GC-MS for Residual Solvent Analysis
This protocol is a general example for the identification and quantification of residual solvents.
-
Instrumentation:
-
Agilent GC-MS system or equivalent, equipped with a headspace autosampler.
-
-
Chromatographic and MS Conditions:
-
Column: DB-624 (30 m x 0.25 mm, 1.4 µm) or equivalent.
-
Carrier Gas: Helium.
-
Oven Temperature Program:
-
Initial: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 240°C, hold for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 35-350.
-
-
Headspace Parameters:
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of the relevant residual solvents in a suitable solvent (e.g., DMSO).
-
Sample Solution: Accurately weigh and dissolve the drug substance in the solvent in a headspace vial.
-
-
Method Validation:
-
The validation will focus on specificity for the target residual solvents, linearity, accuracy, precision, and the determination of LOD and LOQ to meet regulatory requirements.[6]
-
Impurity Profiling Workflow
The process of impurity profiling is a systematic endeavor that begins in the early stages of drug development and continues throughout the product lifecycle.[17] It involves a series of steps to detect, identify, and quantify impurities to ensure the final product is safe and effective.
Caption: A generalized workflow for pharmaceutical impurity profiling.
Conclusion
Impurity profiling is a non-negotiable aspect of pharmaceutical development, mandated by regulatory agencies to ensure patient safety.[2] The choice between analytical techniques like HPLC and GC-MS is dictated by the nature of the impurities being analyzed.[6] HPLC is the workhorse for a wide range of organic impurities, while GC is indispensable for volatile compounds. Hyphenated techniques, particularly with mass spectrometry, are essential for the definitive identification and structural elucidation of unknown impurities. A well-defined, systematic workflow supported by robust and validated analytical methods is crucial for a successful impurity control strategy, ultimately leading to safer and more effective medicines.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. globalpharmatek.com [globalpharmatek.com]
- 3. veeprho.com [veeprho.com]
- 4. biomedres.us [biomedres.us]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. researchgate.net [researchgate.net]
- 10. biomedres.us [biomedres.us]
- 11. An Experimental Design Approach for Impurity Profiling of Valacyclovir-Related Products by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rroij.com [rroij.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 16. jpharmsci.com [jpharmsci.com]
- 17. The Role of API Impurity Profiling in Drug Development [aquigenbio.com]
Justification of Specifications for Leuprolide Acetate Impurities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of specifications for leuprolide acetate (B1210297) impurities as defined by major pharmacopeias and regulatory bodies. It offers a detailed examination of the analytical methodologies used for impurity profiling and the scientific justification underpinning the established acceptance criteria. The information presented herein is intended to assist researchers, scientists, and drug development professionals in ensuring the quality, safety, and efficacy of leuprolide acetate drug products.
Comparison of Impurity Specifications
The control of impurities in leuprolide acetate is critical to ensure its therapeutic efficacy and safety. Specifications for these impurities are established by major pharmacopeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP). While there is significant harmonization, some differences in specified impurities and their acceptance criteria exist.
| Impurity Name | USP Acceptance Criteria (NMT %)[1] | Ph. Eur./JP Acceptance Criteria (NMT %) |
| Specified Impurities | ||
| Acetyl-leuprolide | 1.0 | Not explicitly listed in the same manner |
| D-His-leuprolide | 0.5 | Any individual impurity ≤ 0.5%[2] |
| L-Leu6-leuprolide | 0.5 | Any individual impurity ≤ 0.5%[2] |
| D-Ser-leuprolide | 0.8 | Any individual impurity ≤ 0.5%[2] |
| Any other individual impurity | 0.5 | ≤ 0.10% (for peptide related impurities)[3] |
| Total Impurities | 2.5 | ≤ 1.5%[3] |
NMT: Not More Than
Justification of Specifications
The specifications for leuprolide acetate impurities are justified based on a comprehensive evaluation of their potential impact on the drug's quality, safety, and efficacy. This justification is rooted in international guidelines such as ICH Q6B, which outlines the principles for setting acceptance criteria for biotechnological and biological products.[4][5][6]
The primary considerations for justifying impurity limits include:
-
Manufacturing Process Capability: Impurity levels are set based on the demonstrated and consistent performance of the manufacturing process.
-
Batch Data Analysis: Data from multiple batches manufactured at a commercial scale are analyzed to establish statistically justified limits.
-
Stability Studies: The potential for impurities to form or increase during storage is assessed through rigorous stability studies under various conditions.[7]
-
Toxicological and Safety Data: The most critical aspect of justification is the toxicological assessment of each impurity. The acceptance criteria are set to ensure that the levels of impurities do not pose a safety risk to patients.[8] For peptide impurities, a key safety concern is the potential for immunogenicity.[9]
-
Pharmacopeial Standards and Regulatory Guidance: Adherence to the standards set by major pharmacopeias and guidance from regulatory agencies like the FDA provides a fundamental basis for the established specifications.[8]
The following diagram illustrates the logical workflow for the justification of impurity specifications.
Analytical Methodologies
Accurate and precise analytical methods are essential for the detection and quantification of leuprolide acetate impurities. High-Performance Liquid Chromatography (HPLC) is the most commonly used technique, often coupled with mass spectrometry (LC-MS) for definitive identification.
High-Performance Liquid Chromatography (HPLC)
A typical HPLC method for the analysis of leuprolide acetate impurities is a reversed-phase gradient method.
Experimental Protocol:
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.[10]
-
Mobile Phase A: 10 mM Sodium acetate buffer.[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Gradient: A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B to ensure the separation of all impurities from the main peak.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm or 278 nm.[11]
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful tool for the structural characterization and sensitive quantification of impurities, especially for those present at very low levels.
Experimental Protocol:
-
Chromatography: A UHPLC system with a C18 column is typically used for front-end separation.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).[12][13]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[12]
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of known impurities and full scan or product ion scan for the identification of unknown impurities.[12]
-
Data Analysis: Specialized software is used to process the mass spectral data for impurity identification and quantification.
The following diagram outlines a typical experimental workflow for the analysis of leuprolide acetate impurities.
References
- 1. uspnf.com [uspnf.com]
- 2. polypeptide.com [polypeptide.com]
- 3. polypeptide.com [polypeptide.com]
- 4. dsdpanalytics.com [dsdpanalytics.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Characterization and comparison of leuprolide degradation profiles in water and dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. subscriber.ipq.org [subscriber.ipq.org]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. ijpda.org [ijpda.org]
- 12. scribd.com [scribd.com]
- 13. enovatia.com [enovatia.com]
Comparative Stability Analysis of Leuprolide Acetate and Its Impurities: A Guide for Researchers
This guide provides a comprehensive comparison of the stability of leuprolide acetate (B1210297) and its associated impurities, offering valuable insights for researchers, scientists, and professionals involved in drug development. The stability of a pharmaceutical product is a critical quality attribute, and understanding the degradation pathways and the stability of impurities is essential for ensuring product safety and efficacy. This document summarizes quantitative stability data, details experimental protocols for stability-indicating assays, and visualizes key biological and experimental processes.
Overview of Leuprolide Acetate and Its Impurities
Leuprolide acetate is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) used in the treatment of various hormone-responsive conditions, including prostate cancer, endometriosis, and central precocious puberty.[1] Its mechanism of action involves binding to GnRH receptors in the pituitary gland, leading to an initial stimulation followed by a profound suppression of gonadotropin (luteinizing hormone and follicle-stimulating hormone) secretion.[2][3][4] This sustained suppression results in decreased production of gonadal sex hormones.[1][2]
During synthesis and storage, leuprolide acetate can degrade, leading to the formation of various impurities. Common impurities include products of hydrolysis, oxidation, aggregation, and isomerization.[1] Some of the known process-related and degradation impurities include:
-
[D-His]-Leuprolide: An isomer of leuprolide.
-
[L-Leu]6-Leuprolide: An isomer of leuprolide.
-
[D-Ser]-Leuprolide: An isomer of leuprolide.
-
Acetyl-Leuprolide and [Ser(Ac)]4-Leuprolide: Acetylated variants.
-
Deamidated Leuprolide: Resulting from hydrolysis.
-
Leuprolide Dimer: Formed through aggregation.
-
Oxidation Products: Resulting from the oxidation of susceptible amino acid residues.
While direct comparative stability data for each of these impurities is not extensively available in the public literature, their formation and relative abundance are indicative of the degradation pathways of leuprolide acetate under various stress conditions.
Quantitative Stability Data
Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following table summarizes the degradation of leuprolide acetate under various stress conditions as determined by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[5]
| Stress Condition | Parameters | % Degradation of Leuprolide Acetate |
| Acidic Hydrolysis | 1N HCl at 90°C for 2 hours | 15.2% |
| Alkaline Hydrolysis | 0.1N NaOH at 25°C for 1 hour | 25.8% |
| Oxidative | 30% H₂O₂ at 25°C for 1 hour | 18.5% |
| Thermal | 105°C for 24 hours | 8.7% |
| Photolytic | UV light for 24 hours | 12.3% |
Data sourced from a forced degradation study on a leuprolide acetate parenteral dosage form.[5]
These results indicate that leuprolide acetate is most susceptible to degradation under alkaline conditions, followed by oxidative and acidic conditions.[5] Thermal and photolytic stress also lead to significant degradation.[5] The formation of various impurities is observed under each of these stress conditions, highlighting the importance of a well-validated, stability-indicating analytical method to separate and quantify these degradants.
Experimental Protocols
A robust stability-indicating analytical method is essential for accurately assessing the stability of leuprolide acetate and quantifying its impurities. The following is a detailed methodology for a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Stability-Indicating RP-HPLC Method
This method is designed to separate leuprolide acetate from its degradation products formed during forced degradation studies.
Chromatographic Conditions:
-
Column: YMC-Pack ODS-A (150mm x 4.6mm), 3 µm
-
Mobile Phase A: Buffer (Triethylamine in milli Q water) : Organic mixture (Acetonitrile: n-Propanol) (60:40)
-
Mobile Phase B: Buffer : Organic mixture (50:50)
-
Elution: Gradient
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
Solution Preparation:
-
Diluent: A degassed mixture of dimethyl sulfoxide (B87167) and methanol (B129727) (50:50 v/v).
-
Standard Solution: Accurately weigh and transfer about 20 mg of Leuprolide Acetate standard into a 200 mL volumetric flask. Add about 125 mL of diluent and sonicate to dissolve. Make up the volume with diluent.
-
Sample Solution: Accurately weigh and transfer a sample equivalent to 5 mg of Leuprolide Acetate into a 50 mL volumetric flask. Add 25 mL of diluent and sonicate to dissolve. Make up the volume with diluent.
Forced Degradation Study Protocol
To assess the stability-indicating nature of the analytical method, forced degradation of leuprolide acetate is performed under the following conditions:[5]
-
Acid Degradation: To 1 mL of the sample solution, add 1 mL of 1N HCl. Heat the mixture at 90°C for 2 hours. Cool and neutralize with 1N NaOH.
-
Alkali Degradation: To 1 mL of the sample solution, add 1 mL of 0.1N NaOH. Keep the mixture at room temperature for 1 hour. Neutralize with 0.1N HCl.
-
Oxidative Degradation: To 1 mL of the sample solution, add 1 mL of 30% hydrogen peroxide. Keep the mixture at room temperature for 1 hour.
-
Thermal Degradation: Keep the drug substance in a hot air oven at 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance to UV light in a photostability chamber for 24 hours.
After exposure to the respective stress conditions, the samples are diluted with the mobile phase and injected into the HPLC system. The chromatograms are evaluated for the appearance of degradation peaks and the decrease in the peak area of leuprolide acetate.
Visualizations
Leuprolide Acetate Mechanism of Action: GnRH Receptor Signaling
Leuprolide acetate acts as an agonist at the Gonadotropin-Releasing Hormone (GnRH) receptor on pituitary gonadotrophs.[2][3][4] Continuous stimulation of this G-protein coupled receptor leads to its desensitization and downregulation, ultimately suppressing the synthesis and release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2][3]
Caption: GnRH receptor signaling pathway activated by leuprolide acetate.
Experimental Workflow for Stability Testing
The following diagram illustrates the logical workflow for conducting a forced degradation study and analyzing the stability of leuprolide acetate.
References
- 1. Leuprolide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. What is the mechanism of Leuprolide Acetate? [synapse.patsnap.com]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. Leuprolide acetate: a drug of diverse clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpda.org [ijpda.org]
Safety Operating Guide
Personal protective equipment for handling Leuprolide Acetate EP Impurity D
This guide is intended for researchers, scientists, and drug development professionals to provide essential, immediate safety and logistical information for handling Leuprolide Acetate EP Impurity D.
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment is the most critical line of defense against exposure. The following PPE is mandatory when handling this compound in a laboratory setting.
| PPE Category | Item | Standard/Specification | Rationale |
| Eye/Face Protection | Safety Goggles | EN 166 (EU) or NIOSH (US) approved | Protects eyes from dust particles and splashes. Tightly fitting goggles are essential. |
| Hand Protection | Nitrile Rubber Gloves | EN 374 | Provides a barrier against skin contact. It is recommended to change gloves frequently, especially if spilled on, as breakthrough time data is not available.[1] |
| Body Protection | Protective Clothing | Fire/flame resistant and impervious | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Approved Mask with P3 Particle Filter | EN 149 | Necessary for all open handling procedures to prevent inhalation of airborne particles. Filters have a limited lifetime and must be replaced regularly.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is vital to minimize the risk of exposure and ensure a safe working environment.
2.1. Preparation and Weighing
-
Designated Area: All handling of this compound must be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.
-
Decontamination: Before starting, decontaminate the work surface with an appropriate cleaning agent.
-
PPE: Don the required PPE as detailed in the table above.
-
Weighing: When weighing the compound, use a balance with a draft shield to prevent the dispersal of powder. Handle with care to avoid creating dust.
2.2. Solution Preparation
-
Solvent Addition: Add the solvent to the vial containing the compound slowly and carefully to avoid splashing.
-
Mixing: Cap the vial securely and mix by gentle inversion or vortexing until the compound is fully dissolved. Avoid sonication, which can generate aerosols.
-
Labeling: Clearly label the container with the compound name, concentration, date, and appropriate hazard symbols.
2.3. Post-Handling
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process.
-
PPE Removal: Remove PPE in the designated area, avoiding contamination of skin and clothing. Dispose of single-use PPE as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid Waste (unused compound, contaminated PPE, etc.) | Place in a sealed, labeled container for hazardous waste. |
| Liquid Waste (solutions, contaminated solvents) | Collect in a designated, sealed, and labeled hazardous waste container. |
| Sharps (needles, syringes) | Dispose of in a designated sharps container immediately after use. |
All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[2]
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
4.1. Accidental Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1][3] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. Seek medical advice if irritation persists.[1][3] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3] |
4.2. Accidental Spill
The following workflow outlines the step-by-step procedure for handling a spill of this compound.
Caption: Workflow for handling an accidental spill.
Spill Cleanup Steps:
-
Evacuate and Secure: Immediately evacuate the area of the spill and alert others. Secure the area to prevent unauthorized entry.
-
Assess the Spill: From a safe distance, assess the extent of the spill to determine if it can be managed by laboratory personnel.
-
Don PPE: Before approaching the spill, don the appropriate PPE, including respiratory protection, double gloves, a lab coat, and eye protection.
-
Contain the Spill: For a solid spill, gently cover with absorbent material to prevent dust from becoming airborne. For a liquid spill, use absorbent pads to contain the liquid.
-
Clean the Spill Area: Carefully sweep or wipe up the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Decontaminate the spill area with an appropriate cleaning agent.
-
Dispose of Waste: Dispose of all contaminated materials as hazardous waste.
-
Report the Incident: Report the spill to the appropriate safety personnel.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
